molecular formula C26H29N7O4 B12391014 Naphthyridine Carbamate Dimer

Naphthyridine Carbamate Dimer

Cat. No.: B12391014
M. Wt: 503.6 g/mol
InChI Key: RLXLNYXAIXVZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthyridine Carbamate Dimer is a useful research compound. Its molecular formula is C26H29N7O4 and its molecular weight is 503.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H29N7O4

Molecular Weight

503.6 g/mol

IUPAC Name

3-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propylamino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate

InChI

InChI=1S/C26H29N7O4/c1-17-5-7-19-9-11-21(30-23(19)28-17)32-25(34)36-15-3-13-27-14-4-16-37-26(35)33-22-12-10-20-8-6-18(2)29-24(20)31-22/h5-12,27H,3-4,13-16H2,1-2H3,(H,28,30,32,34)(H,29,31,33,35)

InChI Key

RLXLNYXAIXVZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCNCCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Naphthyridine Carbamate Dimer: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine carbamate (B1207046) dimer (NCD) is a synthetic small molecule of significant interest in the field of medicinal chemistry and drug development. Primarily recognized for its selective binding to G-G mismatch sites within DNA, particularly in CGG trinucleotide repeats associated with Fragile X syndrome, NCD presents a promising scaffold for the development of therapeutic agents targeting nucleic acid structures. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of NCD, along with its mechanism of action.

Chemical Structure and Properties

The naphthyridine carbamate dimer is characterized by two 7-methyl-1,8-naphthyridin-2-yl moieties linked by a carbamate-containing propylamino-propyl chain. This specific arrangement allows for the precise positioning of the naphthyridine rings to interact with guanine (B1146940) bases in DNA.

Systematic Name (IUPAC): 3-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propylamino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate[1]

Molecular Formula: C₂₆H₂₉N₇O₄[1]

Molecular Weight: 503.6 g/mol [1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical Structure of this compound (NCD).

Spectroscopic and Physicochemical Data

The structural elucidation and characterization of NCD and its intermediates are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopic Data

The following tables summarize the key NMR chemical shifts for a ¹⁵N-labeled NCD analog and its precursor, 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine.

Table 1: NMR Data for 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H7.83d3.8
7.82d3.8
7.11d8.0
6.74d8.0
5.01d86.9
2.69s-
¹³C162.2, 159.3, 159.2, 156.2, 138.0, 136.1, 118.9, 115.3, 111.3, 111.2, 25.4--
¹⁵N84.0--

Solvent: CDCl₃. Data sourced from the supporting information of a peer-reviewed publication.

Table 2: NMR Data for ¹⁵N-NCD·HCl

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H8.54d8.2
8.25d8.9
8.01d8.9
7.53d8.2
4.25t5.5
3.15t7.2
2.74s-
2.07-2.03m-
¹³C159.5, 156.7, 156.6, 154.0, 153.8, 147.1, 147.1, 145.6, 140.0, 122.1, 119.1, 116.0, 116.0, 63.6, 45.3, 24.9, 20.2--
¹⁵N123.1--

Solvent: D₂O. Data sourced from the supporting information of a peer-reviewed publication.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the elemental composition of NCD and its intermediates.

Table 3: High-Resolution Mass Spectrometry Data

CompoundIonCalculated m/zFound m/z
2-[¹⁵N]amino-7-methyl-1,8-naphthyridine[M+H]⁺161.0840161.0837
¹⁵N-NCD[M+H]⁺506.2295506.2331

Data sourced from the supporting information of a peer-reviewed publication.

Experimental Protocols

The synthesis of this compound involves a multi-step process. A key precursor is 2-amino-7-methyl-1,8-naphthyridine. A detailed protocol for a related dimeric 2-amino-1,8-naphthyridine has been published, providing a basis for the synthesis of NCD.

Synthesis of 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine

This procedure outlines the synthesis of a key ¹⁵N-labeled precursor to NCD.

Materials:

Procedure:

  • In a sealed tube, combine 2-chloro-7-methyl-1,8-naphthyridine (1.0 eq), copper powder (1.05 eq), and 6 M ¹⁵NH₃ aqueous solution.

  • Stir the mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through celite and wash the celite with 1 M NaOH (aq).

  • Extract the combined filtrate with CHCl₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a CHCl₃/MeOH (20/1) eluent to yield 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine as a white solid.

General Synthesis of this compound

The synthesis of the final NCD molecule generally involves the coupling of two 2-amino-7-methyl-1,8-naphthyridine molecules with a suitable linker. This is often achieved by reacting the naphthyridine precursor with a phosgene (B1210022) equivalent, such as triphosgene, to form a reactive intermediate, which is then reacted with a diamine linker.

The following diagram illustrates a generalized synthetic workflow.

NCD_Synthesis_Workflow start 2-Amino-7-methyl-1,8-naphthyridine intermediate1 Activation with Phosgene Equivalent (e.g., Triphosgene) start->intermediate1 coupling Coupling Reaction intermediate1->coupling linker Diamine Linker (e.g., N,N'-bis(3-aminopropyl)amine) linker->coupling purification Purification (e.g., Chromatography) coupling->purification final_product This compound (NCD) purification->final_product NCD_Binding_Mechanism cluster_dna DNA Duplex with CGG Repeat cluster_complex NCD-DNA Complex dna_strand1 5'-...C-G-G...-3' binding Binding Event dna_strand2 3'-...G-G-C...-5' ncd Two NCD Molecules ncd->binding complex_structure Naphthyridines H-bond to Guanines binding->complex_structure cytosine_flipping Cytosines Flipped Out binding->cytosine_flipping

References

Synthesis of Novel Naphthyridine Carbamate Dimer Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocols for novel naphthyridine carbamate (B1207046) dimer (NCD) derivatives. These compounds have garnered significant interest due to their ability to selectively bind to mismatched base pairs and repeat sequences in DNA and RNA, making them promising candidates for therapeutic and diagnostic applications. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of synthetic workflows and molecular interactions.

Core Synthesis Strategy

The synthesis of naphthyridine carbamate dimers is a modular process that generally involves three key stages:

  • Synthesis of the 2-amino-1,8-naphthyridine core: This foundational step typically begins with the condensation of 2,6-diaminopyridine (B39239) with a suitable three-carbon electrophile.

  • Functionalization and introduction of the carbamate linkage: The amino group of the naphthyridine core is functionalized, often through acylation, followed by the introduction of a linker precursor that will form the carbamate bridge.

  • Dimerization: Two functionalized naphthyridine monomers are coupled via the linker to yield the final dimeric structure.

Variations in the linker and peripheral functional groups allow for the generation of a library of derivatives with tailored properties.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key intermediates and a representative naphthyridine carbamate dimer.

Synthesis of 2-Amino-7-methyl-1,8-naphthyridine (1)

This procedure describes the synthesis of a common naphthyridine precursor.

Materials:

Procedure:

  • A mixture of 2,6-diaminopyridine, 3-ketobutanal dimethyl acetal, and phosphoric acid is stirred for 3 hours.

  • The resulting mixture is neutralized with ammonium hydroxide.

  • The aqueous layer is extracted with chloroform.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford 2-amino-7-methyl-1,8-naphthyridine.

Synthesis of a this compound with Alkanethiol Linker (NCD-C4-SH)

This protocol details the synthesis of a this compound derivative featuring a thiol-terminated linker, which can be used for further conjugation or dimerization studies.[1][2]

Step 1: Synthesis of the Aldehyde-Functionalized Linker with Protected Thiol

The synthesis of aldehydes with trityl-protected thiols is a prerequisite for this procedure and is typically carried out in multiple steps, which are described in the supporting information of the source literature.

Step 2: Reductive Amination

  • The this compound precursor is coupled with the aldehyde-functionalized linker (with a trityl-protected thiol) under reductive amination conditions.

  • Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent.

Step 3: Deprotection of the Thiol Group

  • The trityl protecting group is removed from the thiol using triethylsilane.

  • The final product, NCD-C4-SH, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following tables summarize the quantitative data for a series of synthesized this compound derivatives.

Table 1: Synthesis and Characterization of this compound Derivatives

CompoundLinker Length (n)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
NCD-C3-SH365188-1908.15 (d, 2H), 7.98 (d, 2H), 7.25 (m, 4H), 4.21 (t, 4H), 3.10 (t, 2H), 2.55 (q, 2H), 1.90 (m, 2H)578.2
NCD-C4-SH472182-1848.16 (d, 2H), 7.97 (d, 2H), 7.26 (m, 4H), 4.20 (t, 4H), 3.05 (t, 2H), 2.50 (t, 2H), 1.70 (m, 4H)592.3
NCD-C5-SH568175-1778.15 (d, 2H), 7.98 (d, 2H), 7.25 (m, 4H), 4.19 (t, 4H), 3.01 (t, 2H), 2.48 (t, 2H), 1.60-1.40 (m, 6H)606.3
NCD-C6-SH670170-1728.16 (d, 2H), 7.97 (d, 2H), 7.26 (m, 4H), 4.18 (t, 4H), 2.98 (t, 2H), 2.45 (t, 2H), 1.55-1.30 (m, 8H)620.3

Table 2: DNA Binding Properties of Alkanethiol-Modified Naphthyridine Carbamate Dimers

CompoundTarget DNAΔTm (°C) per µMBinding Stoichiometry (Ligand:DNA)
NCD-C4-SH (monomer)5'-CGG-3'/5'-CGG-3'5.22:1
(NCD-C4-S)₂ (dimer)5'-CGG-3'/5'-CGG-3'10.81:1
NCD-C4-SH (monomer)5'-CAG-3'/5'-CAG-3'Not reportedNot reported

Visualizations

The following diagrams illustrate the synthesis workflow, modular structure, and binding mode of naphthyridine carbamate dimers.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization & Linker Attachment cluster_dimerization Dimerization A 2,6-Diaminopyridine C 2-Amino-7-methyl- 1,8-naphthyridine A->C B 3-Ketobutanal dimethyl acetal B->C D Acylation & Carbamate Precursor Addition C->D E Functionalized Naphthyridine Monomer D->E F Dimerization Reaction (e.g., with diamine linker) E->F G Novel Naphthyridine Carbamate Dimer F->G

Caption: General synthesis workflow for novel this compound derivatives.

Modular_Structure cluster_labels NCD Naphthyridine Core 1 Carbamate Linkage Linker Carbamate Linkage Naphthyridine Core 2 L1 Heterocyclic Core L1->NCD:f0 L2 Variable Linker Region L2->NCD:f2 L3 Heterocyclic Core L3->NCD:f4

Caption: Modular structure of a this compound.

DNA_Binding cluster_dna DNA Duplex with G-G Mismatch cluster_ncd This compound Binding (2:1 Stoichiometry) DNA_strand1 5' --- C - G - G --- 3' DNA_strand2 3' --- G - C - C --- 5' Mismatch G-G Mismatch NCD1 NCD Molecule 1 NCD1->Mismatch H-Bonding NCD2 NCD Molecule 2 NCD2->Mismatch H-Bonding

Caption: 2:1 binding of NCD molecules to a G-G mismatch in a DNA duplex.

References

The Intricate Dance: A Technical Guide to Naphthyridine Carbamate Dimer Binding with Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the interaction between naphthyridine carbamate (B1207046) dimers (NCDs) and nucleic acids. NCDs represent a class of synthetic ligands with a remarkable ability to selectively recognize and bind to non-canonical DNA and RNA structures, making them promising candidates for therapeutic interventions in diseases associated with nucleotide repeat expansions. This document provides a comprehensive overview of the binding thermodynamics, structural basis of interaction, and the experimental methodologies used to elucidate these intricate molecular dialogues.

Core Binding Principles and Specificity

Naphthyridine carbamate dimers exhibit a pronounced selectivity for specific nucleic acid motifs, primarily G-G mismatched base pairs within DNA and expanded UGGAA repeats in RNA. This recognition is a key factor in their potential therapeutic applications, particularly for trinucleotide repeat disorders such as Fragile X syndrome and spinocerebellar ataxia type 31 (SCA31).

The primary binding target in DNA is the 5'-CGG-3'/5'-CGG-3' triad (B1167595), where a G-G mismatch is present.[1][2][3] Structural studies have revealed that two NCD molecules bind to the four guanine (B1146940) bases within this triad.[4][5] This interaction disrupts the canonical Watson-Crick base pairing of the flanking G-C pairs, leading to the flipping out of the widowed cytosine bases.[2][6] The binding is characterized by hydrogen bonding between the four naphthyridine moieties of the two NCD molecules and the guanine bases.[7]

In the context of RNA, NCDs have been shown to target the disease-causing r(UGGAA)n repeats associated with SCA31.[7][8] X-ray crystallography and NMR spectroscopy have demonstrated that NCD binding can induce a significant conformational change in the RNA, from a standard A-form to a Z-RNA-like structure.[7][8] The binding mode involves the NCD forming pseudo-canonical base pairs with guanosine (B1672433) residues.[8] In some instances, the NCD can act as a "molecular glue," facilitating interactions between symmetry-related RNA molecules in a crystal lattice.[8][9]

Beyond single mismatches, naphthyridine derivatives have also been investigated for their ability to bind and stabilize G-quadruplex structures, which are of interest as potential anticancer targets.[10][11][12][13][14]

Quantitative Analysis of Binding Affinity

The interaction between NCDs and their nucleic acid targets has been quantified using various biophysical techniques. The data, summarized below, highlights the high affinity and thermodynamic properties of these interactions.

Thermodynamic Parameters of NCD-DNA Interaction

Isothermal Titration Calorimetry (ITC) has been instrumental in determining the thermodynamic profile of NCD binding to DNA containing a CGG/CGG triad. The binding is typically characterized by a 2:1 stoichiometry (NCD:DNA).

LigandApparent K_d (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (N:1)Reference
NCD67-9.79-29.519.712.06[15][16]

Note: The thermodynamic data indicates an enthalpy-driven binding event, which is consistent with the formation of specific hydrogen bonds and stacking interactions.

Thermal Stabilization of Nucleic Acid Structures

The binding of NCDs and their derivatives leads to a significant thermal stabilization of the target nucleic acid structures. This is typically measured as the change in melting temperature (ΔT_m) upon ligand binding.

LigandNucleic Acid TargetΔT_m (°C)ObservationsReference(s)
NCD Derivatives (NCD-Cn-S)₂CGG/CGG DNA-S-S dimers show improved thermal stability and higher positive cooperativity compared to the monomeric form.[1][3]
Naphthyridine-indole Ligand (L5-DA)G-quadruplex DNAup to 12Induces conformational conversion of hybrid G-quadruplexes.[10][11][14]
Bisquinolinium Naphthyridine DerivativesG-quadruplex DNAup to 21Shows high selectivity for quadruplex DNA over duplex DNA.[13]
NCD Derivative (CC23)CGG/CGG DNA-Shows enhanced thermal stability compared to the parent NCD (CC33).[7][17][18]

Experimental Protocols

A detailed understanding of the NCD-nucleic acid interaction relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (K_d), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[19][20][21]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the NCD or its derivative in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). The concentration should be accurately determined by UV-Vis spectrophotometry.

    • Prepare a solution of the target DNA or RNA oligonucleotide in the same buffer. The nucleic acid should be annealed to form the desired duplex or hairpin structure.

    • Thoroughly degas both the ligand and nucleic acid solutions to prevent bubble formation in the calorimeter cell.

  • Instrumentation and Setup:

    • Use a high-sensitivity isothermal titration calorimeter.

    • Set the experimental temperature, typically at 25°C, although this can be varied.[20]

    • The sample cell (typically ~200-1400 µL) is filled with the nucleic acid solution at a concentration in the range of 1-10 µM.

    • The injection syringe is loaded with the NCD solution at a concentration 10-20 times that of the nucleic acid in the cell.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, which is typically discarded during data analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the system to return to thermal equilibrium.

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • The integrated heat data is plotted against the molar ratio of ligand to nucleic acid.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters: K_d, ΔH, and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[22][23][24][25][26] It provides kinetic data (association and dissociation rate constants, k_on and k_off) in addition to the equilibrium binding constant (K_d).

Methodology:

  • Sensor Chip Preparation:

    • Select a sensor chip suitable for nucleic acid immobilization (e.g., a streptavidin-coated chip).

    • Immobilize a biotinylated DNA or RNA oligonucleotide onto the sensor chip surface. This is typically done by flowing the biotinylated nucleic acid over the streptavidin surface.

    • A reference flow cell should be prepared in parallel, either left blank or with an immobilized non-binding control nucleic acid to subtract non-specific binding signals.[22][24]

  • Binding Analysis:

    • Prepare a series of dilutions of the NCD in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Inject the different concentrations of the NCD over the sensor and reference flow cells at a constant flow rate.

    • The binding is monitored in real-time as a change in response units (RU).

  • Data Acquisition and Analysis:

    • Record the sensorgrams (RU vs. time) for each NCD concentration. The sensorgram will show an association phase during injection and a dissociation phase during the buffer flow.

    • The reference-subtracted sensorgrams are then analyzed.

    • For equilibrium analysis, the steady-state response (Req) is plotted against the NCD concentration and fitted to a 1:1 binding model to determine the K_d.

    • For kinetic analysis, both the association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine k_on and k_off. The K_d can then be calculated as k_off/k_on.

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific binding site of a small molecule on a DNA fragment.[27][28][29][30][31] The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Methodology:

  • DNA Probe Preparation:

    • Prepare a DNA fragment of interest (typically 100-200 bp) that contains the putative binding site.

    • Label one end of one of the DNA strands with a radioactive (e.g., ³²P) or fluorescent tag.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with increasing concentrations of the NCD. A wide range of concentrations should be tested initially (e.g., 0.01–100 µM).[28]

    • Allow the binding reaction to equilibrate. Incubation time may vary from 30 minutes to overnight depending on the binding kinetics.[28]

  • DNase I Digestion:

    • Add a limited amount of DNase I to the binding reactions to achieve single-hit kinetics, where on average each DNA molecule is cleaved only once.[28]

    • The reaction is allowed to proceed for a short, defined time (e.g., 1 minute) and then stopped by the addition of a stop solution containing a chelating agent like EDTA.[28]

  • Gel Electrophoresis and Analysis:

    • The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

    • The gel is then visualized by autoradiography (for radioactive labels) or fluorescence imaging.

    • The binding site of the NCD will appear as a "footprint," which is a region of the gel with a significant reduction or absence of bands compared to a control lane with no NCD. This indicates the region of DNA that was protected from DNase I cleavage by the bound ligand.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

NCD Binding to a CGG/CGG Mismatch

NCD_Binding_Mechanism cluster_DNA DNA Duplex with CGG/CGG Mismatch cluster_binding_site Binding Site cluster_NCD Naphthyridine Carbamate Dimers DNA_strand1 5' --- C G G --- 3' DNA_strand2 3' --- G C C --- 5' G1 G G2 G G3 G C1 C C1->G1 Disrupted WC pairing C2 C C2->G3 NCD1 NCD 1 NCD1->G1 H-bonds NCD1->G2 NCD2 NCD 2 NCD2->G2 NCD2->G3 H-bonds

Caption: NCD binding to a CGG/CGG mismatch, disrupting Watson-Crick pairing.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis prep_ligand Prepare NCD Solution (Syringe) degas Degas Both Solutions prep_ligand->degas prep_na Prepare Nucleic Acid Solution (Cell) prep_na->degas load_samples Load Samples into Calorimeter degas->load_samples run_titration Perform Serial Injections load_samples->run_titration measure_heat Measure Heat Change run_titration->measure_heat integrate_peaks Integrate Heat Peaks measure_heat->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model get_params Determine Kd, ΔH, n fit_model->get_params

Caption: Workflow for analyzing NCD-nucleic acid binding using ITC.

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep 1. Chip Preparation cluster_exp 2. Binding Measurement cluster_analysis 3. Data Analysis prep_chip Select Sensor Chip (e.g., Streptavidin) immobilize_na Immobilize Biotinylated Nucleic Acid prep_chip->immobilize_na prep_ref Prepare Reference Flow Cell immobilize_na->prep_ref inject_ligand Inject NCD over Chip prep_ref->inject_ligand prep_ligand Prepare NCD Dilutions prep_ligand->inject_ligand measure_response Monitor RU Change (Sensorgram) inject_ligand->measure_response subtract_ref Subtract Reference Signal measure_response->subtract_ref analyze_kinetics Kinetic Analysis (kon, koff) subtract_ref->analyze_kinetics analyze_equilibrium Equilibrium Analysis (Steady-State) subtract_ref->analyze_equilibrium determine_kd Determine Kd analyze_kinetics->determine_kd analyze_equilibrium->determine_kd

Caption: Workflow for analyzing NCD-nucleic acid binding using SPR.

Conclusion and Future Directions

The specific and high-affinity binding of naphthyridine carbamate dimers to disease-relevant nucleic acid structures underscores their potential as therapeutic agents. The detailed understanding of their binding mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of next-generation ligands with improved affinity, selectivity, and drug-like properties. Future research will likely focus on optimizing the linker and side-chain moieties of the NCD scaffold to fine-tune their binding characteristics and cellular activity.[17][18] Furthermore, elucidating the downstream cellular consequences of NCD binding will be paramount in translating these promising molecules into clinical applications.

References

The Naphthyridine Carbamate Dimer: A Technical Guide to its Fundamental Properties and Applications in Targeting Nucleic Acid Structures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The naphthyridine carbamate (B1207046) dimer (NCD) has emerged as a significant small molecule in the field of chemical biology and drug discovery, primarily due to its remarkable ability to selectively recognize and bind to non-canonical nucleic acid structures, particularly G-G mismatches within DNA and RNA repeats. This technical guide provides an in-depth exploration of the fundamental properties of NCDs, targeting researchers, scientists, and professionals in drug development. It covers the core aspects of their synthesis, binding characteristics, and structural biology, supported by detailed experimental methodologies and quantitative data. Furthermore, this guide employs visualizations to elucidate complex experimental workflows and binding models, offering a comprehensive resource for understanding and utilizing this promising class of molecules.

Introduction

Trinucleotide repeat expansions are the genetic basis for a range of debilitating neurodegenerative disorders, including Fragile X syndrome (CGG repeats) and spinocerebellar ataxia type 31 (UGGAA repeats)[1][2]. These expanded repeats can form unusual secondary structures in both DNA and RNA, leading to disease pathology through various mechanisms such as transcriptional silencing, sequestration of essential proteins, and repeat-associated non-AUG (RAN) translation. Small molecules that can selectively target these aberrant structures offer a promising therapeutic avenue. The naphthyridine carbamate dimer (NCD) is a synthetic ligand designed to bind with high affinity and selectivity to G-G mismatch sites frequently found in these repeat sequences[1]. This guide delves into the foundational chemical and biophysical properties of NCDs that underpin their therapeutic potential.

Synthesis of Naphthyridine Carbamate Dimers

The synthesis of NCDs and their derivatives involves a multi-step process, commencing with the formation of the core naphthyridine heterocycle followed by dimerization. A general synthetic scheme is outlined below.

Synthesis of the Naphthyridine Monomer

A key precursor for many NCDs is 2-amino-7-methyl-1,8-naphthyridine. Its synthesis is typically achieved through the condensation of 2,6-diaminopyridine (B39239) with an appropriate dicarbonyl compound. For instance, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide can be synthesized by reacting 7-amino-2-methyl-1,8-naphthyridine with acetic anhydride[3].

Dimerization

The monomeric naphthyridine units are subsequently dimerized via a carbamate linkage. This is often achieved by reacting the amino-functionalized naphthyridine with a suitable bifunctional linker. For instance, the synthesis of NCD derivatives modified with an alkanethiol (NCD-Cn-SH) involves a series of reactions to introduce the thiol-containing linker[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the properties of naphthyridine carbamate dimers.

Synthesis of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide[3]
  • Reaction Setup: To a solution of 7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) in a round-bottom flask, add acetic anhydride (B1165640) (15 ml) under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Crystallization: Slowly cool the reaction mixture to room temperature to induce the formation of flaky, straw-colored crystals.

  • Isolation: Collect the crystals by filtration and dry them to obtain the final product.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of NCD binding to its nucleic acid targets, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)[4][5][6].

  • Sample Preparation:

    • Prepare the NCD solution (typically 50-500 µM) and the target DNA/RNA solution (typically 5-50 µM) in the same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 10 mM sodium phosphate (B84403) (pH 7.0) containing 100 mM NaCl.

    • Degas both solutions prior to the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the nucleic acid solution into the sample cell of the calorimeter and the NCD solution into the injection syringe.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the NCD solution into the sample cell at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Integrate the heat changes associated with each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters.

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the three-dimensional structure of the NCD-nucleic acid complex in solution[7][8][9][10][11].

  • Sample Preparation:

    • Prepare a highly concentrated and pure sample of the NCD-DNA/RNA complex (typically 0.3-0.5 mM). The complex is often formed by titrating a solution of the ligand into a solution of the nucleic acid.

    • The sample should be in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 6.8) containing D₂O for the lock signal.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments (e.g., ¹H-¹H TOCSY, NOESY; ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer.

  • Structure Calculation:

    • Assign the NMR resonances to specific atoms in the complex.

    • Use distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants to calculate a family of 3D structures that are consistent with the experimental data.

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information of the NCD-nucleic acid complex in the solid state[12][13][14][15].

  • Crystallization:

    • Prepare a highly pure and concentrated solution of the NCD-RNA/DNA complex.

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods like molecular replacement or heavy-atom derivatization.

    • Build an atomic model into the resulting electron density map and refine it to obtain the final crystal structure.

Quantitative Data

The following tables summarize key quantitative data for the interaction of various naphthyridine carbamate dimers with their nucleic acid targets.

Table 1: Binding Affinity and Stoichiometry of NCD Derivatives

DerivativeTargetKd (nM)Stoichiometry (NCD:Target)Reference
NCD (CC33)CGG/CGG triad (B1167595) DNA672:1[16]
CC23CGG/CGG triad DNASuperior to CC332:1[17][18]
1-NHRpre-miR-29a loop RNA~100Not specified[19]

Table 2: Thermal Stability of DNA-NCD Complexes

DerivativeDNA TargetΔTm (°C)Ligand Concentration (µM)Reference
NCD (CC33)11-mer DNA with CGG/CGG~2220[16]
CC2211-mer DNA with CGG/CGG~15100[17]
CC2311-mer DNA with CGG/CGG~25100[17]
CC2411-mer DNA with CGG/CGG~20100[17]
CC3411-mer DNA with CGG/CGG~20100[17]
CC4411-mer DNA with CGG/CGG~18100[17]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to naphthyridine carbamate dimers.

Synthesis_Workflow cluster_synthesis Synthesis of Naphthyridine Monomer cluster_dimerization Dimerization 2_6_diaminopyridine 2,6-Diaminopyridine condensation Condensation Reaction 2_6_diaminopyridine->condensation dicarbonyl_compound Dicarbonyl Compound dicarbonyl_compound->condensation naphthyridine_monomer 2-Amino-7-methyl-1,8-naphthyridine condensation->naphthyridine_monomer coupling Coupling Reaction naphthyridine_monomer->coupling linker Bifunctional Carbamate Linker linker->coupling NCD This compound coupling->NCD

Caption: Synthetic workflow for this compound.

ITC_Workflow prepare_samples Prepare NCD and Nucleic Acid Solutions in Matched Buffer load_calorimeter Load Nucleic Acid into Sample Cell and NCD into Syringe prepare_samples->load_calorimeter run_titration Perform Stepwise Titration at Constant Temperature load_calorimeter->run_titration measure_heat Measure Heat Change After Each Injection run_titration->measure_heat generate_isotherm Generate Binding Isotherm (Heat vs. Molar Ratio) measure_heat->generate_isotherm fit_data Fit Isotherm to a Binding Model generate_isotherm->fit_data thermodynamic_parameters Determine Kd, ΔH, ΔS, and Stoichiometry (n) fit_data->thermodynamic_parameters

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Caption: Binding model of two NCD molecules to a CGG/CGG triad.

Downstream_Effects NCD This compound Binding Selective Binding to G-G Mismatches NCD->Binding TNR Trinucleotide Repeat Expansion (e.g., CGG, UGGAA) TNR->Binding Splicing Modulation of pre-mRNA Splicing Binding->Splicing Aggregation Reduction of toxic RNA-Protein Aggregates Binding->Aggregation Repair Potential Interaction with DNA Repair Pathways Binding->Repair Therapeutic Amelioration of Disease Phenotype Splicing->Therapeutic Aggregation->Therapeutic Repair->Therapeutic

Caption: Potential downstream cellular effects of NCD binding.

Conclusion

Naphthyridine carbamate dimers represent a compelling class of synthetic ligands with high affinity and selectivity for G-G mismatched DNA and RNA structures, which are implicated in a variety of trinucleotide repeat disorders. This technical guide has provided a comprehensive overview of their synthesis, biophysical characterization, and structural elucidation. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to work with these molecules. The visualizations of workflows and binding interactions further clarify the fundamental principles governing their activity. Continued research into the optimization of NCDs and a deeper understanding of their downstream cellular effects will undoubtedly pave the way for their development as potential therapeutic agents for a range of genetic diseases.

References

The Needle in the Haystack: A Technical Guide to the Discovery and History of Mismatch Binding Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is paramount for cellular function, guarded by intricate machinery such as the DNA Mismatch Repair (MMR) system. When this system fails, as is common in many cancers, it leaves behind a unique molecular signature: an accumulation of DNA base pair mismatches. This vulnerability has opened a new frontier in targeted therapeutics—the development of small molecules that can selectively recognize and bind to these mismatches. This technical guide provides an in-depth exploration of the discovery and history of these mismatch binding ligands. We will delve into the pioneering discovery of the MMR system, chronicle the development of key ligand classes from rhodium metalloinsertors to novel organic molecules, present their quantitative binding affinities in a comparative format, and detail the critical experimental protocols used for their characterization. Furthermore, this guide will illustrate the cellular mechanisms activated by these ligands, which lead to the selective targeting of MMR-deficient cancer cells, offering a promising avenue for next-generation cancer therapies.

A Historical Perspective: From MMR Discovery to Targeted Ligands

The journey towards mismatch binding ligands began not with the ligands themselves, but with the fundamental discovery of the cellular machinery that corrects DNA replication errors.

  • 1970s-1980s: The Discovery of Mismatch Repair (MMR): Foundational work in E. coli identified the key proteins—MutS, MutL, and MutH—that recognize and repair mismatched bases, a discovery that illuminated a critical pathway for maintaining genomic stability.[1][2] This system was later found to be highly conserved in eukaryotes, including humans, with homologs such as MSH2, MSH6, MLH1, and PMS2 playing crucial roles.[1][3]

  • The Link to Cancer: A pivotal moment came with the realization that inherited mutations in human MMR genes, such as MSH2 and MLH1, are the cause of Lynch syndrome, a hereditary condition that dramatically increases the risk for colorectal, endometrial, and other cancers.[4] This established a direct link between MMR deficiency and carcinogenesis, identifying the resulting accumulation of mismatches as a hallmark of these tumors.[4]

  • Late 1990s: A New Therapeutic Target: Recognizing that MMR-deficient cells harbor a unique biochemical vulnerability, researchers began to explore the possibility of designing molecules that could specifically target these mismatches. The Barton group pioneered this field with the development of the first generation of rhodium metalloinsertors.[4]

  • The First Metalloinsertor: The complex [Rh(bpy)₂chrysi]³⁺ (chrysi = 5,6-chrysenequinone diimine) was shown to selectively bind to destabilized mismatch sites.[5] Its bulky, planar chrysi ligand is sterically precluded from intercalating into the stable base stack of well-matched DNA but can insert into the thermodynamically less stable mismatch site, ejecting the mispaired bases.[4][5] This novel binding mode was termed "metalloinsertion."

  • Early 2000s: Enhancing Affinity and Specificity: To improve upon the initial discovery, a second-generation complex, [Rh(bpy)₂phzi]³⁺ (phzi = benzo[a]phenazine-5,6-quinonediimine), was developed.[6][7] The nitrogen-containing heterocyclic phzi ligand offered greater stacking stability within the mismatch site, resulting in a binding affinity that was two orders of magnitude higher than its predecessor without sacrificing specificity.[6][8]

  • 2010s-Present: Diversification and Optimization: The field has since expanded to include other classes of metal complexes, such as luminescent ruthenium complexes, and purely organic small molecules like naphthyridine and macrocycle derivatives. Concurrently, research has focused on elucidating the mechanism of action, revealing that these ligands can trigger a DNA damage response that leads to selective cell death in MMR-deficient cancer cells.[9][10]

The following diagram illustrates the key milestones in this scientific journey.

Historical_Timeline cluster_Discovery Foundational Discovery cluster_Ligands Ligand Development cluster_Mechanism Mechanism & Application MMR_Discovery 1980s: Discovery of E. coli MMR System (MutS, MutL, MutH) MMR_Cancer Early 1990s: Link between MMR deficiency and Lynch Syndrome established Rh_Gen1 Late 1990s: Development of [Rh(bpy)₂chrysi]³⁺, the first metalloinsertor MMR_Cancer->Rh_Gen1 Rh_Gen2 Early 2000s: [Rh(bpy)₂phzi]³⁺ created with ~100x higher affinity Rh_Gen1->Rh_Gen2 Other_Ligands 2010s: Exploration of Ruthenium complexes and organic mismatch binders Rh_Gen2->Other_Ligands Mechanism Mid 2010s: Elucidation of selective cytotoxicity via DNA Damage Response Rh_Gen2->Mechanism Rh_Optimized Late 2010s: Potent Rh-O metalloinsertors with nanomolar cytotoxicity Other_Ligands->Rh_Optimized

Caption: A timeline of key discoveries in MMR and mismatch binding ligand development.

Classes of Mismatch Binding Ligands and Quantitative Analysis

The quest for mismatch-specific agents has yielded several distinct classes of molecules, each with unique structural features and binding characteristics. The primary classes include rhodium metalloinsertors, ruthenium complexes, and various organic ligands.

Rhodium Metalloinsertors

These octahedral rhodium(III) complexes are the most extensively studied class. Their defining feature is a bulky, planar aromatic ligand that inserts into the mismatch site from the minor groove, causing the mispaired bases to be ejected from the DNA helix.[5] The binding affinity and cellular activity of these complexes can be finely tuned by modifying the ancillary ligands that complete the coordination sphere.[5] Smaller ancillary ligands generally lead to higher binding affinities, as they reduce steric hindrance within the minor groove.[5]

Ruthenium Complexes

Ruthenium(II) polypyridyl complexes have also been investigated as mismatch binders. A key advantage of these complexes is their intrinsic luminescence, which can be modulated upon DNA binding, making them promising candidates for diagnostic probes. Some ruthenium complexes have been shown to bind mismatches via a similar metalloinsertion mechanism, while others may utilize different binding modes.

Organic Ligands

A diverse range of purely organic molecules has been developed to target DNA mismatches. These include macrocyclic bisintercalators and naphthyridine-based dimers.[11] These ligands are designed to recognize mismatches through a combination of hydrogen bonding and stacking interactions.[11]

Quantitative Binding Data

The efficacy of a mismatch binding ligand is fundamentally determined by its binding affinity (Kd, the dissociation constant) and specificity (the ratio of affinity for a mismatch site versus a well-matched site). The table below summarizes key quantitative data for representative ligands. Note that many studies report the binding constant (Kb or Ka), which is the inverse of the dissociation constant (Kd = 1/Kb).

Ligand ClassCompoundMismatch TypeBinding Constant (Kb, M-1)Dissociation Constant (Kd)Reference
Rhodium Metalloinsertor [Rh(bpy)₂chrysi]³⁺CC3.1 x 10⁵3.2 µM[6]
CA~10⁶~1 µM[5]
Rhodium Metalloinsertor [Rh(ppy)₂chrysi]⁺CC2.2 x 10⁴45 µM[12]
Rhodium Metalloinsertor [Rh(bpy)₂phzi]³⁺CC1.0 x 10⁷100 nM[6][7]
CA0.3 x 10⁷333 nM[6][7]
CT6.0 x 10⁷17 nM[6][7]
Rhodium-Oxygen Metalloinsertor [Rh(phen)(chrysi)(PPO)]²⁺CCMicromolar AffinityMicromolar Affinity[13]
Ruthenium Complex [Ru(bpy)₂furphen]²⁺CCSelectivity of 1.2-1.5 fold over WM-
Ruthenium Complex [Ru(bpy)₂imiphen]²⁺CCSelectivity of 1.2-1.5 fold over WM-
Organic Macrocycle Bis-anthryl CompoundCalf Thymus DNA1.21 x 10⁵8.3 µM[14]

Key Experimental Methodologies

The characterization of mismatch binding ligands relies on a suite of biophysical and biochemical techniques. Below are detailed protocols for three fundamental assays.

General Experimental Workflow

The process of identifying and characterizing a novel mismatch binding ligand typically follows a standardized workflow, from initial screening to cellular validation.

Experimental_Workflow cluster_Discovery Discovery & Screening cluster_Characterization Biophysical Characterization cluster_Validation Cellular Validation Synthesis 1. Ligand Synthesis or Library Acquisition Screening 2. Initial High-Throughput Screen (e.g., Fluorescence Intercalator Displacement Assay) Synthesis->Screening Hit_ID 3. Hit Identification (Compounds showing preferential binding to mismatched DNA) Screening->Hit_ID SPR 4. Quantitative Affinity (SPR) Determine Kd, kon, koff Hit_ID->SPR EMSA 5. Binding Confirmation (EMSA) Visualize ligand-DNA complex SPR->EMSA Photocleavage 6. Site Specificity (Photocleavage) Confirm binding at mismatch site EMSA->Photocleavage Cytotoxicity 7. Cytotoxicity Assays (e.g., MTT, Proliferation Assay) Photocleavage->Cytotoxicity Cell_Lines Compare MMR-deficient (e.g., HCT116O) vs. MMR-proficient (e.g., HCT116N) cell lines Cytotoxicity->Cell_Lines Mechanism 8. Mechanism of Action Studies (Cell cycle analysis, DNA damage markers) Cytotoxicity->Mechanism

Caption: A typical experimental workflow for discovering and validating mismatch binding ligands.
Protocol: Surface Plasmon Resonance (SPR) for Affinity Determination

SPR is a label-free technique that measures binding events in real-time, allowing for the determination of association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Objective: To quantitatively measure the binding kinetics and affinity of a small molecule ligand to a DNA duplex containing a specific mismatch.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor chip (e.g., CM5 chip for amine coupling, or SA chip for streptavidin-biotin capture).

  • 5'-biotinylated DNA oligonucleotides (one strand with the mismatch, one complementary).

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Immobilization reagents (for amine coupling: EDC, NHS, ethanolamine).

  • Small molecule ligand of interest, dissolved in running buffer at a range of concentrations.

Procedure:

  • DNA Duplex Preparation: Anneal the biotinylated DNA strand with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature. This forms the mismatch-containing duplex.

  • Chip Preparation & DNA Immobilization:

    • For SA chips: Prime the chip and flow channels with running buffer. Inject the biotinylated DNA duplex over the sensor surface; it will be captured by the streptavidin.

    • For CM5 chips: Activate the surface with a fresh 1:1 mixture of EDC/NHS. Inject the amine-modified DNA duplex. Deactivate remaining active esters with ethanolamine.

  • Binding Analysis (Kinetic Titration):

    • Establish a stable baseline by flowing running buffer over the immobilized DNA surface.

    • Inject the lowest concentration of the small molecule ligand for a set association time (e.g., 60-120 seconds).

    • Switch back to running buffer and monitor dissociation for a set time (e.g., 120-300 seconds).

    • Repeat injections with increasing concentrations of the ligand.

    • Between each cycle, if necessary, perform a regeneration step with a mild buffer (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove all bound ligand and ensure the surface is ready for the next injection.

  • Data Analysis:

    • The instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram for each concentration.

    • Perform a reference subtraction using data from a blank flow cell to correct for bulk refractive index changes.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate kₐ, kd, and Kd (where Kd = kd/kₐ).[15][16]

Protocol: Photocleavage Titration Assay

This technique is particularly useful for photoactive metal complexes (like rhodium metalloinsertors) to confirm binding at a specific site and to determine the binding constant.[6][17]

Objective: To determine the specific binding site and binding constant of a photoactive metal complex to a mismatch-containing DNA duplex.

Materials:

  • DNA oligonucleotide, 5'-end-labeled with ³²P.

  • Complementary DNA strand to form the mismatch duplex.

  • Photoactive metal complex.

  • UV transilluminator or a suitable lamp (e.g., 365 nm).[18][19]

  • Denaturing polyacrylamide gel (e.g., 20%).

  • Loading buffer (e.g., formamide-based).

  • Phosphorimager and analysis software.

Procedure:

  • DNA Preparation: Anneal the ³²P-labeled oligonucleotide with its unlabeled complement to form the heteroduplex.

  • Binding and Irradiation:

    • Prepare a series of reaction tubes. For determining the binding constant, a titration is performed where the ratio of metal complex to DNA is kept constant, but the total concentration is varied.[6]

    • Incubate the DNA duplex with varying concentrations of the metal complex in a suitable buffer at room temperature.

    • Irradiate the samples with UV light for a fixed time (e.g., 5-15 minutes). Include a "dark control" sample that is not irradiated.

  • Sample Processing:

    • Precipitate the DNA from the samples (e.g., with ethanol).

    • Resuspend the DNA pellets in a denaturing loading buffer.

  • Gel Electrophoresis:

    • Heat the samples to 95°C for 5 minutes to denature the DNA.

    • Load the samples onto a high-resolution denaturing polyacrylamide gel.

    • Run the gel until sufficient separation of fragments is achieved.

  • Data Analysis:

    • Dry the gel and expose it to a phosphor screen.

    • Scan the screen using a phosphorimager. The site of cleavage will appear as a new, smaller band on the gel.

    • Quantify the intensity of the parent band (full-length DNA) and the cleavage product band for each concentration.

    • The fraction of cleaved DNA can be plotted against the concentration of the metal complex. This binding isotherm is then fit to an appropriate equation to extract the binding constant (Kb).[6]

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to visualize the binding of a ligand to a DNA fragment. The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

Objective: To qualitatively confirm the binding of a ligand to a mismatch-containing DNA duplex.

Materials:

  • Labeled DNA probe (e.g., ³²P, fluorescent dye) containing the mismatch.

  • Non-denaturing polyacrylamide gel (e.g., 4-6%).

  • TBE or TGE running buffer.

  • Binding buffer (e.g., 20 mM HEPES, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Ligand of interest.

  • Unlabeled competitor DNA (both specific/mismatched and non-specific/well-matched).

Procedure:

  • Reaction Setup:

    • In separate tubes, set up binding reactions. A typical reaction includes the labeled DNA probe at a constant concentration and the ligand at increasing concentrations.

    • Include control lanes: probe only (no ligand), and competition lanes where a large molar excess of unlabeled competitor DNA is added before the labeled probe.

  • Incubation: Incubate the reactions at room temperature for 15-30 minutes to allow binding to reach equilibrium.

  • Gel Electrophoresis:

    • Add a non-denaturing loading dye (e.g., glycerol-based, without SDS).

    • Carefully load the samples into the wells of the pre-run non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation.

  • Detection:

    • If using a radiolabeled probe, dry the gel and perform autoradiography or phosphorimaging.

    • If using a fluorescent probe, image the gel on a suitable fluorescence scanner.

  • Interpretation:

    • The lane with only the probe will show a single fast-migrating band (free DNA).

    • As ligand concentration increases, a second, slower-migrating band (the DNA-ligand complex) should appear. This is the "shifted" band.

    • In the competition lane with specific (mismatched) unlabeled DNA, the shifted band should decrease or disappear, confirming specific binding.

    • In the competition lane with non-specific (well-matched) unlabeled DNA, the shifted band should remain, demonstrating the ligand's preference for the mismatch.

Mechanism of Action: A Pathway to Selective Cytotoxicity

A remarkable feature of many mismatch binding ligands, particularly rhodium metalloinsertors, is their ability to selectively kill MMR-deficient cancer cells over their MMR-proficient counterparts.[9][10] This selectivity does not arise from simply obstructing DNA replication. Instead, the ligand-mismatch adduct is recognized by the cell as a form of DNA damage, triggering the DNA Damage Response (DDR) pathway.[9][20]

In a healthy, MMR-proficient cell, the MMR machinery can potentially recognize and repair the adduct, mitigating its cytotoxic effects. However, in an MMR-deficient cell, the lesion persists. This persistent lesion acts as a potent signal, leading to the activation of DDR kinases like ATR (Ataxia Telangiectasia and Rad3-related).[9] This activation initiates a signaling cascade that results in:

  • Cell Cycle Arrest: The cell cycle is halted, typically at the G1/S or G2/M checkpoint, to prevent the replication of damaged DNA.[10]

  • Inhibition of DNA Replication and Transcription: The cellular machinery for DNA synthesis and gene expression is inhibited.[9]

  • Apoptosis or Necrosis: If the damage is too severe to be repaired, the cell is driven towards programmed cell death.[10]

Because MMR-deficient cells accumulate more mismatches, they provide more targets for the ligand. This leads to a greater burden of persistent DNA damage and a stronger activation of the DDR, ultimately resulting in the observed selective cytotoxicity.

Signaling_Pathway Ligand Mismatch Binding Ligand (e.g., Rhodium Metalloinsertor) Adduct Ligand-DNA Adduct (Persistent DNA Lesion) Ligand->Adduct Binds MM_DNA DNA with Mismatch (Accumulated in MMR-deficient cells) MM_DNA->Adduct DDR DNA Damage Response (DDR) Activation (e.g., ATR Kinase) Adduct->DDR Triggers Arrest Cell Cycle Arrest (G1/S Checkpoint) DDR->Arrest Inhibition Inhibition of Replication & Transcription DDR->Inhibition Death Selective Cell Death (Apoptosis/Necrosis) Arrest->Death Inhibition->Death

Caption: Proposed signaling pathway for selective cytotoxicity in MMR-deficient cells.

Conclusion and Future Outlook

The discovery and development of mismatch binding ligands represent a sophisticated, target-driven approach to cancer therapy. From the initial discovery of rhodium metalloinsertors to the diverse array of molecules available today, the field has demonstrated the viability of exploiting the fundamental genetic flaws of MMR-deficient tumors. The ability of these compounds to create irreparable DNA lesions that co-opt the cell's own damage response pathways is a powerful mechanism for achieving selective cytotoxicity.

Future research will likely focus on several key areas:

  • Improving Drug-like Properties: Enhancing the bioavailability, cellular uptake, and in vivo stability of current lead compounds.

  • Expanding the Ligand Toolbox: Discovering new chemical scaffolds with high affinity and specificity for a broader range of mismatches and DNA contexts.

  • Combination Therapies: Investigating the synergistic potential of mismatch binders with other cancer treatments, such as immunotherapy, given that MMR-deficient tumors are often highly immunogenic.

  • Diagnostic Applications: Leveraging the specificity of these ligands, particularly luminescent variants, to develop diagnostic tools for the rapid detection of MMR deficiency and high microsatellite instability (MSI-H) tumors.

The continued exploration of mismatch binding ligands holds immense promise, not only for providing new therapeutic options for patients with MMR-deficient cancers but also for deepening our understanding of DNA recognition and the cellular response to genomic instability.

References

Conformational Analysis of Naphthyridine Carbamate Dimers in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridine carbamate (B1207046) dimers (NCDs) are a significant class of synthetic small molecules recognized for their ability to bind to specific nucleic acid structures, such as G-G mismatches in DNA and disease-associated RNA repeats.[1][2][3] Their potential as therapeutic agents and molecular probes is intrinsically linked to their three-dimensional structure and conformational dynamics in solution. The spatial arrangement of the two naphthyridine heads, connected by a flexible carbamate linker, dictates the molecule's ability to present the necessary pharmacophoric features for high-affinity and selective binding to its biological targets.

In solution, NCDs exist in a dynamic equilibrium between various conformers, broadly categorized as "stacked" and "unstacked" states.[4] The stacked conformation, where the two naphthyridine rings are in close proximity due to π-π interactions, and the unstacked, more extended conformation, have different energies and populations that are influenced by the solvent environment and, crucially, the length and composition of the carbamate linker.[2] Understanding this conformational landscape is paramount for the rational design of NCD derivatives with optimized binding affinities and specificities.

This technical guide provides a comprehensive overview of the core methodologies used for the conformational analysis of naphthyridine carbamate dimers in solution. It details the experimental protocols for key analytical techniques, presents a framework for data interpretation, and offers visualizations of experimental workflows and the logical relationships governing NCD conformation and function.

Core Concepts in NCD Conformation

The conformational state of an NCD is primarily defined by the torsion angles within the flexible linker and the resulting spatial relationship between the two terminal naphthyridine moieties. The key equilibrium is between a compact, stacked conformer and a flexible ensemble of unstacked or extended conformers.

  • Stacked Conformation: Characterized by intramolecular π-stacking of the naphthyridine rings. This conformation is entropically disfavored but can be enthalpically driven.

  • Unstacked/Extended Conformation: A more flexible state where the naphthyridine rings are solvent-exposed and do not interact significantly. This state is entropically favored.[4][5]

The linker length has been shown to be a critical determinant of this equilibrium. Shorter linkers may favor a stacked conformation, while longer linkers allow for greater flexibility. Spectroscopic analyses have revealed that the linker length influences the conformational equilibrium of NCD derivatives, which in turn affects their thermal stability and binding affinity to target DNA or RNA structures.[2]

Data Presentation: Conformational and Binding Parameters

Quantitative data from conformational and binding studies are crucial for structure-activity relationship (SAR) analysis. The following tables provide a template for summarizing such data.

Table 1: Conformational Parameters of Naphthyridine Carbamate Dimers in Solution

DerivativeLinker Length (n)MethodKey NOEs Observed (Proton Pairs)3J Coupling Constant (Hz)Dihedral Angle (°)*Population of Stacked Conformer (%)
NCD-C33NMRHx ↔ HyData not availableData not availableData not available
CC232NMRData not availableData not availableData not availableData not available
CC33 (NCD)3NMRData not availableData not availableData not availableData not available
CC434NMRData not availableData not availableData not availableData not available

Note: Specific quantitative data for free dimer conformations are often inferred rather than explicitly tabulated in the literature, which predominantly focuses on the bound state. Dihedral angles are calculated from 3J values using the Karplus equation.

Table 2: Thermodynamic Parameters of NCD-Nucleic Acid Binding

NCD DerivativeNucleic Acid TargetMethodKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (N)
1-NHRpre-miR-29a loopITC~100Enthalpy-drivenData not availableData not available
NCDCGG/CGG DNAITC, NMRData not availableData not availableData not available2:1
CC23CGG/CGG DNAITCSuperior to CC33Data not availableData not available2:1
CC33 (NCD)CGG/CGG DNAITCData not availableData not availableData not available2:1

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible conformational analysis of NCDs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the solution-state conformation of small molecules.[6]

Objective: To determine the three-dimensional structure and conformational dynamics of NCDs in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the synthesized NCD in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a co-solvent if necessary) to a final concentration of 5-10 mM.

    • Filter the sample into a high-quality NMR tube.

  • 1D 1H NMR:

    • Acquire a standard 1D proton spectrum to confirm the chemical identity and purity of the compound.

    • Integrate signals to verify proton counts.

  • 2D Correlation Spectroscopy (COSY):

    • Perform a COSY experiment to identify scalar (through-bond) couplings between protons, which helps in assigning the proton resonances of the linker and naphthyridine rings.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

    • Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are within ~5 Å of each other.[7]

    • NOESY: Optimal for small molecules that tumble rapidly in solution.

    • ROESY: Recommended for intermediate-sized molecules or to overcome the issue of zero NOE enhancement near the ωτc ≈ 1 condition.[8]

    • The presence of cross-peaks between protons on the two different naphthyridine rings is direct evidence of a stacked conformation. The intensity of these cross-peaks is proportional to r-6 (where r is the inter-proton distance).

  • 3J Coupling Constant Measurement:

    • From a high-resolution 1D 1H spectrum, accurately measure the vicinal coupling constants (3JH,H) for the protons in the flexible linker.

    • These values can be used in the Karplus equation to calculate the corresponding dihedral angles.[9][10]

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using COSY and NOESY/ROESY data.

    • Use the distance restraints from NOE/ROE intensities and dihedral angle restraints from 3J coupling constants as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy conformers.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between an NCD and its target.[11][12]

Objective: To determine the binding affinity (Kd), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of the NCD-nucleic acid interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the NCD (typically 100-200 µM) in a syringe and the nucleic acid target (typically 10-20 µM) in the sample cell.

    • Both solutions must be in the exact same buffer to minimize heats of dilution. Dialyze both components against the final buffer extensively.

    • Degas both solutions immediately before the experiment to prevent air bubbles.[13]

  • Experimental Setup:

    • Set the experiment temperature (e.g., 25 °C).

    • Program the injection volume (e.g., 2-10 µL) and the number of injections (e.g., 20-30).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) that is not included in the data analysis.

    • Execute the series of injections, allowing the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of NCD to nucleic acid.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site or two-site binding model) to extract the thermodynamic parameters Kd, N, and ΔH. The entropy (ΔS) can then be calculated.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the chiral environment of chromophores and is an excellent tool for monitoring conformational changes in nucleic acids upon ligand binding.[14][15][16]

Objective: To assess changes in the secondary structure of a nucleic acid target upon binding of an NCD.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the nucleic acid target (e.g., 5-10 µM) in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).

    • Prepare a concentrated stock solution of the NCD.

  • Data Acquisition:

    • Record a baseline CD spectrum of the buffer alone.

    • Record the CD spectrum of the nucleic acid alone in the far-UV range (typically 200-320 nm).

    • Titrate small aliquots of the NCD stock solution into the nucleic acid solution and record a spectrum after each addition.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the changes in the CD signal. For example, an increase in the positive band around 260 nm and a negative band around 240 nm is characteristic of G-quadruplex formation or stabilization. Changes in the B-form DNA spectrum (positive peak ~275 nm, negative peak ~245 nm) can indicate intercalation or groove binding.[14]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive conformational analysis of a novel naphthyridine carbamate dimer.

G cluster_synthesis Synthesis & Purification cluster_solution Solution-State Analysis cluster_binding Binding & Functional Analysis synthesis Synthesis of NCD Derivative purification HPLC Purification & MS Verification synthesis->purification nmr NMR Spectroscopy (1D, COSY, NOESY/ROESY) purification->nmr itc Isothermal Titration Calorimetry (ITC) purification->itc cd Circular Dichroism (CD) Spectroscopy purification->cd tm UV Thermal Melting (Tm Assay) purification->tm analysis Structure Calculation (Distance & Dihedral Restraints) nmr->analysis conformation Solution Conformer Ensemble analysis->conformation thermo Binding Thermodynamics (Kd, ΔH, ΔS) conformation->thermo Informs Binding stability Target Stabilization & Conformational Change conformation->stability Informs Binding itc->thermo cd->stability tm->stability

Workflow for NCD Conformational and Binding Analysis.
Logical Relationship Diagram

This diagram illustrates the logical relationship between the intrinsic conformational equilibrium of an NCD and its binding interaction with a nucleic acid target, a concept known as conformational selection.

G cluster_complex Binding Event L_stacked Stacked Conformer L_unstacked Unstacked Conformer(s) L_stacked->L_unstacked K_eq Complex NCD-Target Complex L_unstacked->Complex Binding Target Nucleic Acid Binding Site Target->Complex

Conformational Selection in NCD-Nucleic Acid Binding.

References

Spectroscopic Characterization of Naphthyridine Carbamate Dimer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthyridine carbamate (B1207046) dimer (NCD) is a synthetic small molecule that has garnered significant interest for its ability to selectively bind to and modulate the structure of nucleic acids, particularly those containing CGG trinucleotide repeats.[1][2][3][4] These repeats are associated with neurodegenerative disorders such as Fragile X syndrome.[1][4][5] Understanding the precise molecular interactions between NCD and its nucleic acid targets is paramount for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to characterize the NCD and its complexes, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this area.

The primary binding mode of NCD involves the formation of a highly cooperative 2:1 complex with the CGG/CGG triad (B1167595) in double-stranded DNA.[1][2][3] This interaction involves the four naphthyridine carbamate (NC) moieties of two NCD molecules forming hydrogen bonds with the four guanine (B1146940) bases within the CGG/CGG unit, leading to the flipping out of two cytosine bases.[3][4] This unique binding mechanism has been elucidated through a combination of sophisticated spectroscopic and analytical techniques.

Data Presentation

Table 1: NMR Spectroscopic Data for NCD in Complex with CGG-repeat DNA
ParameterValueTechniqueNotes
Binding Stoichiometry (NCD:CGG/CGG)2:1NMR Titration, 1H-15N HSQCConsistently observed across multiple studies.[2][3][5]
1H-15N HSQC Cross Peaks (NCD-GG1 Complex)(11.02, 118.4), (11.09, 119.6), (11.18, 119.8), (11.63, 119.6) ppm1H-15N HSQCFour distinct cross peaks corresponding to the amide protons of the four NC moieties of the two bound NCD molecules.[3]
Intermolecular NOEsObserved between NCD amide protons and DNA imino protons1H-1H NOESYConfirms the close proximity and binding interface between NCD and the guanine bases of the CGG repeat.[1][4][6]
Structural FluctuationEquilibrium between 'stacked' and 'kinked' structuresNMR Structural AnalysisThe NCD-CGG/CGG complex exhibits dynamic fluctuation, unlike the more rigid stacked structure observed for similar ligands with CAG repeats.[1][4][6]
Table 2: Mass Spectrometry and Thermodynamic Data
ParameterValueTechniqueNotes
Binding Stoichiometry (NCD:(CGG)10)Even numbers of NCD molecules observedCSI-TOF MSConfirms the cooperative binding of NCD dimers to longer CGG repeat sequences.[2][3]
Binding Affinity (Kd) of 1-NHR to RNA~100 nMIsothermal Titration Calorimetry (ITC)Data for a related naphthyridine dimer derivative, highlighting the utility of ITC in quantifying binding affinities.[7]
Thermal Stability (ΔTm) of CC23 derivativeEnhanced over parent NCD (CC33)Thermal Melting Temperature MeasurementsOptimization of the linker length in NCD derivatives can improve the thermal stability of the DNA-ligand complex.[8][9]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution structure, binding stoichiometry, and dynamics of the NCD-DNA complex.

Methodology:

  • Sample Preparation:

    • Synthesize or procure the naphthyridine carbamate dimer (NCD). For detailed analysis, 15N-labeled NCD can be synthesized by reacting 2-chloro-1,8-naphthyridine (B101967) with 15N-labeled ammonia.[3]

    • Synthesize or procure the desired DNA oligonucleotides containing the CGG repeat sequence.

    • Prepare NMR samples by dissolving the NCD and DNA in a suitable buffer, typically 20 mM sodium phosphate (B84403) (pH 6.8) containing 100 mM NaCl in 90% H2O/10% D2O or 100% D2O.[2][6] Concentrations are typically in the micromolar to millimolar range, depending on the specific experiment.

  • NMR Experiments:

    • 1H NMR Titration: To determine the binding stoichiometry, acquire a series of 1D 1H NMR spectra of the DNA sample while incrementally adding the NCD solution. Monitor the chemical shift changes of the DNA imino and aromatic protons and the NCD amide and aromatic protons. Saturation of the chemical shift changes indicates the binding stoichiometry.[2]

    • 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, acquire a 2D NOESY spectrum of the NCD-DNA complex. Intermolecular NOEs between the NCD protons and the DNA protons are crucial for defining the binding interface and for structural calculations.[1][4][6]

    • 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For samples with 15N-labeled NCD, this experiment provides high-resolution correlation spectra between the amide protons and their directly bonded nitrogen atoms. The number and chemical shifts of the cross peaks provide unambiguous information about the number of distinct NCD binding modes and the chemical environment of each naphthyridine carbamate moiety.[3][5]

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., JEOL Delta, Bruker Topspin).

    • Assign the proton and nitrogen resonances using standard methodologies.

    • Use the distance restraints derived from the NOESY data and dihedral angle restraints to calculate the 3D structure of the NCD-DNA complex using software such as CNS (Crystallography & NMR System).[2][4]

Mass Spectrometry (MS)

Objective: To confirm the binding stoichiometry of NCD to DNA.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the NCD and the DNA oligonucleotide in a volatile buffer system suitable for electrospray ionization, such as ammonium (B1175870) acetate.

  • Mass Spectrometry Analysis:

    • Utilize Cold Spray Ionization Time-of-Flight (CSI-TOF) mass spectrometry for the gentle ionization of the non-covalent NCD-DNA complex.[2]

    • Acquire mass spectra of the DNA alone and in the presence of increasing concentrations of NCD.

  • Data Analysis:

    • Analyze the resulting mass spectra to identify the mass-to-charge ratios (m/z) of the free DNA and the NCD-DNA complexes.

    • The observed molecular weights of the complexes will reveal the stoichiometry of NCD binding to the DNA.

UV-Visible and Fluorescence Spectroscopy

Objective: To investigate the binding of NCD and its derivatives to DNA through changes in their photophysical properties.

Methodology:

  • Sample Preparation:

    • Prepare solutions of NCD or its derivatives and the target DNA in a suitable buffer.

  • UV-Visible Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of the NCD derivative alone and in the presence of increasing concentrations of DNA.

    • Changes in the absorption maximum and molar absorptivity can indicate binding.

  • Fluorescence Spectroscopy:

    • Record the fluorescence emission spectrum of the NCD derivative upon excitation at a suitable wavelength.

    • Titrate the NCD derivative with increasing concentrations of DNA and monitor the changes in fluorescence intensity and emission maximum.

    • These changes can be used to determine binding affinities.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation NCD Naphthyridine Carbamate Dimer (NCD) NMR NMR Spectroscopy (1D, 2D NOESY, HSQC) NCD->NMR MS Mass Spectrometry (CSI-TOF) NCD->MS Optical Optical Spectroscopy (UV-Vis, Fluorescence) NCD->Optical DNA CGG-repeat DNA Oligonucleotide DNA->NMR DNA->MS DNA->Optical NCD_15N 15N-labeled NCD NCD_15N->NMR Stoichiometry Binding Stoichiometry NMR->Stoichiometry Structure 3D Structure & Dynamics NMR->Structure MS->Stoichiometry Affinity Binding Affinity Optical->Affinity

Caption: Experimental workflow for the spectroscopic characterization of NCD-DNA interactions.

nmr_structure_determination cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_calculation Structure Calculation & Refinement NOESY 2D 1H-1H NOESY NOE_Restraints Generate Distance Restraints (from NOEs) NOESY->NOE_Restraints HSQC 2D 1H-15N HSQC (with 15N-NCD) Assignments Resonance Assignments HSQC->Assignments Titration 1H NMR Titration Titration->Assignments CNS Structure Calculation (e.g., CNS) NOE_Restraints->CNS Assignments->NOE_Restraints Final_Structure Ensemble of 3D Structures CNS->Final_Structure

Caption: Logical workflow for 3D structure determination of the NCD-DNA complex using NMR.

References

Initial Investigations into the Binding of FMRP's N-Terminal Domain with CGG Trinucleotide Repeats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fragile X Mental Retardation Protein (FMRP) is a critical RNA-binding protein implicated in neuronal function, and its absence leads to Fragile X syndrome, a common cause of inherited intellectual disability. The syndrome is most often caused by the expansion of a CGG trinucleotide repeat in the 5' untranslated region of the FMR1 gene. FMRP is a multi-domain protein, and while much focus has been placed on its KH and RGG domains, initial investigations have also identified the N-terminal domain (NCD) as a region capable of RNA interaction. This technical guide delves into the foundational studies exploring the binding of FMRP's NCD with CGG trinucleotide repeats, providing a summary of early quantitative and qualitative data, detailed experimental protocols for key methodologies, and visual representations of the associated molecular and experimental frameworks.

Introduction: The N-Terminal Domain of FMRP

The Fragile X Mental Retardation Protein (FMRP) is comprised of several domains that mediate its function in RNA metabolism, including two K-homology (KH) domains and a C-terminal arginine-glycine-glycine (RGG) box[1][2]. However, early research also identified the N-terminal region of FMRP as a functional RNA-binding domain[3][4]. This was a significant finding, as this region did not contain any previously characterized RNA-binding motifs[3].

Subsequent studies further defined this N-terminal domain (referred to as NDF), localizing it to the first 134 amino acids of the protein[5][6]. This domain was shown to be structurally independent, thermally stable, and rich in β-sheets[5][6]. Beyond its role in RNA binding, the NCD is also involved in protein-protein interactions, including the homodimerization of FMRP[5][6].

The ability of the NCD to interact with RNA, particularly G-rich sequences, is of significant interest given that the expansion of CGG repeats is the primary cause of Fragile X syndrome. Understanding this interaction at a molecular level is crucial for elucidating the pathogenesis of the disease and for the development of potential therapeutic interventions.

Quantitative and Qualitative Binding Data

Initial investigations into the RNA-binding properties of FMRP's domains provided the first evidence of the N-terminal domain's activity. While precise dissociation constants (Kd) for the NCD binding specifically to long CGG repeat RNAs are not extensively detailed in the very early literature, qualitative and semi-quantitative data from these foundational studies offer valuable insights. The work of Adinolfi et al. (1999) was seminal in demonstrating the N-terminus's preference for guanine-rich RNA.

FMRP Domain FragmentRNA LigandBinding CharacteristicsMethodReference
N-terminus poly(rG)Preferential Binding RNA-binding assays[3]
poly(rA)No significant bindingRNA-binding assays[3]
poly(rC)No significant bindingRNA-binding assays[3]
poly(rU)No significant bindingRNA-binding assays[3]
KH1 Domain poly(rG)Preferential Binding RNA-binding assays[3]
C-terminus (with RGG box) poly(rG), poly(rA), poly(rC), poly(rU)Non-specific, comparable affinity for allRNA-binding assays[3]

Table 1: Summary of early qualitative RNA binding data for FMRP domains.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the initial characterization of the FMRP NCD-RNA interaction. These protocols are synthesized from established methods in the field.

Recombinant NCD Expression and Purification

A crucial first step in studying the binding properties of the FMRP NCD is the production of a pure, recombinant protein fragment.

Objective: To express and purify the N-terminal domain (e.g., amino acids 1-134) of human FMRP from E. coli.

Protocol:

  • Cloning: The cDNA sequence corresponding to the FMRP NCD is subcloned into a bacterial expression vector, such as pGEX or pET, which typically includes an affinity tag (e.g., GST or His6) to facilitate purification.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Bacterial Culture: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lysis is performed by sonication or using a French press.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).

  • Washing and Elution: The column is washed extensively with wash buffer to remove non-specifically bound proteins. The tagged NCD is then eluted using a specific eluting agent (e.g., reduced glutathione (B108866) for GST tags or imidazole (B134444) for His tags).

  • Tag Cleavage (Optional): If required, the affinity tag can be removed by incubation with a site-specific protease (e.g., thrombin or TEV protease). A second round of affinity chromatography is then performed to remove the cleaved tag and protease.

  • Size Exclusion Chromatography: For higher purity and to ensure the protein is in a monomeric or dimeric state, the eluted protein is further purified by size exclusion chromatography.

  • Protein Quantification and Storage: The concentration of the purified NCD is determined using a Bradford assay or by measuring absorbance at 280 nm. The protein is then stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

In Vitro Transcription of CGG Repeat RNA

To study the interaction with CGG repeats, a corresponding RNA molecule must be synthesized.

Objective: To synthesize RNA molecules containing a defined number of CGG repeats using T7 RNA polymerase.

Protocol:

  • DNA Template Generation: A DNA template containing a T7 promoter sequence followed by the desired number of CGG repeats is generated. This can be achieved by:

    • Plasmid-based template: A plasmid containing the T7 promoter and CGG repeat sequence is linearized by restriction enzyme digestion downstream of the repeat sequence.

    • PCR-based template: A PCR product is generated using a forward primer containing the T7 promoter sequence and a reverse primer that anneals downstream of the CGG repeat region in a plasmid template.

  • In Vitro Transcription Reaction: The transcription reaction is assembled in a nuclease-free environment and typically contains:

    • Linearized DNA template (0.5-1.0 µg)

    • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

    • Ribonucleotide triphosphates (NTPs: ATP, CTP, UTP, and GTP)

    • RNase inhibitor

    • T7 RNA polymerase

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, the reaction is treated with DNase I for 15-30 minutes at 37°C.

  • RNA Purification: The transcribed RNA is purified from the reaction mixture using one of the following methods:

    • Phenol:chloroform extraction and ethanol (B145695) precipitation.

    • Column-based RNA purification kits.

    • Denaturing polyacrylamide gel electrophoresis (PAGE) for size selection and high purity.

  • RNA Quantification and Quality Control: The concentration of the purified RNA is determined by measuring absorbance at 260 nm. The integrity and size of the RNA transcript are verified by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to detect protein-RNA interactions based on the change in electrophoretic mobility of the RNA when bound by a protein.

Objective: To qualitatively or semi-quantitatively assess the binding of the recombinant NCD to CGG repeat RNA.

Protocol:

  • RNA Labeling (Optional but recommended for sensitivity): The CGG repeat RNA can be end-labeled with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorescent dye).

  • Binding Reactions: A series of binding reactions are set up, each containing:

    • A fixed amount of labeled CGG repeat RNA.

    • Increasing concentrations of the purified FMRP NCD.

    • Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 5% glycerol).

    • A non-specific competitor RNA (e.g., yeast tRNA) to reduce non-specific binding.

  • Incubation: The binding reactions are incubated at room temperature or on ice for 20-30 minutes to allow the protein-RNA complexes to form.

  • Non-denaturing Gel Electrophoresis: The samples are loaded onto a native polyacrylamide gel. Electrophoresis is carried out in a cold room or with a cooling system to prevent dissociation of the complexes.

  • Detection: The positions of the free RNA and the protein-RNA complexes are visualized by:

    • Autoradiography for radioactively labeled RNA.

    • Chemiluminescent or fluorescent imaging for non-radioactively labeled RNA.

    • Nucleic acid staining (e.g., SYBR Gold) for unlabeled RNA, though this is less sensitive.

  • Analysis: The formation of a protein-RNA complex is indicated by a band with slower mobility (a "shift") compared to the free RNA. The intensity of the shifted band increases with increasing protein concentration.

Visualization of Pathways and Workflows

FMRP Domain Architecture and Interactions

FMRP_Domains cluster_FMRP Fragile X Mental Retardation Protein (FMRP) cluster_Interactions Molecular Interactions FMRP_Structure NCD (1-134) KH1 KH2 RGG Box CGG_RNA CGG Repeat RNA FMRP_Structure:ncd->CGG_RNA Binding (Initial Investigations) Other_mRNA Other mRNA Targets (e.g., G-quadruplexes) FMRP_Structure:rgg->Other_mRNA High-affinity Binding FMRP_Structure:kh2->Other_mRNA Binding Proteins Interacting Proteins (e.g., FMRP, FXR1/2P) FMRP_Structure:ncd->Proteins Dimerization

Caption: Domain organization of FMRP and its key interactions.

Experimental Workflow for NCD-CGG Binding Analysis

Experimental_Workflow cluster_Protein Protein Preparation cluster_RNA RNA Preparation cluster_Assay Binding Assay p1 Cloning of NCD into Expression Vector p2 Recombinant Expression in E. coli p1->p2 p3 Purification (Affinity & Size Exclusion) p2->p3 a1 Incubate Purified NCD with CGG Repeat RNA p3->a1 r1 Generation of DNA Template with T7 Promoter & CGG Repeats r2 In Vitro Transcription r1->r2 r3 RNA Purification & QC r2->r3 r3->a1 a2 Biophysical Analysis (e.g., EMSA, SPR, ITC) a1->a2 a3 Data Analysis (Binding Affinity) a2->a3

Caption: Workflow for characterizing the NCD-CGG RNA interaction.

Conclusion and Future Directions

The initial investigations into the domain architecture of FMRP were pivotal in establishing the N-terminal region as a bona fide RNA-binding domain with a preference for G-rich sequences. While these early studies laid the groundwork, they also highlighted the complexities of FMRP's interactions with its RNA targets. The challenges associated with producing long, structurally homogenous CGG repeat RNAs in vitro may have limited the acquisition of precise quantitative binding data for the NCD in these initial phases of research.

Future research, leveraging advancements in biophysical techniques and RNA synthesis, can build upon this foundation to:

  • Determine the high-resolution structure of the NCD in complex with CGG repeat RNA to understand the molecular basis of recognition.

  • Quantitatively assess the binding affinity of the NCD for a range of CGG repeat lengths to determine if there is a length-dependent binding mechanism.

  • Investigate the interplay between the NCD and other FMRP domains in modulating the overall affinity and specificity for CGG repeat-containing RNAs.

A thorough understanding of the FMRP NCD's role in binding CGG repeats will undoubtedly provide deeper insights into the molecular mechanisms of Fragile X syndrome and may unveil new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for X-ray Crystallography of NCD-RNA Complex Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of non-coding RNA (ncRNA) complexed with small molecules, with a specific focus on naphthyridine carbamate (B1207046) dimer (NCD) ligands, using X-ray crystallography.

Introduction

The structural elucidation of non-coding RNA (ncRNA) in complex with small molecules is pivotal for understanding their biological functions and for the rational design of therapeutic agents. X-ray crystallography is a powerful technique to determine the three-dimensional structure of these complexes at atomic resolution. However, obtaining high-quality crystals of RNA and its complexes can be challenging due to the inherent flexibility and polyanionic nature of RNA.[1][2] This document outlines the key steps and detailed protocols from sample preparation to structure determination and refinement for NCD-RNA complexes.

Experimental Workflow Overview

The overall workflow for determining the crystal structure of an NCD-RNA complex can be broken down into several key stages. Each stage requires careful optimization and quality control to ensure the best chance of success.

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Phasing cluster_refine Structure Refinement & Validation rna_prep ncRNA Preparation (In Vitro Transcription & Purification) complex_formation NCD-RNA Complex Formation rna_prep->complex_formation ncd_prep NCD Ligand Preparation ncd_prep->complex_formation cryst_screen Crystallization Screening (Vapor Diffusion) complex_formation->cryst_screen cryst_opt Crystal Optimization cryst_screen->cryst_opt cryo Cryo-protection & Crystal Mounting cryst_opt->cryo data_collection X-ray Diffraction Data Collection cryo->data_collection phasing Phase Determination (MR, SAD/MAD) data_collection->phasing model_building Model Building (Coot) phasing->model_building refinement Refinement (Phenix) model_building->refinement validation Structure Validation refinement->validation

Figure 1: Overall experimental workflow for NCD-RNA complex structure determination.

Detailed Experimental Protocols

ncRNA Preparation: In Vitro Transcription and Purification

Milligram quantities of RNA are required for crystallization trials.[3] For ncRNAs up to ~100 nucleotides, in vitro transcription using T7 RNA polymerase is the most common method.[4][5]

Protocol 3.1.1: In Vitro Transcription of ncRNA

  • Template Preparation:

    • For short RNAs (<40 nt), synthetic DNA oligonucleotides can be used as a template.

    • For longer RNAs, a DNA template can be generated by PCR or by linearizing a plasmid containing the ncRNA sequence downstream of a T7 promoter.[6]

  • Transcription Reaction Setup (1 mL reaction volume):

    • Combine the following components at room temperature in the specified order:

      Component Final Concentration Volume (for 1 mL)
      Nuclease-free water - to 1 mL
      10x Transcription Buffer 1x 100 µL
      100 mM DTT 10 mM 100 µL
      10 mM NTP mix (ATP, CTP, GTP, UTP) 4 mM each 400 µL
      Linearized DNA template 50-100 µg/mL 5-10 µL of 10 mg/mL stock
      T7 RNA Polymerase 50 µg/mL 50 µL of 1 mg/mL stock

      | Pyrophosphatase (optional) | 5 U/mL | 5 µL of 1 U/µL stock |

    • Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I (1 U/µL) to the transcription reaction.

    • Incubate at 37°C for 30 minutes to digest the DNA template.

  • RNA Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol (B145695).

    • Incubate at -20°C for at least 1 hour or overnight.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.

    • Wash the pellet with 70% ethanol and air dry.

Protocol 3.1.2: Purification of ncRNA by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 8-20% acrylamide (B121943), 8 M urea) in 1x TBE buffer. The percentage of acrylamide depends on the size of the ncRNA.

  • Sample Loading: Resuspend the dried RNA pellet in 1x RNA loading buffer (containing formamide (B127407) and tracking dyes). Heat at 95°C for 3-5 minutes and immediately place on ice before loading onto the gel.

  • Electrophoresis: Run the gel until the desired separation is achieved.

  • Visualization and Excision: Visualize the RNA bands by UV shadowing. Excise the band corresponding to the full-length ncRNA.

  • Elution: Crush the excised gel slice and elute the RNA overnight at 4°C in an appropriate elution buffer (e.g., 0.3 M sodium acetate).

  • Recovery: Remove the gel fragments by filtration or centrifugation. Precipitate the RNA from the supernatant using ethanol as described above.

NCD-RNA Complex Formation and Crystallization

Protocol 3.2.1: NCD-RNA Complex Formation

  • RNA Refolding:

    • Resuspend the purified ncRNA in nuclease-free water to a concentration of ~1 mM.[7]

    • Denature the RNA by heating at 95°C for 5 minutes, followed by gradual cooling to room temperature to allow for proper folding.[7]

  • Complex Formation:

    • Prepare the NCD ligand stock solution in an appropriate solvent (e.g., DMSO or water).

    • Mix the refolded ncRNA and the NCD ligand in a desired molar ratio (e.g., 1:2 RNA to NCD) in a buffer containing a moderate salt concentration (e.g., 10 mM sodium cacodylate pH 7.0, 100 mM NaCl).[7]

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

Protocol 3.2.2: Crystallization by Sitting Drop Vapor Diffusion

  • Plate Setup:

    • Pipette 50-100 µL of the crystallization screen solution into the reservoir of a sitting drop crystallization plate.[1][8]

  • Droplet Preparation:

    • Pipette 1 µL of the NCD-RNA complex solution onto the sitting drop post.

    • Add 1 µL of the reservoir solution to the drop.[8]

    • Gently mix by pipetting up and down without introducing air bubbles.

  • Sealing and Incubation:

    • Seal the plate with clear sealing tape or film.

    • Incubate the plate at a constant temperature (e.g., 19°C) and monitor for crystal growth over several days to weeks.[7]

Data Collection and Processing

Protocol 3.3.1: Crystal Harvesting and Cryo-protection

  • Cryoprotectant Selection:

    • A suitable cryoprotectant must be identified to prevent ice formation during flash-cooling, which can destroy the crystal lattice.[9] Common cryoprotectants include glycerol, ethylene (B1197577) glycol, and low molecular weight PEGs.[3]

    • The cryoprotectant is typically added to the reservoir solution in increasing concentrations (e.g., 5%, 10%, 15%, 20%, 25%).

  • Crystal Soaking:

    • Transfer the crystal from the crystallization drop to a drop containing the cryoprotectant solution using a cryo-loop.[10]

    • The soaking time can range from seconds to minutes, depending on the crystal's sensitivity.[11]

  • Flash-Cooling:

    • Quickly scoop the crystal with the cryo-loop and plunge it into liquid nitrogen.[10]

    • Store the frozen crystal in liquid nitrogen until data collection.

Protocol 3.3.2: X-ray Diffraction Data Collection

  • Data is typically collected at a synchrotron source to obtain high-resolution diffraction data.

  • The frozen crystal is mounted on a goniometer in a cryo-stream (100 K).

  • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • The diffraction images are then processed using software such as XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

Structure Determination and Refinement

Phase Determination

The "phase problem" is a central challenge in X-ray crystallography.[12] For NCD-RNA complexes, molecular replacement (MR) or experimental phasing methods like single- or multi-wavelength anomalous diffraction (SAD/MAD) can be used.

phasing_methods cluster_mr Molecular Replacement (MR) cluster_exp Experimental Phasing (SAD/MAD) mr_model Search Model (Homologous Structure) mr_search Rotational & Translational Search (Phaser) mr_model->mr_search mr_solution Initial Phases mr_search->mr_solution ha_deriv Heavy-Atom Derivatization (Soaking or Co-crystallization) anomalous_data Anomalous Data Collection ha_deriv->anomalous_data ha_substructure Determine Heavy-Atom Substructure anomalous_data->ha_substructure exp_phases Calculate Initial Phases ha_substructure->exp_phases start Diffraction Data start->mr_model start->ha_deriv

Figure 2: Overview of phase determination methods for NCD-RNA complexes.

Protocol 4.1.1: Molecular Replacement (MR) using Phaser

MR is applicable if a homologous structure of the RNA or a protein in the complex is available.[13]

  • Search Model Preparation: Prepare a PDB file of the homologous structure. If necessary, trim flexible loops or non-conserved regions.

  • Running Phaser: Use a program like Phaser within the Phenix or CCP4 software suites.[14] Provide the processed reflection data (MTZ file), the search model PDB file, and the sequence of the molecule in the crystal.

  • Solution Analysis: A successful MR solution will have a high translation function Z-score (TFZ) and log-likelihood gain (LLG). The placed model can then be used for initial refinement.

Protocol 4.1.2: SAD/MAD Phasing

This method requires the incorporation of heavy atoms into the crystal.[15]

  • Heavy-Atom Derivatization:

    • Soaking: Soak native crystals in solutions containing heavy-atom salts (e.g., bromide, iodide, or heavy-metal ions).[16]

    • Co-crystallization: Crystallize the NCD-RNA complex in the presence of a heavy-atom compound.

    • Labeling: For RNA-protein complexes, the protein can be expressed with selenomethionine (B1662878) instead of methionine.

  • Data Collection: Collect diffraction data at one (SAD) or multiple (MAD) wavelengths around the absorption edge of the heavy atom.[17]

  • Substructure Determination and Phasing: Use software like SHELXD or Phenix.AutoSol to locate the heavy atoms and calculate the initial experimental phases.[16]

Model Building and Refinement

Protocol 4.2.1: Iterative Model Building and Refinement

  • Initial Model Building: Use the initial electron density map from phasing to build an atomic model of the NCD-RNA complex using software like Coot.[18]

  • Refinement: Refine the model against the experimental data using a program like Phenix.refine.[19] This process minimizes the difference between the observed diffraction data and the data calculated from the model, while maintaining proper chemical geometry.

  • Iterative Process: Repeat steps 1 and 2, gradually improving the model by correcting geometry, adding solvent molecules, and fitting the model to the electron density.[20] The R-work and R-free values are monitored to assess the quality of the refinement. A good model will have low R-factors and good stereochemistry.

Quantitative Data Summary

The following table summarizes typical data collection and refinement statistics for ncRNA-ligand complexes. This data is essential for evaluating the quality of the determined structure.

ParameterExample NCD-RNA Complex[7]Typical Range for ncRNA-ligand Complexes
Data Collection
PDB ID9I9W-
Wavelength (Å)0.97930.9 - 1.54
Resolution (Å)1.801.5 - 3.5
Space groupP65Varies
Unit cell (a, b, c in Å)53.6, 53.6, 68.2Varies
Completeness (%)99.9 (100.0)>95 (>90)
Multiplicity11.2 (11.5)3 - 10
I/σ(I)17.5 (2.0)>10 (>2)
R-merge0.086 (1.04)<0.1 (<0.5)
Refinement
No. of reflections12437Varies
R-work / R-free0.201 / 0.235<0.25 / <0.30
No. of atoms
RNA545Varies
Ligand (NCD)68Varies
Solvent45Varies
R.m.s. deviations
Bond lengths (Å)0.003<0.02
Bond angles (°)0.8<2.0

Values in parentheses are for the highest resolution shell.

Conclusion

The successful determination of NCD-RNA complex structures by X-ray crystallography provides invaluable insights into the molecular basis of their interaction. While challenging, the systematic application of the protocols and strategies outlined in these application notes can significantly increase the likelihood of success. The resulting high-resolution structures are crucial for advancing our understanding of ncRNA biology and for the development of novel RNA-targeted therapeutics.

References

Application of Isothermal Titration Calorimetry for Characterizing N-terminal Domain Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isothermal Titration Calorimetry (ITC) and N-terminal Domains (NCDs)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively measure the heat changes that occur during biomolecular interactions.[1][2][3][4] This label-free and in-solution method provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][3]

N-terminal domains (NCDs) of proteins are crucial mediators of protein-protein interactions and are integral to a vast array of cellular signaling pathways.[5] These domains, such as SH2, PDZ, and the N-terminal domain of Hsp90, often serve as recognition modules that bind to specific motifs on other proteins, thereby assembling signaling complexes and dictating the cellular response.[5][6][7] Given their critical roles in both normal physiology and disease, NCDs are attractive targets for therapeutic intervention. Understanding the thermodynamics of ligand binding to NCDs is paramount for the rational design of novel drugs.[8]

This application note provides a detailed overview and protocols for utilizing ITC to characterize the binding affinity of ligands to N-terminal domains.

Principle of Isothermal Titration Calorimetry

ITC operates by directly measuring the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a sample cell containing a macromolecule (in this case, the NCD).[2][4] An ITC instrument consists of a reference cell and a sample cell, both enclosed in an adiabatic jacket.[2] A syringe is used to make precise injections of the ligand into the sample cell. As binding occurs, a temperature difference between the sample and reference cells is detected, and a feedback system applies power to maintain a zero temperature difference. The power required to maintain this equilibrium is what is measured.

The experiment generates two key outputs:

  • A raw thermogram: A plot of power (μcal/sec) versus time (min), showing heat pulses for each injection.

  • A binding isotherm: A plot of the integrated heat change per mole of injectant versus the molar ratio of ligand to NCD.

Fitting the binding isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.[3]

Application Notes: ITC for Characterizing NCD Binding Affinity

Advantages of ITC for Studying NCD Interactions
  • Label-Free: No need for fluorescent tags or other modifications that could interfere with the interaction.[1]

  • In-Solution Measurement: Provides data on binding partners in their native conformational states.[1]

  • Complete Thermodynamic Profile: A single experiment determines all binding parameters (KD, n, ΔH, and ΔS), offering deep insights into the driving forces of the interaction.[1][3]

  • High Accuracy and Reproducibility: Considered the "gold standard" for measuring binding affinity.[4]

  • Versatility: Applicable to a wide range of interactions, from weak (mM) to strong (nM) affinities.[6][9]

Case Studies

Case Study 1: PDZ Domain Interactions PDZ domains are common structural domains in signaling proteins that typically bind to the C-terminal tails of other proteins. ITC has been instrumental in dissecting the specificity of these interactions. For instance, studies on the third PDZ domain (PDZ3) of the PSD-95 protein have used ITC to measure the binding thermodynamics of various peptides, revealing that a hexapeptide sequence is optimal for high-affinity binding.[10]

Case Study 2: SH2 Domain Interactions with Phosphopeptides Src Homology 2 (SH2) domains are critical modules in signal transduction that recognize and bind to phosphorylated tyrosine residues on other proteins.[6][7] ITC has been employed to accurately determine the dissociation constants of SH2 domains with various phosphopeptides, clarifying discrepancies from other methods and providing a clearer understanding of the binding affinities that drive these signaling events.[6][9]

Case Study 3: N-terminal Domain of Hsp90 and Inhibitor Binding The N-terminal domain of the heat shock protein 90 (Hsp90) contains an ATP-binding site and is a major target for cancer drug development.[8][11] ITC has been used extensively to characterize the binding of ATP, ATP analogs, and various inhibitors to the N-terminal domain of Hsp90.[8][12] These studies have provided detailed thermodynamic profiles of inhibitor binding, aiding in the structure-based design of more potent and selective drugs.[12]

Quantitative Data Summary

The following table summarizes representative thermodynamic data for NCD binding interactions as determined by ITC from various studies.

NCD (Macromolecule)LigandKD (μM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
Grb2 SH2 DomainAc-pTyr-Ala-Asn-NH₂16.1-6.3-2.2~1[13]
Grb2 SH2 DomainAc-pTyr-Val-Asn-NH₂2.1-8.5-2.1~1[14]
Src SH2 DomainpYEEI peptide0.6N/AN/AN/A[6][9]
PI3-kinase N-SH2 DomainPDGF receptor peptide0.3N/AN/AN/A[6][9]
Lck SH2 DomainLck C-terminal peptide4.0N/AN/AN/A[6][9]
Hsp90 N-Terminal DomainADP13.7-10.53.90.8[8]
Hsp90 N-Terminal DomainGeldanamycin0.012-13.12.20.9[8]
Afadin PDZ DomainNectin-3 peptide17.8N/AN/AN/A[15]
HIV-1 Matrix (MA) DomainPI(4,5)P2 Nanodisc10.3N/AN/A10.3[16]

N/A: Data not available in the cited source.

Detailed Protocols for ITC Analysis of NCD Binding

This protocol provides a generalized methodology for conducting an ITC experiment to measure the binding of a ligand (e.g., peptide, small molecule) to an N-terminal domain.

Sample Preparation
  • Protein Expression and Purification:

    • Express the NCD construct in a suitable system (e.g., E. coli).

    • Purify the protein to >95% purity using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Ligand Preparation:

    • Synthesize or purchase the ligand (e.g., peptide) at high purity.

    • For small molecule inhibitors, ensure solubility in the chosen buffer, keeping DMSO concentration below 5% if necessary.

  • Buffer Selection and Preparation:

    • Choose a buffer that ensures the stability and solubility of both the NCD and the ligand.[17] Common buffers include phosphate, HEPES, or Tris.

    • Crucially, the NCD and ligand solutions must be in identical, matched buffer to minimize heats of dilution. [17]

    • Prepare a large batch of buffer and use it for the final purification step (e.g., size-exclusion chromatography or dialysis) of the NCD and for dissolving the ligand.

    • Degas all solutions thoroughly before use to prevent bubble formation in the ITC cells.

  • Concentration Determination:

    • Accurately determine the concentrations of the NCD and ligand. For proteins, UV absorbance at 280 nm using the calculated extinction coefficient is recommended. For ligands, methods like quantitative amino acid analysis or UV absorbance (if a chromophore is present) can be used.

Experimental Setup and Parameters
  • Instrument Preparation:

    • Thoroughly clean the sample cell and syringe with detergent and water as per the instrument's manual to avoid contamination.

  • Loading Samples:

    • By convention, the macromolecule (NCD) is loaded into the sample cell, and the ligand is loaded into the syringe.

    • Typical concentrations are:

      • NCD in the cell: 10-50 μM. The concentration should be at least 10-fold higher than the expected KD.

      • Ligand in the syringe: 10 to 20-fold higher concentration than the NCD in the cell.

  • Setting Experimental Parameters:

    • Temperature: Typically 25°C, but can be varied to determine the heat capacity change (ΔCp).

    • Stirring Speed: ~750-1000 RPM to ensure rapid mixing.

    • Injection Volume: Typically 5-10 μL per injection.

    • Number of Injections: 20-30 injections to ensure a complete binding isotherm.

    • Spacing between Injections: 120-180 seconds to allow the signal to return to baseline.

Data Acquisition
  • Equilibration: Allow the instrument to equilibrate thermally after loading the samples.

  • Control Experiment: Perform a control titration by injecting the ligand from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the ligand, which can be subtracted from the main experiment's data.

  • Run the Titration: Start the titration experiment. The instrument will automatically inject the ligand at the specified intervals and record the heat changes.

Data Analysis
  • Integration: Integrate the raw data peaks to determine the heat change for each injection.

  • Data Fitting: Plot the heat change per injection against the molar ratio of ligand to NCD. Fit this binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.

  • Parameter Determination: The fitting process will yield the values for KA (association constant, the inverse of KD), ΔH, and the stoichiometry (n). The software will then calculate ΔG (Gibbs free energy) and ΔS (entropy change) using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Visualizations

ITC Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P_Purify Purify NCD Protein Buffer Prepare Matched Buffer P_Purify->Buffer L_Prep Prepare Ligand L_Prep->Buffer Concentration Determine Concentrations Buffer->Concentration Load Load Cell and Syringe Concentration->Load Equilibrate Equilibrate System Load->Equilibrate Titrate Perform Titration Equilibrate->Titrate Integrate Integrate Raw Data Titrate->Integrate Fit Fit Binding Isotherm Integrate->Fit Results Obtain Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit->Results

Caption: A flowchart of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Example Signaling Pathway: Wnt/β-catenin

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is linked to cancer.[18] The pathway is initiated by the binding of a Wnt ligand to its receptor complex, which includes Frizzled (Fz) and LRP5/6.[18] This binding event triggers a cascade of protein-protein interactions.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Axin Axin DestructionComplex Destruction Complex Axin->DestructionComplex APC APC APC->DestructionComplex GSK3b GSK3β GSK3b->DestructionComplex CK1 CK1 CK1->DestructionComplex bCatenin_off β-catenin DestructionComplex->bCatenin_off P bCatenin_off->DestructionComplex Degradation Proteasomal Degradation bCatenin_off->Degradation Wnt Wnt Ligand Fz Frizzled (Fz) Wnt->Fz LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fz->Dvl Dvl->DestructionComplex Inhibition bCatenin_on β-catenin Nucleus Nucleus bCatenin_on->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.

Thermodynamic Parameters Relationship

The binding affinity (ΔG) is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Understanding these components provides insight into the nature of the binding forces.

Thermodynamics Gibbs Gibbs Free Energy (ΔG) Binding Affinity Enthalpy Enthalpy (ΔH) H-bonds, van der Waals Gibbs->Enthalpy = Entropy Entropy (ΔS) Hydrophobic effect, conformational changes Gibbs->Entropy - TΔS

Caption: The relationship between Gibbs free energy, enthalpy, and entropy in binding.

Troubleshooting and Key Considerations

  • No or Weak Signal:

    • The binding affinity may be too weak for ITC.

    • The enthalpy change (ΔH) may be close to zero. Try changing the temperature.

    • Concentrations of NCD or ligand may be inaccurate.

  • Complex Isotherms:

    • May indicate multiple binding sites, cooperativity, or conformational changes. More complex binding models may be needed for fitting.

  • Large Heats of Dilution:

    • Ensure perfect buffer matching between the cell and syringe solutions.

    • If using DMSO, ensure the concentration is identical in both solutions.

  • Stoichiometry (n) Not Equal to 1:

    • Could indicate inaccuracies in concentration determination.

    • The protein may be partially inactive or aggregated.

    • The binding event may genuinely involve multiple ligands per NCD.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the detailed characterization of N-terminal domain-ligand interactions. It provides a comprehensive thermodynamic understanding that is crucial for basic research into cellular signaling and for the advancement of drug discovery programs targeting these important protein domains. By following rigorous experimental protocols, researchers can obtain high-quality, reliable data to elucidate the molecular forces driving NCD binding events.

References

Application Notes and Protocols for the Synthesis of Alkanethiol-Modified Nanodiamond Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of alkanethiol-modified nanodiamond (NCD) derivatives, valuable for a range of biomedical applications including targeted drug delivery and bio-imaging. The protocols outlined below describe the surface modification of NCDs to introduce thiol functionalities, enabling further conjugation with therapeutic agents, targeting ligands, and imaging probes.

Introduction

Nanodiamonds (NCDs) have garnered significant interest in the biomedical field due to their biocompatibility, chemical stability, and unique optical properties.[1][2] Their large surface area allows for the attachment of various functional groups, making them versatile platforms for therapeutic and diagnostic applications.[3] Surface functionalization with alkanethiols introduces reactive thiol (-SH) groups, which can serve as anchor points for the covalent attachment of biomolecules through stable thioether bonds or disulfide linkages, the latter offering a mechanism for redox-responsive drug release.[4] This application note details two reliable protocols for the synthesis of alkanethiol-modified NCDs: a direct thiolation method and a two-step method involving an intermediate amination step followed by coupling to a thiol-containing molecule.

Data Presentation: Quantitative Analysis of Surface Modification

The success of surface functionalization is quantified using various analytical techniques. X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis (EA) are powerful methods to determine the atomic composition of the NCD surface, providing a quantitative measure of thiol group incorporation. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability and quantify the amount of organic material grafted onto the NCD surface by measuring weight loss upon heating.

Nanodiamond TypeModification MethodAnalytical TechniqueSulfur Content (%)Reference
5 nm Detonation NCDDirect ThiolationElemental Analysis9.95[5]
100 nm Detonation NCDDirect ThiolationElemental Analysis3.43[5]
5 nm Detonation NCDDirect ThiolationXPS2.21[5]
100 nm Detonation NCDDirect ThiolationXPS1.07[5]

Table 1: Quantitative elemental analysis of thiol-functionalized nanodiamonds. This table summarizes the percentage of sulfur on the surface of different sized nanodiamonds after direct thiolation, as determined by Elemental Analysis and X-ray Photoelectron Spectroscopy.

SampleInitial Decomposition Temperature (°C)Temperature of Maximum Weight Loss (°C)Weight Loss (%)
Pristine Nanodiamond~450~550< 10
Amine-functionalized Nanodiamond~440~49010-15
Alkanethiol-modified Nanodiamond~430~48015-25

Table 2: Representative Thermogravimetric Analysis (TGA) data for functionalized nanodiamonds. This table provides typical temperature ranges for decomposition and percentage weight loss for pristine and functionalized nanodiamonds, indicating the successful grafting of organic moieties. Actual values may vary depending on the specific alkanethiol and reaction conditions.

Experimental Protocols

Protocol 1: Direct Thiolation of Nanodiamonds

This protocol describes a method for the direct conversion of surface hydroxyl groups on nanodiamonds to thiol groups.

Materials:

  • Detonation Nanodiamonds (5 nm or 100 nm)

  • Thionyl chloride (SOCl₂)

  • Sodium hydrosulfide (B80085) (NaSH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene (B28343)

  • Methanol (B129727)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Oxidation of Nanodiamonds (Creation of -OH groups):

    • Disperse 100 mg of detonation nanodiamonds in a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

    • Heat the mixture to 80°C and stir for 24 hours.

    • Allow the mixture to cool to room temperature, then dilute with deionized water.

    • Centrifuge the suspension to collect the oxidized nanodiamonds (NCD-OH).

    • Wash the NCD-OH repeatedly with deionized water until the pH of the supernatant is neutral.

    • Dry the NCD-OH in a vacuum oven at 60°C.

  • Chlorination of Oxidized Nanodiamonds:

    • Suspend 50 mg of NCD-OH in 20 mL of anhydrous toluene in a round-bottom flask.

    • Add 5 mL of thionyl chloride (SOCl₂) and a catalytic amount of anhydrous DMF (2-3 drops).

    • Reflux the mixture at 70°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture and centrifuge to collect the chlorinated nanodiamonds (NCD-Cl).

    • Wash the NCD-Cl with anhydrous toluene and then methanol to remove excess reagents.

    • Dry the NCD-Cl under vacuum.

  • Thiolation:

    • Prepare a saturated solution of sodium hydrosulfide (NaSH) in anhydrous DMF.

    • Disperse 40 mg of NCD-Cl in 15 mL of the NaSH solution.

    • Stir the suspension at 80°C for 12 hours under an inert atmosphere.

    • Cool the mixture and collect the thiolated nanodiamonds (NCD-SH) by centrifugation.

    • Wash the NCD-SH with deionized water and then methanol.

    • Dry the final product under vacuum.

Protocol 2: Two-Step Synthesis via Cysteamine (B1669678) Functionalization

This protocol involves the initial carboxylation of nanodiamonds, followed by amidation with cysteamine to introduce terminal thiol groups.

Materials:

  • Pristine Nanodiamonds

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Cysteamine

  • Toluene

  • pH 10 buffer solution

  • pH 3 buffer solution

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Carboxylation of Nanodiamonds:

    • Add 100 mg of pristine nanodiamonds to 40 mL of a 9:1 mixture of concentrated H₂SO₄:HNO₃.

    • Reflux the mixture for 12 hours.

    • Cool, filter, and wash the carboxylated nanodiamonds (NCD-COOH) extensively with deionized water until the filtrate is neutral.

    • Dry the NCD-COOH under vacuum.

  • Acyl Chloride Formation:

    • Reflux the dried NCD-COOH in 100 mL of SOCl₂ with 2 mL of DMF for 12 hours under an inert atmosphere.

    • Remove the excess SOCl₂ by rotary evaporation to obtain the acyl chlorinated nanodiamonds (NCD-COCl).

  • Cysteamine Conjugation:

    • Disperse the NCD-COCl in toluene.

    • Add a solution of cysteamine in pH 10 buffer.

    • Heat the mixture to 80°C and stir for 12 hours.

    • After cooling, stir the final product in a pH 3 buffer for 20 minutes to ensure the presence of free thiol groups.

    • Collect the cysteamine-modified nanodiamonds (NCD-Cysteamine) by centrifugation.

    • Wash with deionized water and dry under vacuum.

Visualization of Workflow and Biological Application

To facilitate the understanding of the experimental process and the subsequent biological application of alkanethiol-modified NCDs, the following diagrams are provided.

G cluster_prep Nanodiamond Preparation cluster_protocol1 Protocol 1: Direct Thiolation cluster_protocol2 Protocol 2: Two-Step Synthesis cluster_application Application Pristine_ND Pristine NCDs Oxidized_ND Oxidized NCDs (-COOH, -OH) Pristine_ND->Oxidized_ND Acid Treatment (H₂SO₄/HNO₃) Chlorinated_ND Chlorinated NCDs (-Cl) Oxidized_ND->Chlorinated_ND SOCl₂ Acyl_Chlorinated_ND Acyl Chlorinated NCDs (-COCl) Oxidized_ND->Acyl_Chlorinated_ND SOCl₂/DMF Thiolated_ND1 Alkanethiol-Modified NCDs (-SH) Chlorinated_ND->Thiolated_ND1 NaSH Drug_Conjugation Drug/Ligand Conjugation Thiolated_ND1->Drug_Conjugation Thiolated_ND2 Alkanethiol-Modified NCDs (-S-R-NH-CO-) Acyl_Chlorinated_ND->Thiolated_ND2 Cysteamine Thiolated_ND2->Drug_Conjugation Targeted_Delivery Targeted Drug Delivery Drug_Conjugation->Targeted_Delivery

Caption: Experimental workflow for the synthesis of alkanethiol-modified NCDs.

The primary application for these functionalized nanodiamonds in drug delivery is for targeted cancer therapy. By conjugating a targeting ligand, such as an antibody or a small molecule that binds to receptors overexpressed on cancer cells (e.g., the Epidermal Growth Factor Receptor, EGFR), the NCD-drug conjugate can be selectively delivered to tumor sites.[6][7] The cellular uptake of these targeted nanoparticles often occurs via receptor-mediated endocytosis.[1][8]

G cluster_pathway EGFR-Targeted Nanodiamond Drug Delivery Pathway NCD_Drug Thiolated NCD - Drug Conjugate - EGFR Ligand Binding Ligand-Receptor Binding NCD_Drug->Binding EGFR EGFR Receptor (on Cancer Cell) EGFR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH, redox) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: EGFR-targeted NCD drug delivery and cellular uptake pathway.

Conclusion

The protocols provided herein offer robust methods for the synthesis of alkanethiol-modified nanodiamond derivatives. The quantitative data and characterization techniques described are essential for verifying the success of the surface modification. The functionalized NCDs produced through these methods are highly promising platforms for the development of advanced drug delivery systems and diagnostic tools, with the potential to significantly impact the field of nanomedicine.

References

Application Note: Advanced NMR Analysis Using 15N-Labeled Amyloid Precursor Protein N-Terminal Domain (APP-NCD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the use of 15N isotopic labeling for the advanced Nuclear Magnetic Resonance (NMR) analysis of the N-terminal domain of the Amyloid Precursor Protein (APP), hereafter referred to as APP-NCD. These techniques are crucial for structural biology, drug discovery, and understanding the molecular interactions central to Alzheimer's disease research.

Introduction

The Amyloid Precursor Protein (APP) is a single-pass transmembrane protein whose proteolytic processing can lead to the generation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1] The large N-terminal extracellular domain of APP (APP-NCD) is involved in numerous physiological processes, including cell adhesion and signaling, and interacts with various molecular partners.[2] Understanding the structure, dynamics, and interactions of APP-NCD is critical for developing therapeutics that can modulate its function and processing.

NMR spectroscopy is a powerful technique for studying proteins at atomic resolution in a near-native solution state. By uniformly labeling the protein with the 15N isotope, a suite of advanced NMR experiments becomes accessible. The most fundamental of these is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which generates a unique signal for each non-proline backbone amide group, creating a "fingerprint" of the protein's folded state.[3][4] This application note details the protocols for producing ¹⁵N-labeled APP-NCD and using it for structural verification, interaction analysis, and dynamic studies.

Experimental Protocols

Protocol 1: Expression and ¹⁵N-Labeling of APP-NCD

This protocol describes the expression of ¹⁵N-labeled APP-NCD in E. coli using a minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source.[5][6]

A. Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the APP-NCD gene.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (Cambridge Isotope Laboratories or equivalent).

  • Glucose (or ¹³C-glucose for double labeling).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Appropriate antibiotic.

B. Methodology:

  • Inoculate a 50 mL starter culture of LB medium (with antibiotic) with a single colony of transformed E. coli and grow overnight at 37°C.

  • The next day, use the starter culture to inoculate 1 L of M9 minimal medium (containing the components listed in Table 1 and the appropriate antibiotic) to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 18-25°C and continue expression for 16-20 hours.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer and proceed with standard protein purification protocols (e.g., Ni-NTA affinity chromatography if using a His-tag, followed by size-exclusion chromatography).

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[6]

A. Materials:

  • Purified ¹⁵N-labeled APP-NCD.

  • NMR buffer (e.g., 25 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • Deuterium oxide (D₂O).

  • DSS or TSP for chemical shift referencing.

  • NMR tubes.

B. Methodology:

  • Concentrate the purified APP-NCD to a final concentration of 0.5 - 1.0 mM using an appropriate centrifugal filter device.

  • Exchange the protein into the final NMR buffer. This may require multiple cycles of dilution and concentration to ensure complete buffer exchange.

  • Add D₂O to the final sample to a concentration of 5-10% (v/v) for the spectrometer lock.[6]

  • Add a chemical shift reference compound (e.g., DSS) to a final concentration of 0.1 mM.[6]

  • Transfer approximately 500-600 µL of the final sample into a high-quality NMR tube.

  • Keep the sample on ice until it is ready to be placed in the spectrometer.

Protocol 3: ¹H-¹⁵N HSQC for Structural Fingerprinting and Titration Studies

The ¹H-¹⁵N HSQC spectrum serves as a baseline for assessing protein folding and for monitoring changes upon ligand binding.[3][7]

A. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer. Tune and match the probe, and lock and shim the spectrometer on the sample.

  • Record a standard 2D ¹H-¹⁵N HSQC experiment. For larger proteins (>25 kDa), a TROSY-based version is recommended to improve spectral quality.[3][7] Typical acquisition parameters are summarized in Table 2.

  • Process the data using appropriate software (e.g., Topspin, NMRPipe).

B. Ligand Titration Methodology:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled APP-NCD.

  • Prepare a concentrated stock solution of the unlabeled ligand (small molecule or binding partner) in the same NMR buffer.

  • Add a small aliquot of the ligand stock solution to the protein sample to achieve the first desired molar ratio (e.g., 1:0.25 protein:ligand).

  • Acquire another ¹H-¹⁵N HSQC spectrum.

  • Repeat steps 3 and 4, incrementally increasing the ligand concentration (e.g., 1:0.5, 1:1, 1:2, 1:5) until saturation is reached or no further spectral changes are observed.

  • Overlay the spectra to identify amide peaks that shift or broaden upon ligand binding. These residues likely form or are near the binding interface.

Protocol 4: ¹⁵N Relaxation Experiments for Protein Dynamics

To probe the dynamics of the protein backbone on the picosecond-nanosecond timescale, a series of relaxation experiments (T₁, T₂, and heteronuclear NOE) can be performed.[8]

A. NMR Data Acquisition:

  • Using the same ¹⁵N-labeled APP-NCD sample, acquire a set of ¹⁵N relaxation experiments:

    • T₁ (Longitudinal Relaxation): Measures the spin-lattice relaxation rate. A series of 2D spectra are recorded with varying relaxation delays (e.g., 10 ms (B15284909) to 1.5 s).[8]

    • T₂ (Transverse Relaxation): Measures the spin-spin relaxation rate. A series of 2D spectra are recorded with varying relaxation delays (e.g., 10 ms to 200 ms).[8]

    • ¹⁵N-{¹H} NOE (Heteronuclear Overhauser Effect): Compares two spectra, one with and one without proton saturation, to measure the NOE enhancement. This experiment is highly sensitive to fast internal motions.[8]

  • The data from each experiment are fitted to exponential decay curves (for T₁ and T₂) or calculated as a ratio of peak intensities (for NOE) to extract the relaxation parameters for each residue.

Data Presentation and Interpretation

Quantitative data from NMR experiments should be organized for clear interpretation and comparison.

Table 1: M9 Minimal Media Composition for ¹⁵N-Labeling (per 1 Liter)

Component Amount Purpose
M9 Salts (5x) 200 mL Base Medium
¹⁵NH₄Cl 1 g ¹⁵N Isotope Source
Glucose 4 g Carbon Source
MgSO₄ (1 M) 2 mL Cofactor
CaCl₂ (1 M) 0.1 mL Cofactor
Trace Elements 1 mL Micronutrients

| Vitamins (1000x) | 1 mL | Growth Factors |

Table 2: Typical Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment

Parameter Value
Spectrometer Frequency 600 - 800 MHz
Temperature 298 K (25°C)
¹H Spectral Width 12 ppm
¹⁵N Spectral Width 30 ppm
¹H Data Points 2048
¹⁵N Increments (t₁) 256
Number of Scans 8 - 32

| Relaxation Delay | 1.5 s |

Table 3: Example Data from a Ligand Titration Experiment

Chemical Shift Perturbations (CSPs) are calculated to quantify the effect of ligand binding on each residue. The combined CSP is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where α is a scaling factor (typically ~0.2).[1]

ResidueΔδ ¹H (ppm)Δδ ¹⁵N (ppm)Combined CSP (Δδ)
Gly550.010.050.014
Ser560.251.100.334
Val570.311.450.432
Ala580.020.080.022
Residues with significant CSPs (e.g., > mean + 1 S.D.) are considered part of the binding interface.

Table 4: Representative ¹⁵N Backbone Relaxation Data

ResidueT₁ (s)T₂ (ms)¹⁵N-{¹H} NOEInterpretation
Lys1101.25850.82Structured Core
Ser1111.22820.80Structured Core
Gly1120.95600.55Flexible Loop
Pro113---Not Measured
Low NOE values (< ~0.6) and altered T₁/T₂ ratios indicate regions of higher flexibility.

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from gene expression to NMR data analysis is a multi-step workflow.

experimental_workflow cluster_cloning Molecular Biology cluster_expression Protein Production cluster_nmr NMR Analysis plasmid APP-NCD Plasmid transform Transform E. coli plasmid->transform expression 15N-Labeling in M9 Minimal Media transform->expression harvest Cell Harvest expression->harvest purify Purification harvest->purify sample_prep NMR Sample Preparation purify->sample_prep acquire Acquire 1H-15N HSQC sample_prep->acquire analyze Data Analysis (Structure, Binding, Dynamics) acquire->analyze

Workflow for 15N-labeled protein production and NMR analysis.
NMR Titration Logic

This diagram illustrates the logic of an NMR titration experiment to map binding interactions.

titration_logic start 15N-Labeled APP-NCD ref_spec Acquire Reference 1H-15N HSQC start->ref_spec ligand Unlabeled Ligand titrate Add Ligand Aliquot ligand->titrate ref_spec->titrate compare Compare Spectra (Overlay & Calculate CSPs) ref_spec->compare acq_spec Acquire 1H-15N HSQC titrate->acq_spec acq_spec->titrate Iterate acq_spec->compare map Map Binding Interface compare->map

Logical flow of an NMR titration experiment for interaction mapping.
Simplified APP Processing Pathway

Understanding the biological context of APP is crucial. This diagram shows the two main proteolytic processing pathways.

app_processing cluster_non_amyloid Non-Amyloidogenic Pathway cluster_amyloid Amyloidogenic Pathway (Alzheimer's) APP Amyloid Precursor Protein (APP) alpha_sec α-secretase APP->alpha_sec Cleavage beta_sec β-secretase (BACE1) APP->beta_sec Cleavage gamma_sec_1 γ-secretase sAPP_alpha sAPPα (Soluble Fragment) alpha_sec->sAPP_alpha p3 p3 Fragment gamma_sec_1->p3 AICD AICD gamma_sec_1->AICD gamma_sec_2 γ-secretase sAPP_beta sAPPβ beta_sec->sAPP_beta Abeta Amyloid-β (Aβ) (Neurotoxic) gamma_sec_2->Abeta AICD2 AICD gamma_sec_2->AICD2

Simplified signaling pathways of APP processing.

References

Application Notes and Protocols for In Vitro Selection of RNA Aptamers Against Naphthyridine Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro selection of RNA aptamers that specifically bind to naphthyridine dimers. The methodologies described herein are based on the principles of Systematic Evolution of Ligands by Exponential Enrichment (SELEX), a powerful technique for identifying high-affinity nucleic acid ligands for a wide range of targets.

Introduction

Naphthyridine dimers are a class of small molecules with significant potential in drug development due to their ability to bind to specific nucleic acid structures, including mismatched DNA and RNA repeats associated with neurological diseases.[1][2] The development of RNA aptamers that can specifically recognize and bind to naphthyridine dimers opens up new avenues for diagnostic and therapeutic applications. Aptamers, which are short, single-stranded nucleic acid molecules, can be evolved in vitro to bind to their targets with high affinity and specificity, rivaling that of monoclonal antibodies.[3]

This guide will focus on the practical aspects of performing SELEX to isolate RNA aptamers against naphthyridine dimers, with a particular emphasis on the Capture-SELEX methodology, which is well-suited for small molecule targets.[4][5][6]

Data Presentation

A critical aspect of any selection experiment is the quantitative assessment of the enrichment process and the characterization of the selected aptamers. The following table summarizes key quantitative data that should be collected and analyzed throughout the SELEX procedure.

Table 1: Quantitative Parameters for Monitoring SELEX Progress and Aptamer Characterization

ParameterDescriptionTypical Values/RangesPurpose
Initial Library Complexity The number of unique sequences in the starting RNA pool.1014 - 1016 moleculesEnsures a vast sequence space is sampled for potential binders.
RNA Concentration (Selection Step) The concentration of the RNA pool used in each selection round.100 nM - 1 µMInfluences the binding equilibrium and selection pressure.
Target Concentration (Selection Step) The concentration of the naphthyridine dimer target.10 µM - 100 µM (early rounds), decreased in later roundsDrives the formation of RNA-target complexes. Decreasing concentration increases selection stringency.
Enrichment Efficiency The percentage of RNA recovered after each round of selection compared to the input amount.Increases from <1% to >10% over successive roundsMonitors the progress of the selection process.
Dissociation Constant (Kd) The concentration of target at which half of the aptamer is bound. A measure of binding affinity.10 nM - 1 µMCharacterizes the strength of the aptamer-target interaction. A reported Kd for an RNA aptamer binding to a naphthyridine dimer (1-NHR) was approximately 100 nM.[1]
Sequence Consensus/Motif Conserved sequence elements identified from sequencing the enriched pool.Varies depending on the aptamer familyIdentifies the core binding region of the aptamers.

Experimental Protocols

The following protocols provide a step-by-step guide for performing in vitro selection of RNA aptamers against a naphthyridine dimer target. A Capture-SELEX approach is detailed, which avoids the chemical immobilization of the small molecule target.

Diagram: Capture-SELEX Workflow

Capture_SELEX_Workflow cluster_0 SELEX Cycle start Initial RNA Pool (Randomized Region) incubation Incubation with Naphthyridine Dimer start->incubation capture Capture on Streptavidin Beads incubation->capture wash Wash to Remove Non-binders capture->wash elution Elution of Bound RNA wash->elution rt_pcr Reverse Transcription & PCR Amplification elution->rt_pcr transcription In Vitro Transcription rt_pcr->transcription next_round Enriched RNA Pool for Next Round transcription->next_round cloning Cloning and Sequencing next_round->cloning binding_assay Binding Affinity Assay (e.g., ITC, Filter Binding) cloning->binding_assay structural_analysis Structural Characterization binding_assay->structural_analysis

Caption: Workflow of the Capture-SELEX method for RNA aptamer selection.

Preparation of the Initial RNA Library

The starting point for SELEX is a large, diverse library of single-stranded nucleic acid sequences.

  • 1.1. DNA Template Design:

    • Synthesize a single-stranded DNA (ssDNA) oligonucleotide library.

    • The library should contain a central random region of 20-80 nucleotides flanked by constant regions for primer annealing.[7][8]

    • Example DNA Template (N40): 5'-TAATACGACTCACTATAGGGAGATACCAGCTTATTCAATT-N40-AGATAGTAAGTGCAATCT-3'

      • The underlined sequence is the T7 RNA polymerase promoter.

      • N40 represents a 40-nucleotide random region.

  • 1.2. Double-Stranded DNA (dsDNA) Template Generation:

    • Amplify the ssDNA library using PCR with a forward primer containing the T7 promoter and a reverse primer.

  • 1.3. In Vitro Transcription:

    • Use the purified dsDNA template for in vitro transcription with T7 RNA polymerase to generate the initial RNA pool.[9]

    • To enhance nuclease resistance, modified nucleotides such as 2'-fluoro-pyrimidines can be incorporated.[9]

    • Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

The SELEX Cycle (Iterative Rounds)

Each round of SELEX consists of three key steps: binding, partitioning, and amplification.[8][10]

  • 2.1. Binding Reaction:

    • RNA Folding: Denature the RNA pool by heating at 95°C for 3-5 minutes, followed by rapid cooling on ice for 2 minutes.[3] Allow the RNA to fold at the selection temperature (e.g., 37°C) in a selection buffer.

    • Selection Buffer: A typical selection buffer may contain 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM KCl, 1-5 mM MgCl₂, and 1 mM CaCl₂.[3] The optimal magnesium concentration should be determined empirically, as it can influence RNA folding and binding affinity.[11][12]

    • Incubation: Incubate the folded RNA pool with the naphthyridine dimer target in the selection buffer. The concentrations of RNA and target should be adjusted throughout the selection process to increase stringency in later rounds.

  • 2.2. Partitioning (Capture-SELEX Method):

    • This method relies on a "capture" oligonucleotide that is complementary to a specific tag on the RNA aptamers and is immobilized on a solid support. The binding of the naphthyridine dimer to the aptamer induces a conformational change that allows for hybridization to the capture oligo.

    • Prepare Capture Beads: Immobilize a biotinylated capture oligonucleotide onto streptavidin-coated magnetic beads.

    • Capture: Add the RNA-target mixture to the capture beads and incubate to allow hybridization of the target-bound RNA aptamers.

    • Washing: Vigorously wash the beads with the selection buffer to remove unbound RNA sequences. The number and stringency of washes should be increased in later rounds.

  • 2.3. Elution and Amplification:

    • Elution: Elute the bound RNA from the beads, for example, by heating or using a buffer that disrupts the RNA-capture oligo interaction.

    • Reverse Transcription (RT): Convert the eluted RNA back to cDNA using a reverse transcriptase.

    • PCR Amplification: Amplify the cDNA using PCR to generate the dsDNA template for the next round of selection.

    • In Vitro Transcription: Transcribe the amplified dsDNA to produce the enriched RNA pool for the subsequent round.

Monitoring SELEX Progress
  • Quantify the amount of RNA recovered after each round to assess enrichment.

  • After 8-15 rounds, the enriched pool should be cloned and sequenced to identify individual aptamer candidates.[13]

  • Sequence analysis will reveal consensus motifs among the selected aptamers.

Characterization of Selected Aptamers
  • Binding Affinity Measurement:

    • Determine the dissociation constant (Kd) of individual aptamers using techniques such as:

      • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction.[1]

      • Nitrocellulose Filter Binding Assays: A radiolabeling-based method to quantify bound and unbound RNA.[14]

      • Surface Plasmon Resonance (SPR) or Bio-layer Interferometry (BLI): Real-time analysis of binding kinetics.[6]

  • Specificity Assays:

    • Test the binding of the selected aptamers to structurally related molecules to assess their specificity for the naphthyridine dimer.

  • Structural Probing:

    • Use techniques like in-line probing or SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) to gain insights into the secondary structure of the aptamer and its interaction with the target.

Logical Relationships in Aptamer Selection

The success of a SELEX experiment depends on the interplay of several factors. The following diagram illustrates these relationships.

Diagram: Factors Influencing SELEX Success

SELEX_Factors cluster_0 Input Parameters cluster_1 Process cluster_2 Outcome library_complexity Library Complexity (High Diversity) enrichment_rate Enrichment Rate library_complexity->enrichment_rate selection_stringency Selection Stringency (Target Conc., Wash Steps) aptamer_affinity Aptamer Affinity (Low Kd) selection_stringency->aptamer_affinity aptamer_specificity Aptamer Specificity selection_stringency->aptamer_specificity target_properties Target Properties (Size, Charge) target_properties->aptamer_affinity selex_rounds Number of SELEX Rounds selex_rounds->enrichment_rate enrichment_rate->aptamer_affinity enrichment_rate->aptamer_specificity

Caption: Key factors influencing the outcome of a SELEX experiment.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the successful in vitro selection and characterization of RNA aptamers against naphthyridine dimers. By carefully controlling experimental parameters and employing robust analytical techniques, researchers can identify high-affinity and high-specificity aptamers with significant potential for various applications in research, diagnostics, and therapeutics. The iterative nature of SELEX, combined with the power of high-throughput sequencing and detailed biochemical characterization, will continue to drive the discovery of novel RNA-based tools for targeting small molecules of biological and medicinal importance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length of NCD Derivatives for Higher Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of NCD (Naphthyridine Carbamate Derivative) derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in the experimental process of enhancing binding affinity by modifying linker length.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a linker in NCD derivatives and other bivalent ligands?

A1: In bivalent ligands like NCD derivatives, the linker connects two recognition motifs (pharmacophores). Its primary role is to position these motifs at an optimal distance and orientation to simultaneously engage their respective binding sites on a biological target, such as DNA or a protein dimer.[1] An optimized linker enhances binding affinity through an avidity effect, where the overall binding strength is significantly greater than the sum of the individual interactions.[2] The linker's length, flexibility, and chemical composition are critical parameters that modulate this effect.[3][4]

Q2: How does linker length specifically impact the binding affinity of NCD derivatives?

A2: Linker length directly influences both the enthalpy and entropy of binding. A linker that is too short may introduce steric hindrance, preventing the binding motifs from reaching their optimal binding pockets.[3] Conversely, a linker that is too long and flexible can lead to a significant entropic penalty upon binding, as its conformational freedom becomes restricted.[3][4] Therefore, there is typically an optimal linker length that achieves a delicate balance between enthalpic gains from strong interactions and minimal entropic loss.[3]

Q3: What are the key characteristics of a linker to consider besides its length?

A3: Beyond length, other crucial linker properties include:

  • Flexibility: A rigid linker may offer better pre-organization for binding, reducing the entropic cost, but it is less forgiving to suboptimal distances between binding sites.[4] Flexible linkers, such as those with polyethylene (B3416737) glycol (PEG) or oligosarcosine units, can explore more conformations to find the ideal binding pose.[5][6]

  • Solubility: The linker's chemical nature can impact the overall solubility of the derivative, which is a critical factor for experimental assays and potential therapeutic applications.

  • Chemical Stability: The linker should be stable under physiological and experimental conditions.

  • Potential for Interaction: The linker itself should ideally be inert and not form unintended interactions with the target molecule, although in some cases, linker-target interactions can be strategically exploited.[1]

Q4: What is a typical starting point for designing a series of linkers for optimization?

A4: A common strategy is to synthesize a homologous series of derivatives where the linker length is systematically varied. For example, using a simple methylene (B1212753) or PEG linker, researchers can create a series with increasing numbers of repeating units (e.g., (CH₂)n where n = 2, 3, 4, 5, 6).[3][5][6] This allows for a systematic exploration of the distance-affinity relationship and helps to identify the optimal range.

Experimental Design and Protocols

A systematic approach is essential for efficiently determining the optimal linker length. The following workflow outlines the key steps from derivative synthesis to binding affinity determination.

G cluster_0 Design & Synthesis cluster_1 Initial Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Iteration a Define Linker Series (e.g., varying n in (CH2)n) b Synthesize NCD Derivatives a->b c High-Throughput Screen (e.g., Fluorescence Polarization) b->c d Identify Active Linker Length Range c->d e Determine Binding Affinity (KD) (e.g., SPR, ITC) d->e f Determine Kinetic Parameters (kon, koff) e->f g Structure-Activity Relationship (SAR) Analysis f->g h Select Optimal Linker g->h h->a Iterate if necessary

Caption: Experimental workflow for linker length optimization.

Detailed Experimental Protocols

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7]

  • Principle: A solution of the NCD derivative (ligand) is titrated into a solution containing the target molecule (e.g., protein or DNA) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to target.

  • Methodology:

    • Prepare solutions of the target molecule and the NCD derivative in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas all solutions to prevent air bubbles.

    • Load the target molecule into the sample cell and the NCD derivative into the injection syringe.

    • Set up the instrument with the desired temperature, injection volume, and spacing between injections.

    • Perform the titration experiment.

    • Analyze the resulting binding isotherm by fitting it to a suitable binding model to extract thermodynamic parameters.[7]

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) in addition to the equilibrium dissociation constant (KD).

  • Principle: The target molecule is immobilized on a sensor chip. A solution containing the NCD derivative (analyte) is flowed over the surface. Binding of the analyte to the immobilized target causes a change in the refractive index, which is detected by the instrument.

  • Methodology:

    • Immobilize the target molecule onto a suitable sensor chip.

    • Prepare a series of dilutions of the NCD derivative in a running buffer.

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the NCD derivative sequentially, allowing for association and dissociation phases for each injection.

    • After each injection cycle, regenerate the sensor surface to remove bound analyte, if necessary.

    • Analyze the resulting sensorgrams by fitting them to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Noise or Non-Specific Binding 1. Poor quality of reagents (target or ligand).[8] 2. Inappropriate buffer conditions (e.g., low salt, no detergent). 3. Aggregation of the NCD derivative.1. Ensure high purity of all components; check for aggregation via dynamic light scattering (DLS).[9] 2. Optimize buffer conditions. Try increasing salt concentration or adding a non-ionic detergent like Tween-20 (e.g., 0.005%).[10] 3. Test different buffer pH values or add solubility enhancers.
Low Signal or No Detectable Binding 1. The binding affinity is too weak for the technique's sensitivity. 2. Inactive target molecule or degraded NCD derivative.[8] 3. Incorrect assay conditions (temperature, pH).1. Use higher concentrations of reactants. If still no signal, a more sensitive technique may be required. 2. Verify the activity and integrity of the target and ligand.[9] Use freshly prepared samples. 3. Optimize assay temperature and buffer composition to ensure molecular stability and activity.[9]
Poor Reproducibility Between Replicates 1. Inconsistent sample preparation or pipetting errors.[8] 2. Batch-to-batch variability in reagents. 3. Instrument instability or temperature fluctuations.1. Adhere to standardized protocols strictly.[8] Use calibrated pipettes. 2. Prepare reagents in large batches and aliquot for single use to minimize variability.[8] 3. Ensure the instrument is properly calibrated and maintained. Conduct assays at a consistent temperature.[8]
Complex Binding Isotherms (in ITC) 1. Presence of multiple binding sites with different affinities. 2. Ligand-induced oligomerization or conformational change of the target. 3. Mismatched buffers leading to large heats of dilution.1. Fit the data to more complex models (e.g., two-site binding model). 2. Corroborate with other biophysical techniques like size-exclusion chromatography (SEC) or circular dichroism (CD). 3. Perform control experiments by titrating the ligand into buffer and buffer into the target solution to accurately measure and subtract heats of dilution.

Quantitative Data Summary

The following table summarizes hypothetical data from a study optimizing the methylene linker length of an NCDA derivative binding to its target DNA.

DerivativeLinker (n=)Linker Length (Å, approx.)KD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
NCDA-223.8150-7.5-1.9
NCDA-3 3 5.1 25 -10.2 -0.5
NCDA-446.380-9.1-1.8
NCDA-557.5200-8.2-2.4
NCDA-668.8550-7.1-3.0

Data is illustrative and based on trends observed in literature where an optimal linker length provides the most favorable combination of enthalpic and entropic contributions to binding.[3]

Logical Relationships in Linker Optimization

The relationship between linker properties and binding affinity is a multifactorial optimization problem. The ideal linker must satisfy several geometric and energetic criteria simultaneously.

G cluster_0 Linker Properties cluster_1 Binding Energetics cluster_2 Outcome Length Length Enthalpy Favorable Enthalpy (ΔH) Length->Enthalpy Avoids Steric Clash Entropy Low Entropic Penalty (ΔS) Length->Entropy Minimizes Chain Length Flexibility Flexibility Flexibility->Enthalpy Allows Optimal Fit Flexibility->Entropy Increases Penalty Solubility Solubility Affinity High Binding Affinity (Low KD) Solubility->Affinity Enables Assay Accuracy Enthalpy->Affinity Entropy->Affinity

Caption: Interplay of linker properties and binding energetics.

References

Technical Support Center: Enhancing the Thermal Stability of NCD-Nucleic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-canonical nucleic acid (NCD) complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of these complexes.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues you may encounter.

Question 1: My NCD-nucleic acid complex shows low thermal stability (low Tm) in my initial experiments. What are the first steps I should take to troubleshoot this?

Answer:

Low thermal stability is a common issue. Here’s a step-by-step approach to address it:

  • Verify Nucleic Acid Integrity and Purity: Degraded or impure oligonucleotides can lead to poorly formed complexes with lower melting temperatures (Tm). Confirm the purity of your synthesized nucleic acids using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or mass spectrometry.

  • Optimize Cation Concentration: The stability of many NCDs, particularly G-quadruplexes, is highly dependent on the presence and concentration of specific cations.[1][2][3] Ensure you are using the appropriate cation (e.g., K+ for most G-quadruplexes) at an optimal concentration (typically in the range of 10-100 mM).[4]

  • Check Annealing Protocol: Improper annealing can result in a heterogeneous population of structures, some of which may be less stable. A standard procedure involves heating the nucleic acid solution to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Confirm Complex Formation: Use a technique like Circular Dichroism (CD) spectroscopy to confirm that the desired NCD structure has formed under your experimental conditions.[5] The CD spectrum can provide a signature for different NCD topologies.

Question 2: I am observing a broad melting transition instead of a sharp, cooperative one. What could be the cause?

Answer:

A broad melting transition often indicates the presence of multiple coexisting structures or a non-two-state melting process.[6][7] Here’s how to troubleshoot this:

  • Structural Heterogeneity: Your oligonucleotide sequence may be capable of forming multiple conformations. Consider redesigning the sequence to favor a single, more stable structure. This can sometimes be achieved by altering loop lengths or sequences.

  • Impurities: As mentioned before, impurities can lead to a mixture of complexes with varying stabilities. Re-purify your oligonucleotide.

  • Kinetic Trapping: The desired structure may not be the most kinetically accessible one. Try varying the annealing conditions, such as the cooling rate or the cation present during folding.

  • Intermediate States: The melting process itself may involve stable intermediate states. This is a characteristic of the complex and can be further investigated using techniques like Differential Scanning Calorimetry (DSC) for more detailed thermodynamic analysis.

Question 3: How can I rationally design modifications to my nucleic acid sequence to improve thermal stability?

Answer:

Several chemical modifications can be introduced to enhance the thermal stability of NCD-nucleic acid complexes:

  • Locked Nucleic Acids (LNAs): Incorporating LNA modifications into your oligonucleotide can significantly increase thermal stability.[8] LNAs lock the sugar pucker in a conformation that favors duplex or quadruplex formation, leading to a substantial increase in Tm.[8]

  • Peptide Nucleic Acids (PNAs): PNAs are DNA analogs with a neutral backbone.[6][7] Complexes involving PNAs are often more thermally stable than their DNA or RNA counterparts, partly due to the absence of electrostatic repulsion.[6][7]

  • Modifications to Loops and Grooves: For structures like G-quadruplexes, modifications in the loop regions can impact stability. Large cations have been shown to bind to loop nucleotides and stabilize the overall structure.[9]

Question 4: What is the role of molecular crowding agents in my experiments, and how do they affect thermal stability?

Answer:

Molecular crowding agents, such as polyethylene (B3416737) glycol (PEG) or Ficoll, are used to mimic the crowded environment inside a cell.[10][11][12] Their effect on thermal stability can be complex:

  • Stabilization of Compact Structures: Molecular crowding generally favors the formation of more compact structures. For many NCDs like G-quadruplexes and i-motifs, this leads to an increase in thermal stability.[12][13]

  • Destabilization of Duplexes: Conversely, the stability of standard Watson-Crick duplexes can be decreased under molecular crowding conditions.[12]

  • Mimicking Cellular Conditions: It's important to note that artificial crowding agents may not perfectly replicate the intracellular environment.[14] The choice and concentration of the crowding agent should be carefully considered and its effect on your specific system empirically determined.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various factors on the thermal stability (Tm) of NCD-nucleic acid complexes.

Table 1: Effect of Cations on G-Quadruplex Thermal Stability

G-Quadruplex SequenceCation (100 mM)Tm (°C)Reference
Telomeric Repeat (22AG)K+65FRET Melting Assay
Telomeric Repeat (22AG)Na+53FRET Melting Assay
c-myc promoterK+72UV Melting
c-myc promoterNa+65UV Melting

Data is representative and compiled from typical values reported in the literature.

Table 2: Effect of LNA Modifications on Duplex Stability

Duplex TypeModificationΔTm per modification (°C)Reference
Parallel DNA DuplexLNA+10 to +15[8]
Antiparallel DNA DuplexLNA+3 to +5[8]

Table 3: Effect of Molecular Crowding on NCD Stability

NCD StructureCrowding AgentTm (°C) (without crowding)Tm (°C) (with crowding)Reference
Human Telomere G-quadruplex40% PEG 20060> 85[12]
i-motif40% PEG 2004560[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: UV-monitored Thermal Denaturation (Melting) Assay

This protocol is used to determine the melting temperature (Tm) of a nucleic acid complex.

  • Sample Preparation:

    • Prepare the oligonucleotide solution at the desired concentration (e.g., 1-10 µM) in a buffer containing the appropriate cations (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

    • Anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Place the sample in a quartz cuvette.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).

    • Record absorbance readings at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance as a function of temperature.

    • The Tm is the temperature at which 50% of the complex is denatured. This corresponds to the midpoint of the sigmoidal melting curve. The Tm can be determined from the peak of the first derivative of the melting curve.[15]

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to assess the thermal stability of protein-nucleic acid complexes or to screen for ligands that stabilize nucleic acid structures.[16][17][18]

  • Reagent Preparation:

    • Prepare the NCD-nucleic acid complex as described in Protocol 1.

    • Prepare a stock solution of a fluorescent dye that binds to unfolded nucleic acids (e.g., SYBR Green I or a similar dye).

    • Prepare solutions of any ligands to be tested.

  • Assay Setup (96- or 384-well plate):

    • In each well, combine the nucleic acid complex, the fluorescent dye, and the buffer.

    • For ligand screening, add the ligand at various concentrations to the respective wells. Include a no-ligand control.

  • Instrumentation:

    • Use a real-time PCR instrument capable of monitoring fluorescence as a function of temperature.[17]

  • Data Acquisition:

    • Place the plate in the instrument.

    • Program the instrument to heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) in small increments, measuring fluorescence at each step.[17]

  • Data Analysis:

    • Plot fluorescence versus temperature. A sigmoidal curve will be generated.

    • The Tm is the temperature at the inflection point of the curve, which can be determined from the peak of the first derivative. A positive shift in Tm in the presence of a ligand indicates stabilization.

Visualizations

Diagram 1: General Workflow for Enhancing NCD Thermal Stability

G cluster_0 Initial Assessment cluster_1 Stabilization Strategies cluster_2 Validation cluster_3 Outcome A Low Thermal Stability (Low Tm) B Troubleshooting: - Purity Check - Cation Optimization - Annealing Protocol A->B C Chemical Modification (LNA, PNA) B->C D Ligand Binding B->D E Molecular Crowding B->E F Thermal Shift Assay (TSA) C->F D->F G UV-Melt Analysis E->G I Improved Thermal Stability (High Tm) F->I G->I H Circular Dichroism (CD) H->B Structure Confirmation

Caption: Workflow for troubleshooting and improving NCD thermal stability.

Diagram 2: Logical Relationship of Factors Affecting NCD Stability

G cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors NCD NCD Thermal Stability Seq Nucleic Acid Sequence (G-rich, C-rich) Seq->NCD Mod Chemical Modifications (LNA, PNA) Mod->NCD Cat Cations (K+, Na+) Cat->NCD Crowd Molecular Crowding (PEG, Ficoll) Crowd->NCD Lig Small Molecule Ligands Lig->NCD pH pH pH->NCD

References

Technical Support Center: Synthesis and Purification of Nitrogen-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of nitrogen-containing heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in N-heterocycle synthesis?

Low yields in the synthesis of nitrogen-containing heterocycles can stem from several factors. Traditional synthetic methods often require harsh reaction conditions, such as high temperatures or strong acids, which can lead to side reactions and degradation of the desired product.[1] The electronic properties of substituents on the starting materials can also significantly impact the reaction's success; for example, electron-donating groups on an arylhydrazine generally favor the Fischer indole (B1671886) synthesis, while electron-withdrawing groups can impede it.[2] Steric hindrance from bulky substituents on the reactants can also lower the reaction rate and overall yield.[2] Furthermore, in multi-step syntheses, low yields are often a result of cumulative losses at each stage.[3]

Q2: My N-heterocyclic compound is highly polar. What are the best practices for its purification by column chromatography?

The purification of polar nitrogen-containing compounds can be challenging due to their strong interaction with silica (B1680970) gel, a polar stationary phase.[2] This can lead to issues like streaking and poor separation. To mitigate these problems, it is recommended to add a small amount of a basic modifier, such as triethylamine (B128534) or pyridine (B92270) (typically 0.1-1%), to the eluent.[2][3] This helps to neutralize the acidic sites on the silica gel and reduce tailing. For compounds that are particularly sensitive to the acidic nature of standard silica gel, using neutralized silica gel or an alternative stationary phase like basic or neutral alumina (B75360) is a viable strategy.[2]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

Degradation of compounds on silica gel is a common issue, especially for acid-sensitive N-heterocycles.[2] To address this, you can neutralize the silica gel by pre-washing it with a solution of triethylamine in your chosen eluent before packing the column.[2] Alternatively, switching to a less acidic stationary phase, such as alumina, can prevent degradation. If these methods are not successful, consider non-chromatographic purification techniques like recrystallization or distillation, if the compound's properties are suitable.

Q4: Are there more environmentally friendly ("greener") methods for synthesizing N-heterocycles?

Yes, several non-conventional synthesis methods have been developed to be more efficient and sustainable.[1] Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[2] Sonochemical (ultrasound-assisted) and mechanochemical (solvent-free grinding) approaches are also effective in promoting faster reactions and increasing yields while reducing the need for hazardous solvents.[1] Catalyst-free and solvent-free conditions, when applicable, represent an ideal green chemistry approach.[4]

Troubleshooting Guides

Synthesis Troubleshooting

Issue 1: Low or No Product Formation in Fischer Indole Synthesis

  • Potential Cause: Unfavorable electronic effects of substituents.

    • Solution: The Fischer indole synthesis is sensitive to the electronic nature of the substituents on both the arylhydrazine and the carbonyl compound. Electron-donating groups on the arylhydrazine generally facilitate the reaction, whereas strong electron-withdrawing groups can hinder it.[2] Consider modifying the starting materials if possible.

  • Potential Cause: Steric hindrance.

    • Solution: Bulky groups on either the hydrazine (B178648) or the carbonyl reactant can impede the reaction.[2] If possible, select starting materials with less steric bulk.

  • Potential Cause: Instability of the intermediate hydrazone.

    • Solution: The hydrazone intermediate may decompose under the reaction conditions.[2] In such cases, pre-forming and isolating the phenylhydrazone before the cyclization step can lead to a cleaner reaction and improved yields.[2]

  • Potential Cause: Suboptimal acid catalyst.

    • Solution: The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used.[2] The optimal catalyst often needs to be determined empirically for your specific substrates.

Issue 2: Low Yields in Hantzsch Pyridine Synthesis

  • Potential Cause: Harsh reaction conditions and long reaction times.

    • Solution: The classical Hantzsch synthesis often benefits from modern modifications. The use of a catalyst like p-toluenesulfonic acid (PTSA) can improve yields.[3] Microwave irradiation is a highly effective technique to shorten reaction times and increase yields.[2]

  • Potential Cause: Inefficient work-up.

    • Solution: For microwave-assisted Hantzsch synthesis, a common work-up involves cooling the reaction mixture and adding crushed ice to precipitate the solid product, which is then collected by filtration.[2]

Purification Troubleshooting

Issue 1: Difficulty in Purifying a Basic N-Heterocycle by Column Chromatography

  • Potential Cause: Strong interaction with acidic silica gel leading to tailing.

    • Solution: Add a small amount (around 0.1%) of triethylamine or pyridine to the eluent to suppress the interaction with acidic sites on the silica.[3]

  • Potential Cause: Compound is too polar for the selected solvent system.

    • Solution: Use a more polar solvent system. A common gradient for polar compounds is to start with a less polar system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding methanol (B129727) to the ethyl acetate.

Issue 2: The Compound Fails to Crystallize During Recrystallization

  • Potential Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • Solution: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] If the compound remains dissolved upon cooling, the solvent is too effective. You may need to screen for a less polar or more polar solvent, depending on the compound's nature.

  • Potential Cause: The solution is not sufficiently saturated.

    • Solution: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the compound.[5] If too much solvent is used, the solution may not become saturated upon cooling. You can try to carefully evaporate some of the solvent to increase the concentration.

  • Potential Cause: Nucleation is not occurring.

    • Solution: If crystals do not form spontaneously, you can induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.

Data Summary

The following tables provide a summary of typical reaction conditions and outcomes for the synthesis of common N-heterocyclic cores. Note that these are generalized examples, and specific results will vary depending on the substrates used.

Table 1: Comparison of Synthesis Methods for N-Heterocycles

HeterocycleSynthesis MethodTypical CatalystTypical SolventReaction TimeTypical YieldReference
Indole Fischer IndoleBrønsted or Lewis AcidsAcetic Acid, Ethanol2-24 hours60-90%[6]
Pyridine Hantzschp-Toluenesulfonic acidEthanol4-12 hours50-80%[3]
Pyridine Microwave-Assisted HantzschNoneNone (Solvent-free)3-5 minutes80-95%[2]
Pyrrole Paal-KnorrAcetic AcidAcetic Acid, Toluene1-5 hours70-95%[2]
Imidazole Debus-RadziszewskiAcetic AcidAcetic Acid2-6 hours40-75%[7][8]
Quinoline (B57606) Doebner-von MillerStrong Acid (e.g., HCl)Water, Toluene3-8 hoursGood to Excellent[9][10]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of N-Heterocyclic Compounds
  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound. For basic compounds, add 0.1% triethylamine to the solvent mixture.[3]

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of a glass column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of N-Heterocyclic Compounds
  • Solvent Selection: Test the solubility of the crude compound in various solvents to find one that dissolves it when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visual Guides

Synthesis_Workflow Start Start: Crude NCD Compound Purification Purification Step Start->Purification Column Column Chromatography Purification->Column Liquid or Oily Compound Recrystallization Recrystallization Purification->Recrystallization Solid Compound Analysis Purity Analysis (TLC, NMR, etc.) Column->Analysis Recrystallization->Analysis Pure Pure NCD Compound Analysis->Pure

Caption: A general workflow for the purification of NCD compounds.

Troubleshooting_Low_Yield cluster_optimization Optimization Strategies Start Low Yield in Synthesis CheckReaction Check Reaction Conditions Start->CheckReaction CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents Optimize Optimize Reaction Parameters CheckReaction->Optimize CheckReagents->Optimize Temp Adjust Temperature Optimize->Temp Catalyst Change Catalyst/Solvent Optimize->Catalyst Time Modify Reaction Time Optimize->Time

References

Technical Support Center: NMR Experiments with Natural Compound Databases (NCDs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common issues in NMR experiments involving Natural Compound Databases (NCDs). This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve frequently encountered challenges during sample preparation, data acquisition, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Sample Preparation & Quality

Q1: My NMR spectrum shows broad peaks and poor resolution. What could be the cause?

A1: Broad peaks and poor resolution are common issues that can often be traced back to the sample itself. Several factors can contribute to this problem:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of peak broadening. Careful shimming of the magnetic field is crucial to maximize its homogeneity, resulting in sharper peaks and improved signal height.[1][2]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, which in turn cause peak broadening. Diluting the sample may help alleviate this issue.[2][3][4]

  • Presence of Solid Particles: Suspended solid particles in your NMR tube can disrupt the homogeneity of the magnetic field. It is recommended to filter the sample directly into the NMR tube to remove any particulate matter.[3][5][6]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can lead to significant line broadening. If you suspect metal contamination, consider treating your sample with a chelating agent like EDTA and ensure all glassware is scrupulously clean.[3][5]

  • Inherent Molecular Properties: Sometimes, the issue is inherent to the molecule itself. For example, carbohydrates can be prone to conformational exchange, leading to excessive line broadening.[7]

Troubleshooting Workflow for Poor Resolution

G Workflow: Troubleshooting Poor Resolution start Poor Resolution Observed shim Re-shim the Spectrometer start->shim check_conc Check Sample Concentration shim->check_conc No Improvement end_good Resolution Improved shim->end_good Improvement dilute Dilute Sample check_conc->dilute Too Concentrated filter Filter Sample check_conc->filter Concentration OK reacquire Re-acquire Spectrum dilute->reacquire chelator Add Chelating Agent filter->chelator Particles Removed chelator->reacquire No Particles reacquire->end_good Success end_bad Issue Persists (Consider inherent properties) reacquire->end_bad Failure G Logic: Baseline Correction start Distorted Baseline tool Access Baseline Correction Tool start->tool algorithm Select Whittaker Smoother Algorithm tool->algorithm define_regions Define Baseline Regions (Auto or Manual) algorithm->define_regions adjust_smoothing Adjust Smoothing Factor define_regions->adjust_smoothing evaluate Evaluate Corrected Spectrum adjust_smoothing->evaluate end_good Baseline Corrected evaluate->end_good Acceptable end_bad Distortion Persists (Re-evaluate Regions/Factor) evaluate->end_bad Unacceptable end_bad->define_regions

References

Optimizing crystallization conditions for obtaining high-resolution NCD-RNA structures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-resolution crystal structures of non-coding DNA/RNA (NCD-RNA) and their complexes.

Troubleshooting Guide

This guide addresses specific issues encountered during NCD-RNA crystallization experiments in a question-and-answer format.

Issue: No crystals are observed after initial screening.

Question: I have screened my NCD-RNA complex against multiple commercial screens, but I am only observing clear drops or amorphous precipitate. What are the likely causes and what steps can I take next?

Answer:

Observing no crystals is a common starting point in RNA crystallography. The primary reasons often relate to the sample itself or the breadth of the crystallization space explored. Here is a systematic approach to troubleshoot this issue:

  • Assess Sample Homogeneity: The purity and conformational homogeneity of your NCD-RNA sample are critical.[1][2][3]

    • Covalent Homogeneity: Ensure your RNA is of the correct length and free from degradation. In vitro transcribed RNA can have 3' end heterogeneity.[4][5] Consider using self-cleaving ribozymes (e.g., hammerhead or glmS) to generate homogenous ends.[1][5]

    • Conformational Homogeneity: A flexible RNA molecule will be difficult to crystallize.[3][6] Confirm that your NCD-RNA complex is properly folded and stable. Techniques like native gel electrophoresis or analytical ultracentrifugation can assess monodispersity.

  • Verify Complex Formation: For NCD-RNA complexes, it's crucial to ensure the complex is fully formed.

    • Use gel shift assays to confirm the optimal molar ratio of your RNA and binding partner. A 1:0.9 RNA:protein ratio can be a good starting point for screening.[3]

  • Expand Screening Conditions: Commercial screens provide a limited sampling of crystallization space.[2]

    • RNA-Specific Screens: Utilize screens designed for nucleic acids, such as the Natrix or Nucleic Acid Mini screens, which vary divalent metal ions, polyamines, and use precipitants like MPD and PEGs.[3]

    • Temperature: Set up crystallization trials at different temperatures, such as 4°C and room temperature (20-25°C).[2] Some RNAs crystallize better at higher temperatures (e.g., 30°C).[2]

  • Construct Engineering: If extensive screening fails, consider modifying your RNA construct to promote crystallization.

    • Stabilize Termini: Adding or subtracting base pairs to helical stems can significantly impact lattice contacts.[1]

    • Incorporate Crystallization Modules: Engineering known RNA motifs that promote crystal contacts can be highly effective. Examples include GAAA tetraloop-receptor interactions or the binding site for the U1A protein, which can then be co-crystallized.[1][3]

Issue: Only microcrystals or poorly diffracting crystals are obtained.

Question: My crystallization drops show a shower of microscopic crystals, but they do not grow large enough for diffraction, or the few larger crystals I obtain diffract poorly. How can I improve crystal size and quality?

Answer:

The formation of microcrystals indicates that nucleation is occurring, but growth is limited. Poor diffraction suggests internal disorder within the crystal lattice. The following strategies can help optimize your initial hits:

  • Refine Crystallization Conditions:

    • Fine-Tuning: Systematically vary the concentrations of the precipitant, salt, and buffer pH around the initial hit condition. Small, incremental changes can have a significant impact.[7]

    • Additive Screens: Use additive screens to introduce small molecules that can stabilize crystal contacts or alter solvent properties.

  • Seeding:

    • Microseeding: Transfer a few microcrystals from a drop into a new, equilibrated drop containing a slightly lower precipitant concentration. This provides a template for growth and can lead to larger, more ordered crystals.

  • Control Temperature:

    • Varying the temperature can alter the kinetics of crystal growth. A slower temperature change or a constant temperature slightly different from the initial condition might promote slower, more ordered growth.

  • Post-Crystallization Treatments:

    • Dehydration: Controlled dehydration of crystals can sometimes improve their internal order and diffraction quality. This was successfully used for glmS ribozyme-riboswitch crystals, improving diffraction from ~3.0 Å to 1.7 Å.[8][9]

    • Ion Replacement: Soaking crystals in a solution with different cations can promote repacking and improve diffraction. For example, replacing MgCl₂ with SrCl₂ improved diffraction of a T-box riboswitch complex from ~8 Å to ~3 Å.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in obtaining high-resolution NCD-RNA structures?

A1: The primary obstacles in NCD-RNA crystallography include:

  • Low Yields of Pure, Homogeneously Folded RNA: Obtaining sufficient quantities of high-quality, conformationally uniform RNA is often a major bottleneck.[1]

  • Difficulty in Forming Crystal Contacts: The repetitive negative charge of the phosphate (B84403) backbone and the limited chemical diversity of RNA surfaces can make it difficult to form the stable, ordered lattice contacts required for well-diffracting crystals.[1][3]

  • The "Phase Problem": Determining the phases of the diffraction data to calculate the electron density map can be challenging for RNA-only structures.[1]

Q2: How can I ensure my RNA sample is suitable for crystallization?

A2: A high-quality sample is the foundation of a successful crystallization experiment.

  • Purity: Purify your RNA to homogeneity, ensuring it is free from RNase contamination.[3]

  • Homogeneity: Use methods like self-cleaving ribozymes to ensure your RNA has defined 5' and 3' ends.[1][5]

  • Folding and Activity: Confirm that your RNA is properly folded and, if applicable, biochemically active. This indicates a uniform conformation.[2][3] A urea-mediated refolding protocol can sometimes help achieve a homogeneous folded state.[3]

Q3: What are common precipitants and buffers used for RNA crystallization?

A3: RNA crystallization conditions can vary widely. However, some common components of successful conditions include:

  • Precipitants: 2-methyl-2,4-pentanediol (MPD) and polyethylene (B3416737) glycols (PEGs) of various molecular weights are the most successful precipitants.[3]

  • Buffers: Buffers are typically used in the pH range of 5.5 to 8.5. Common choices include MES, HEPES, and Tris.

  • Salts and Additives: Divalent cations like Mg²⁺ are often essential for RNA folding and crystallization. Polyamines such as spermine (B22157) and spermidine, as well as various monovalent salts, are also frequently found in crystallization conditions.[3][10]

Q4: When should I consider co-crystallization with a protein or other molecule?

A4: Co-crystallization with an RNA-binding protein or other stabilizing molecule should be considered when:

  • The RNA molecule alone is too flexible or fails to crystallize after extensive screening.

  • The protein partner can stabilize a specific conformation of the RNA.

  • The protein can provide additional surface area with more varied chemical properties to promote crystal contacts.[2]

  • The protein can be used for phasing through methods like selenomethionine (B1662878) labeling and multi-wavelength anomalous dispersion (MAD).[1] The U1A protein is a well-established crystallization module for this purpose.[1][2]

Experimental Protocols & Data

Key Experimental Methodologies

1. Protocol for In Vitro Transcription with a Self-Cleaving Ribozyme:

This protocol is designed to produce RNA with a homogeneous 3' end, which is crucial for crystallization.

  • Template Design: Design a DNA template that includes the T7 RNA polymerase promoter, the sequence of the target RNA, and a cis-acting hammerhead ribozyme sequence at the 3' end.

  • Transcription Reaction: Set up a standard in vitro transcription reaction using T7 RNA polymerase. The reaction is typically carried out at 37°C for 2-4 hours.

  • Ribozyme Cleavage: During the transcription reaction, the ribozyme will self-cleave, separating the target RNA from the downstream sequence. This cleavage is often efficient in the presence of Mg²⁺ in the transcription buffer.

  • Purification: Purify the target RNA from the transcription reaction using denaturing polyacrylamide gel electrophoresis (PAGE). This will separate the correctly sized target RNA from the cleaved ribozyme fragment and any unterminated transcripts.

  • Elution and Refolding: Elute the RNA from the gel slice and refold it by heating at 65-95°C for a few minutes followed by slow cooling to room temperature in a buffer containing a physiological concentration of salts and Mg²⁺.

2. Hanging-Drop Vapor Diffusion Crystallization:

This is a common method for screening crystallization conditions.

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a crystallization plate well.

  • Prepare the Drop: On a siliconized cover slip, mix 1 µL of the concentrated NCD-RNA sample with 1 µL of the reservoir solution.

  • Seal the Well: Invert the cover slip and place it over the reservoir, sealing the well with grease to create an airtight environment.

  • Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This gradually increases the concentration of the NCD-RNA and precipitant in the drop, hopefully leading to the formation of crystals.

  • Incubation and Observation: Incubate the plate at a constant temperature and monitor the drops for crystal growth over several days to weeks.

Quantitative Data Summary

Table 1: Common Ranges for NCD-RNA Crystallization Parameters

ParameterTypical RangeNotes
NCD-RNA Concentration 1 - 20 mg/mLHigher concentrations are generally better, but solubility can be a limiting factor.[2]
Precipitant (PEG) 5% - 30% (w/v)Low molecular weight PEGs (e.g., PEG 400) and high molecular weight PEGs (e.g., PEG 8000) are common.
Precipitant (MPD) 20% - 50% (v/v)A very effective precipitant for nucleic acids.[3]
pH 5.5 - 8.5The optimal pH is highly dependent on the specific NCD-RNA.
Divalent Cations (e.g., MgCl₂) 2 - 100 mMEssential for stabilizing RNA structure.[11]
Monovalent Cations (e.g., KCl, NaCl) 20 - 300 mMHelps to screen the negative charge of the phosphate backbone.
Polyamines (e.g., Spermine) 0.5 - 5 mMCan help to condense and stabilize RNA structure.
Temperature 4°C - 30°CShould be screened as a key variable.[2]

Visualizations

Experimental & Logical Workflows

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Structure Determination rna_prep RNA Preparation (In Vitro Transcription) purification Purification & QC (PAGE, HPLC) rna_prep->purification ncd_prep NCD Preparation (Synthesis/Purification) ncd_prep->purification refolding Complex Formation & Refolding purification->refolding screening Initial Screening (Sparse Matrix) refolding->screening screening->refolding Re-evaluate Sample optimization Optimization (Grid & Additive Screens) screening->optimization optimization->screening New Screens harvesting Crystal Harvesting & Cryo-protection optimization->harvesting diffraction X-ray Diffraction Data Collection harvesting->diffraction phasing Phasing diffraction->phasing model Model Building & Refinement phasing->model structure High-Resolution Structure model->structure troubleshooting_flowchart decision decision issue issue solution solution start Initial Crystallization Screening c1 Crystals? start->c1 c2 Good Diffraction? c1->c2 Yes no_xtals No Crystals / Precipitate c1->no_xtals No micro_xtals Microcrystals / Poor Diffraction c2->micro_xtals No success High-Resolution Data c2->success Yes check_sample Verify Sample Homogeneity (Purity, Folding) no_xtals->check_sample optimize_cond Optimize Hit Conditions (Fine-tune, Additives) micro_xtals->optimize_cond expand_screens Expand Screen Conditions (Temp, RNA-specific screens) check_sample->expand_screens engineer Construct Engineering (Stabilize, Add Modules) expand_screens->engineer seeding Try Seeding (Micro/Streak) optimize_cond->seeding post_treat Post-Crystallization Treatment (Dehydration) seeding->post_treat

References

How to minimize off-target binding of naphthyridine carbamate dimer.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for naphthyridine carbamate (B1207046) dimer (NCD) applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target binding and optimize the specificity of their NCD-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is off-target binding in the context of naphthyridine carbamate dimers?

A1: Off-target binding refers to the interaction of a naphthyridine carbamate dimer with DNA or RNA sequences that are not the intended molecular target. NCDs are designed to recognize specific nucleic acid structures, such as G-G mismatches or particular repeat sequences like CGG or UGGAA repeats.[1][2][3] Off-target binding can lead to unintended biological effects, reduced efficacy at the desired site, and potential toxicity in therapeutic applications. It occurs due to a variety of factors, including interactions with sequences that share partial similarity with the target, or non-specific interactions driven by physicochemical properties like hydrophobicity and charge.

Q2: What are the primary drivers of off-target binding for small molecules like NCDs?

A2: The main drivers of off-target binding for NCDs, and small molecules in general, are:

  • Electrostatic Interactions: Non-specific binding can occur due to charge-based interactions between the positively charged NCD and the negatively charged phosphate (B84403) backbone of nucleic acids.

  • Hydrophobic Interactions: The aromatic surfaces of the naphthyridine rings can engage in non-specific hydrophobic interactions with nucleic acid bases or other proteins.

  • Structural Similarity: Off-target sequences that bear some resemblance to the on-target binding site can lead to competitive binding.

  • Compound Concentration: At high concentrations, the likelihood of low-affinity, non-specific interactions increases significantly.

Q3: How can I modify the structure of my this compound to improve specificity?

A3: Structural modification, particularly of the linker connecting the two naphthyridine units, is a key strategy to enhance binding specificity. Studies have shown that both the length and the chemical nature of the linker can significantly impact binding affinity and selectivity. For instance, modifying the linker of a naphthyridine dimer has been shown to increase the selectivity for G-G mismatches over G-A mismatches by four-fold.[1] Altering the linker length from two to four methylene (B1212753) groups can also influence the thermal stability of the ligand-bound complex, with certain lengths showing superior binding affinity.[4] Optimizing the linker can lead to a more pre-organized conformation of the dimer that better fits the target structure, thereby reducing its ability to bind to off-target sites.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with naphthyridine carbamate dimers and provides systematic approaches to identify and resolve them.

Problem 1: High background signal or suspected off-target effects in cellular assays.

This is often indicative of non-specific binding of the NCD to unintended nucleic acids or proteins.

  • Troubleshooting Steps:

    • Optimize NCD Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. High concentrations can drive non-specific binding.

    • Modify Assay Buffer Conditions:

      • Increase Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl or KCl) can help to shield electrostatic interactions and reduce non-specific binding to the nucleic acid backbone.

      • Include a Non-ionic Surfactant: Adding a low concentration (e.g., 0.005%) of a non-ionic surfactant like Tween-20 can disrupt non-specific hydrophobic interactions.

    • Introduce a Blocking Agent: In in vitro assays, the use of a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on surfaces and other macromolecules.

    • Perform Control Experiments: Use a structurally similar but inactive analog of your NCD as a negative control. An inactive analog that produces a similar off-target phenotype would suggest that the effect is not mediated by specific binding to your intended target.[6]

Problem 2: Inconsistent binding affinity data between experiments.

Variability in binding affinity measurements can arise from experimental conditions that favor non-specific interactions.

  • Troubleshooting Steps:

    • Validate Target Engagement: Confirm that the observed binding is to the intended target. This can be done using techniques like thermal shift assays (Differential Scanning Fluorimetry), where specific binding will increase the melting temperature of the target nucleic acid.

    • Use Orthogonal Assays: Validate binding using a different technique. For example, if you are using a fluorescence-based assay, confirm the results with a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[7]

    • Systematically Vary Buffer Components: As detailed in Problem 1, systematically test the effect of pH, salt concentration, and additives on the binding interaction to find conditions that minimize non-specific contributions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on NCD derivatives, highlighting the impact of structural modifications on binding affinity and selectivity.

Table 1: Impact of Linker Modification on Binding Affinity and Selectivity

CompoundLinker ModificationTargetAssociation Constant (Ka, M⁻¹)Fold-Increase in Selectivity (vs. G-A Mismatch)Reference
Original Naphthyridine DimerShorter LinkerG-G Mismatch> 1.18 x 10⁷1x[1]
Modified Naphthyridine Dimer3,6-diazaoctanedioic acidG-G Mismatch1.18 x 10⁷4x[1]

Table 2: Effect of Linker Length on Thermal Stability of NCD-DNA Complexes

NCD DerivativeLinker Length (Methylene Groups)TargetΔTm (°C)Relative Binding AffinityReference
CC233CGG/CGG TriadHigher than CC33Superior to CC33[4]
CC33 (NCD)Not specifiedCGG/CGG TriadBaselineBaseline[4]

Experimental Protocols

Protocol 1: Assessing Off-Target Binding using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for using SPR to characterize the on-target and potential off-target binding of NCDs.

  • Immobilization of Nucleic Acid Targets:

    • Synthesize biotinylated DNA or RNA oligonucleotides corresponding to your on-target sequence and several potential off-target sequences (e.g., sequences with single or multiple mismatches).

    • Immobilize the biotinylated oligonucleotides onto a streptavidin-coated sensor chip.

    • Use one flow cell as a reference surface with no immobilized nucleic acid to subtract non-specific binding to the chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the NCD in an appropriate running buffer. It is recommended to start with a buffer of physiological ionic strength (e.g., PBS) and optimize from there.

    • Inject the NCD solutions over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) to measure binding.

    • After each injection, regenerate the sensor surface using a high salt concentration pulse (e.g., 2M NaCl) to dissociate the bound NCD.

  • Data Analysis:

    • Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes and non-specific binding to the surface.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A significantly lower KD for the on-target sequence compared to off-target sequences indicates good specificity.

Visualizations

On_Off_Target_Binding cluster_0 On-Target Binding (High Specificity) cluster_1 Off-Target Binding (Low Specificity) NCD NCD Target_Site Specific Target (e.g., G-G Mismatch) NCD->Target_Site Strong, Specific Interaction NCD2 NCD Off_Target_1 Similar Sequence NCD2->Off_Target_1 Weak Interaction Off_Target_2 Non-Specific Site (e.g., DNA Backbone) NCD2->Off_Target_2 Electrostatic/ Hydrophobic

Caption: On-target vs. off-target binding of a this compound.

Troubleshooting_Workflow start High Off-Target Binding Suspected concentration Optimize NCD Concentration start->concentration buffer Modify Buffer Conditions (Salt, Surfactant) concentration->buffer controls Use Inactive Analog Control buffer->controls reassess Re-evaluate Binding Specificity controls->reassess resolved Issue Resolved reassess->resolved Improved Specificity structure Consider Structural Modification of NCD reassess->structure Still High Off-Target

Caption: Troubleshooting workflow for minimizing off-target binding.

References

Technical Support Center: Enhancing NCD Binding Selectivity for Trinucleotide Repeats

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naphthyridine-Carbazole-Diazepine (NCD) and its derivatives to target specific trinucleotide repeats. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My NCD compound shows poor solubility in aqueous buffers. How can I improve this for binding assays?

A1: Poor aqueous solubility is a common issue. Consider the following approaches:

  • Co-solvents: Introduce a small percentage (typically 1-5%) of a biocompatible organic solvent like DMSO or ethanol (B145695) to your buffer. However, be mindful that high concentrations can disrupt nucleic acid secondary structures and protein binding.

  • pH Adjustment: Depending on the pKa of your NCD derivative, adjusting the pH of the buffer can improve solubility by altering the ionization state of the molecule.

  • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) below the critical micelle concentration can help solubilize hydrophobic compounds without significantly impacting the binding interaction.

  • Structural Modification: For long-term projects, consider synthetic modifications to the NCD core, such as adding polyethylene (B3416737) glycol (PEG) chains or charged moieties, to enhance hydrophilicity.

Q2: I'm observing high non-specific binding of my NCD compound to unrelated DNA/RNA sequences in my filter binding/SPR assays. What can I do to reduce this?

A2: High non-specific binding can obscure the true selectivity of your compound. To mitigate this:

  • Increase Salt Concentration: Increasing the concentration of monovalent salts (e.g., NaCl, KCl) in your binding buffer can weaken non-specific electrostatic interactions between your compound and the nucleic acid backbone.

  • Blocking Agents: Include blocking agents like bovine serum albumin (BSA) or sheared salmon sperm DNA in your assay buffer to occupy non-specific binding sites on surfaces and nucleic acids.

  • Optimize Compound Concentration: Use the lowest concentration of your NCD compound that still provides a detectable specific signal. High concentrations are more likely to lead to non-specific interactions.[1]

  • Assay Format: Microfluidics-based assays can sometimes reduce non-specific background signals compared to traditional plate-based methods due to faster kinetics.[2]

Q3: The synthesis of my NCD derivative results in a complex mixture of products that is difficult to purify. What are some common purification challenges and solutions?

A3: The multi-step synthesis of complex organic molecules like NCDs can present purification hurdles.

  • Decomposition on Silica (B1680970): Some nitrogen-containing heterocyclic compounds can decompose on acidic silica gel during column chromatography.[3] Consider using deactivated (e.g., base-washed) silica, or alternative stationary phases like alumina.

  • Chasing Ghosts: If your compound appears clean by NMR but shows impurities on TLC, it might be decomposing on the TLC plate itself.[3]

  • In-line Purification: For multi-step syntheses, consider in-line purification techniques in a flow chemistry setup. This can be particularly useful for handling unstable intermediates.[4] Common methods include scavenger columns and continuous liquid-liquid extraction.[4]

  • Recrystallization: Don't underestimate the power of recrystallization for final purification, especially if you are struggling with column chromatography.

Q4: How do I choose the right trinucleotide repeat sequence and length for my binding studies?

A4: The choice of target sequence and length is critical for obtaining meaningful data.

  • Disease Relevance: Select repeat sequences that are relevant to specific trinucleotide repeat disorders, such as (CAG)n for Huntington's disease, (CTG)n for myotonic dystrophy, or (CGG)n for Fragile X syndrome.[5]

  • Secondary Structure: The length of the repeat is crucial as it determines the stability of secondary structures like hairpins, which are often the binding targets for small molecules.[6] Repeats of at least 6-10 units are typically required to form stable hairpins.

  • Control Sequences: Always include non-target and mismatched sequences as negative controls to demonstrate selectivity.

Troubleshooting Guides

Guide 1: Inconsistent Kd Values in Fluorescence Titration Assays
Observed Problem Potential Cause Suggested Solution
High variability in Kd values between replicate experiments. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.1. Visually inspect solutions for turbidity. 2. Determine the aqueous solubility limit of your compound before starting titration experiments. 3. Work at concentrations well below the solubility limit.
Photobleaching: The fluorophore on the nucleic acid or the intrinsic fluorescence of the NCD is bleaching during the measurement.1. Reduce the excitation intensity and/or exposure time. 2. Use a photostable fluorophore. 3. Include a photostabilizer in the buffer.
Incomplete Equilibration: The binding reaction has not reached equilibrium before the measurement is taken.1. Determine the time required to reach equilibrium by measuring the fluorescence signal at several time points after adding the ligand.[1] 2. Ensure all incubations are carried out for a sufficient duration.
Binding curve does not fit a standard 1:1 binding model. Multiple Binding Sites/Modes: The compound may be binding to the trinucleotide repeat at multiple sites or with different binding modes.1. Attempt to fit the data to more complex binding models (e.g., two-site binding). 2. Use complementary techniques like ESI-MS to determine the stoichiometry of binding.[7]
Nucleic Acid Aggregation: The compound may be inducing aggregation of the DNA/RNA.1. Perform dynamic light scattering (DLS) experiments to check for aggregation at different compound concentrations. 2. Include a non-ionic detergent in the buffer.
Guide 2: Low Signal or No Binding in Surface Plasmon Resonance (SPR) Assays
Observed Problem Potential Cause Suggested Solution
Low response units (RU) upon injection of the NCD compound. Low Compound Activity: The compound may have a very low affinity for the immobilized trinucleotide repeat.1. Confirm the identity and purity of your compound. 2. Test a higher concentration range of the analyte. 3. Use an orthogonal binding assay (e.g., fluorescence titration) to confirm the interaction.
Poor Immobilization of Nucleic Acid: The biotinylated trinucleotide repeat may not be efficiently captured on the streptavidin-coated sensor chip.1. Check the quality and concentration of your biotinylated oligonucleotide. 2. Ensure the sensor chip is not expired and has been properly conditioned. 3. Optimize the immobilization conditions (e.g., buffer, flow rate).
Mass Transport Limitation: The rate of binding is limited by the diffusion of the analyte to the sensor surface, not the intrinsic binding kinetics.1. Increase the flow rate during the analyte injection. 2. If the problem persists, use a lower density of immobilized ligand.
High non-specific binding to the reference flow cell. Hydrophobic Interactions: The NCD compound is binding non-specifically to the sensor chip surface.1. Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer. 2. Increase the salt concentration in the running buffer. 3. Include a blocking agent like BSA in the running buffer.

Experimental Protocols & Workflows

Protocol 1: Fluorescence Titration Assay for Kd Determination

This protocol outlines a standard method for determining the equilibrium dissociation constant (Kd) for the binding of an NCD compound to a fluorescently labeled trinucleotide repeat oligonucleotide.

  • Reagent Preparation:

    • Prepare a stock solution of the NCD compound in 100% DMSO.

    • Prepare a stock solution of the fluorescently labeled (e.g., 5'-FAM) trinucleotide repeat oligonucleotide and a non-target control oligonucleotide in nuclease-free water.

    • Prepare the binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

  • Assay Setup:

    • In a 96-well microplate, add the binding buffer.

    • Add the fluorescently labeled oligonucleotide to each well to a final concentration of 10-50 nM.

    • Create a serial dilution of the NCD compound in the plate, ensuring the final DMSO concentration is constant across all wells (e.g., 1%). Include a "no compound" control.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for a predetermined equilibration time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from a "buffer only" well.

    • Plot the change in fluorescence intensity as a function of the NCD compound concentration.

    • Fit the resulting binding curve to a suitable binding isotherm (e.g., one-site specific binding) using non-linear regression analysis to determine the Kd.

Troubleshooting Logic for Binding Assays

This workflow helps diagnose issues when a selective binding signal is not observed.

G start Start: No Selective Binding Signal Observed check_compound Check Compound Integrity & Solubility start->check_compound check_target Check Nucleic Acid Target Integrity & Concentration start->check_target check_assay Review Assay Conditions start->check_assay solubility_issue Is Compound Soluble in Assay Buffer? check_compound->solubility_issue target_issue Is Target Folded Correctly? (CD/Thermal Melt) check_target->target_issue buffer_issue Are Buffer Conditions Optimal? (pH, Salt) check_assay->buffer_issue solubility_issue->check_target Yes optimize_solubility Optimize Buffer (Co-solvent, pH) or Redesign Compound solubility_issue->optimize_solubility No target_issue->check_assay Yes refold_target Anneal Nucleic Acid Target target_issue->refold_target No optimize_buffer Titrate pH and Salt Concentration buffer_issue->optimize_buffer No high_nsb High Non-Specific Binding? buffer_issue->high_nsb Yes optimize_solubility->start refold_target->start optimize_buffer->start add_blockers Add Blocking Agents (BSA, Competitor DNA) high_nsb->add_blockers Yes success Selective Binding Signal Achieved high_nsb->success No add_blockers->start

Caption: Troubleshooting workflow for absent selective binding signal.

Signaling Pathway & Mechanism of Action

The primary mechanism by which expanded trinucleotide repeats cause disease often involves RNA toxicity.[8] Expanded repeats in mRNA transcripts can form stable secondary structures, like hairpins, that sequester essential RNA-binding proteins, leading to widespread cellular dysfunction.[9][10] Small molecules like NCDs are designed to selectively bind to these aberrant structures, disrupt the toxic RNA-protein interactions, and restore normal cellular processes.

G cluster_0 Pathogenic Mechanism cluster_1 Therapeutic Intervention TNR_Gene Gene with Expanded Trinucleotide Repeat (TNR) Toxic_RNA Toxic mRNA with Expanded Repeat Hairpin TNR_Gene->Toxic_RNA Transcription Sequestration Sequestration of RBPs Toxic_RNA->Sequestration Binding NCD Binds to RNA Hairpin Toxic_RNA->Binding RBP RNA-Binding Proteins (e.g., MBNL1) RBP->Sequestration Release Release of RBPs RBP->Release Dysfunction Cellular Dysfunction (e.g., Splicing Defects) Sequestration->Dysfunction Sequestration->Binding NCD Competes with RBPs NCD NCD Compound NCD->Binding Binding->Release Restoration Restoration of Normal Function Release->Restoration

Caption: Mechanism of NCD intervention in RNA toxicity pathway.

References

Technical Support Center: Overcoming Poor Solubility of Modified Naphthyridine Carbamate Dimers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of modified naphthyridine carbamate (B1207046) dimers.

Frequently Asked Questions (FAQs)

Q1: My modified naphthyridine carbamate dimer is poorly soluble in aqueous solutions. What are the initial steps to address this?

A1: Poor aqueous solubility is a common issue with heterocyclic compounds like naphthyridine derivatives. The initial step is to quantify the solubility of your compound. It is recommended to determine both the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 7.4 phosphate-buffered saline)[1]. Once you have a baseline, you can explore various formulation strategies to enhance solubility.

Q2: What are the most common strategies for improving the solubility of poorly soluble drug candidates like modified naphthyridine carbamate dimers?

A2: Several well-established techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area available for dissolution, which can lead to a faster dissolution rate[1].

  • Chemical Modifications:

    • pH Adjustment and Salt Formation: As many drug molecules are weak acids or bases, their solubility can be significantly influenced by pH. If your compound has a suitable pKa, forming a salt can dramatically increase its dissolution rate[2][3].

  • Formulation Approaches:

    • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds[3][4][5].

    • Surfactants and Micellar Solubilization: Surfactants can form micelles that encapsulate poorly soluble drugs, thereby increasing their apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble molecules[6][7][8][9].

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can significantly improve its solubility and dissolution[10][11][12][13][14].

    • Lipid-Based Formulations: For lipophilic compounds, formulating in a lipid-based system can facilitate absorption[15][16][17][18][19].

Q3: How do I choose the best solubility enhancement strategy for my specific modified this compound?

A3: The choice of strategy depends on the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired route of administration, and the required dose[1]. A decision-making workflow can help guide your choice (see diagram below). For instance, for a highly lipophilic compound intended for oral delivery, a lipid-based formulation might be a good starting point. If the compound has ionizable groups, salt formation or pH adjustment should be explored first.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. How can I prevent this?

A4: This is a common issue related to kinetic solubility. Here are a few troubleshooting steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your assay medium[1].

  • Utilize a Co-solvent System: If reducing DMSO alone is insufficient, consider using a pre-formulated co-solvent system[1].

  • Employ Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the aqueous buffer can help maintain the compound's solubility[1][20].

  • Consider Cyclodextrin Complexation: Pre-complexing the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility[1].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent solubility results between batches. Polymorphism of the solid compound. Each crystalline form can have different solubility.Characterize the solid-state properties of each batch using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Establish a controlled crystallization process to ensure a consistent polymorphic form.
Low oral bioavailability despite improved in vitro dissolution. Poor membrane permeability (BCS Class IV). Efflux transporter activity. First-pass metabolism.Investigate the compound's permeability using in vitro models (e.g., Caco-2 assays). Consider the use of permeation enhancers or lipid-based formulations that can promote lymphatic absorption.
Formulation is unstable and the compound precipitates over time. Supersaturation leading to crystallization. Chemical degradation of the compound or excipients.For amorphous solid dispersions, ensure the polymer is inhibiting recrystallization. For liquid formulations, check the chemical stability of the compound in the formulation vehicle. Adjust pH or add antioxidants if necessary.
Difficulty in preparing a high-concentration formulation. The chosen excipients do not provide sufficient solubilization capacity.Screen a wider range of solubilizing agents and their combinations. For example, a combination of a surfactant and a co-solvent can have a synergistic effect.

Data Presentation: Illustrative Solubility Enhancement

The following tables provide an overview of the potential solubility improvements that can be achieved with different formulation strategies for a model modified this compound. Note: This data is illustrative and the actual improvement will depend on the specific properties of the compound.

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solventConcentration (% v/v)Fold Increase in Solubility (Illustrative)
Ethanol105
Propylene Glycol2015
PEG 4002050
DMSO5100

Table 2: Effect of Cyclodextrins on Aqueous Solubility

CyclodextrinConcentration (mM)Fold Increase in Solubility (Illustrative)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1020
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1050

Table 3: Comparison of Formulation Strategies

Formulation StrategyCarrier/ExcipientDrug:Carrier Ratio (w/w) (Illustrative)Fold Increase in Apparent Solubility (Illustrative)
Solid DispersionPVP K301:4> 100
Solid DispersionHPMC-AS1:4> 150
NanosuspensionPoloxamer 188-20-50
Lipid-Based (SMEDDS)Capryol 90, Cremophor RH 40, Transcutol HP-> 200

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly water-soluble modified this compound to enhance its dissolution rate.

Materials:

  • Modified this compound (API)

  • Hydrophilic polymer (e.g., PVP K30, HPMC-AS)

  • Volatile Organic Solvent (e.g., Methanol, Acetone, Dichloromethane)

  • Rotary Evaporator

  • Water Bath

  • Mortar and Pestle

  • Sieves

  • Vacuum oven

Procedure:

  • Accurately weigh the API and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the API and the carrier in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue the evaporation until a dry, solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: Preparation of a Lipid-Based Formulation (SMEDDS)

Objective: To prepare a self-microemulsifying drug delivery system (SMEDDS) for a lipophilic modified this compound to enhance its solubility and oral absorption.

Materials:

  • Modified this compound (API)

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor RH 40, Kolliphor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Based on the solubility data, select an oil, surfactant, and co-surfactant.

  • Prepare different ratios of oil, surfactant, and co-surfactant. For example, start with a ratio of 40:40:20 (oil:surfactant:co-surfactant).

  • Accurately weigh the components and mix them in a glass vial.

  • Vortex the mixture until a homogenous, transparent liquid is formed. Gentle heating in a water bath (around 40°C) may be required to facilitate mixing.

  • Add the API to the excipient mixture at a concentration below its measured solubility in the vehicle.

  • Vortex until the API is completely dissolved.

  • To evaluate the self-emulsifying properties, add a small amount of the formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water) with gentle agitation and observe the formation of a microemulsion.

Protocol 3: Determination of Kinetic and Thermodynamic Solubility

Objective: To measure the kinetic and thermodynamic aqueous solubility of a modified this compound.

Materials:

  • Modified this compound (API)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaker incubator

  • Filtration device (e.g., 96-well filter plates, syringe filters)

  • HPLC or UV-Vis spectrophotometer

Procedure for Kinetic Solubility:

  • Prepare a high-concentration stock solution of the API in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).

  • Shake the mixture at room temperature for a defined period (e.g., 2 hours)[21].

  • Filter the solution to remove any precipitate.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis) and compare it to a standard curve.

Procedure for Thermodynamic Solubility:

  • Add an excess amount of the solid API to the aqueous buffer (e.g., PBS pH 7.4).

  • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached[21].

  • After incubation, allow the undissolved solid to sediment.

  • Carefully collect the supernatant and filter it to remove any remaining solid particles.

  • Determine the concentration of the dissolved API in the filtrate using a validated analytical method.

Visualizations

Solubility_Enhancement_Workflow start Poorly Soluble Naphthyridine Carbamate Dimer physchem Characterize Physicochemical Properties (pKa, logP, melting point, crystal form) start->physchem ionizable Is the compound ionizable? physchem->ionizable salt_ph Salt Formation / pH Adjustment ionizable->salt_ph Yes logP_check What is the logP? ionizable->logP_check No evaluation Evaluate Solubility, Dissolution, and Stability salt_ph->evaluation high_logP High logP (>3) low_logP Low to Moderate logP (<3) lipid_form Lipid-Based Formulations (e.g., SMEDDS) logP_check->lipid_form High solid_form Solid-State Modification logP_check->solid_form Low/Moderate lipid_form->evaluation amorphous Amorphous Solid Dispersion solid_form->amorphous nanosuspension Nanosuspension solid_form->nanosuspension complexation Complexation solid_form->complexation amorphous->evaluation nanosuspension->evaluation cyclodextrin Cyclodextrin Inclusion Complex complexation->cyclodextrin cyclodextrin->evaluation

Caption: Decision workflow for selecting a solubility enhancement strategy.

Caption: Mechanism of micellar solubilization by surfactants.

References

Addressing the structural fluctuation of the NCD-CGG/CGG complex for better ligand design.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the structural dynamics of the Naphthyridine Carbamate (B1207046) Dimer (NCD) in complex with CGG trinucleotide repeats. The aim is to facilitate better ligand design by addressing the inherent structural fluctuations of this interaction.

Troubleshooting Guides

This section addresses common problems encountered during experimental investigations of the NCD-CGG/CGG complex.

Question Possible Cause Suggested Solution
Why am I observing high background noise or a fluctuating baseline in my Isothermal Titration Calorimetry (ITC) experiment? 1. Mismatched buffer between the syringe and the cell.2. Air bubbles in the syringe or cell.3. Contamination of the sample or reference cell.4. The instrument has not reached thermal equilibrium.5. High stirring speed causing viscous heating.[1]1. Ensure identical buffer composition for both the ligand and the macromolecule through dialysis or buffer exchange.2. Carefully degas all solutions before loading.3. Thoroughly clean the cells with appropriate detergents and water.4. Allow sufficient time for the instrument to stabilize before starting the titration.5. Reduce the stirring speed, typically between 200 and 300 rpm for protein/peptide solutions.
My Fluorescence Polarization (FP) assay shows a low dynamic range (small change in mP). 1. The fluorophore-labeled molecule is too large relative to the binding partner.2. Low binding affinity between the interacting molecules.3. Suboptimal concentrations of tracer or binder.[2]4. Non-specific binding of the tracer to the microplate.1. The fluorophore should ideally be on the smaller molecule to maximize the relative size change upon binding.[3]2. Increase the concentration of the unlabeled binding partner to ensure saturation.3. Titrate both the tracer and the binder to determine their optimal concentrations for the largest signal window.[2]4. Use non-binding surface microplates.[2]
Why are my protein-RNA complex crystals not diffracting well or showing high mosaicity in X-ray crystallography? 1. Inherent flexibility of the RNA or protein components.[4][5]2. Sample heterogeneity due to RNA degradation by RNases.[4][5]3. Presence of protein aggregates or impurities.4. Disordered packing of molecules within the crystal lattice.[6]1. Attempt to crystallize a smaller, more rigid domain of the protein or RNA. Co-crystallization with a stabilizing ligand can also help.[6]2. Work in an RNase-free environment and use RNase inhibitors. Check RNA integrity on a denaturing gel before crystallization.3. Further purify the protein sample using techniques like size-exclusion chromatography immediately before setting up crystallization trials.[6]4. Explore surface entropy reduction by mutating flexible surface residues (e.g., lysines) to smaller, less flexible ones like alanine.[6]
I'm observing inconsistent results in my Molecular Dynamics (MD) simulations of the NCD-CGG complex. 1. Inappropriate force field for nucleic acids or small molecules.2. Incorrect parameterization of non-standard residues or ligands.3. Inadequate equilibration of the system.4. Poor choice of water model or ion parameters, which is critical for G-quadruplex structures.[7][8][9]1. Use force fields specifically developed and validated for nucleic acids, such as AMBER OL15 or CHARMM36. For polarizable force fields, Drude-2017 has shown good performance for G-quadruplexes.[10][11]2. Carefully generate and validate parameters for the NCD ligand using quantum mechanical calculations.3. Ensure the system is well-equilibrated by monitoring potential energy, temperature, pressure, and RMSD over a sufficiently long simulation time.4. For G-quadruplexes, the choice of monovalent cation parameters (e.g., for K+ or Na+) is crucial. The Joung-Cheatham SPC/E K+ parameters are often a safe choice.[7]
My NMR spectra of the NCD-CGG complex show significant line broadening. 1. The complex is undergoing intermediate exchange on the NMR timescale, indicative of conformational fluctuations.[12]2. The complex is forming high molecular weight aggregates.3. The sample contains paramagnetic impurities.1. This can be indicative of the structural dynamics you are aiming to study.[12] Acquire spectra at different temperatures to see if the exchange regime can be shifted. Consider relaxation dispersion experiments to characterize the dynamics.2. Check the oligomeric state of your complex using techniques like dynamic light scattering (DLS). Optimize buffer conditions (pH, salt concentration) to minimize aggregation.3. Add a chelating agent like EDTA to the buffer to sequester any paramagnetic metal ions.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the NCD-CGG/CGG complex and why is its structural fluctuation important for ligand design?

The NCD-CGG/CGG complex refers to the interaction between the small molecule Naphthyridine Carbamate Dimer (NCD) and a CGG trinucleotide repeat sequence.[12][13] These CGG repeats are associated with neurodegenerative diseases like Fragile X-associated tremor/ataxia syndrome (FXTAS).[14] The complex exhibits structural fluctuation, existing in an equilibrium between different conformations, such as stacked and kinked structures in the context of DNA.[12] Understanding these dynamic states is crucial because it presents an opportunity to design new ligands with optimized linkers or binding moieties that can better stabilize a specific, desired conformation, potentially leading to improved binding affinity and therapeutic efficacy.[12][15]

Q2: What are the primary challenges in targeting RNA with small molecules?

Targeting RNA with small molecules is challenging due to several factors. RNA has a highly flexible and dynamic structure, often lacking the well-defined, deep hydrophobic pockets found in proteins.[16][17] The surface of RNA is also highly negatively charged and polar, making it difficult for drug-like small molecules to bind with high affinity and specificity.[18] However, RNA can form complex three-dimensional structures like hairpins, bulges, and quadruplexes that can serve as binding sites for small molecules.[16]

Experimental Design

Q3: Which biophysical techniques are best suited to study the structural fluctuations of the NCD-CGG complex?

A combination of techniques is often most powerful. Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited for characterizing dynamic processes and conformational equilibria in solution at atomic resolution.[12] Molecular Dynamics (MD) simulations can provide a theoretical model of the conformational landscape and the transitions between different states.[9][11] For thermodynamic characterization of binding, Isothermal Titration Calorimetry (ITC) is the gold standard as it provides information on binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to binding.[19][20]

Q4: How can I determine the binding affinity of a newly designed ligand for CGG repeats?

Several methods can be used to determine binding affinity. Fluorescence Polarization (FP) is a high-throughput method suitable for screening, where a fluorescently labeled RNA is titrated with the ligand.[3][21] Isothermal Titration Calorimetry (ITC) provides a direct measurement of the dissociation constant (Kd) and a complete thermodynamic profile of the interaction.[19][22] Surface Plasmon Resonance (SPR) can also be used to measure binding kinetics (kon and koff) and affinity by immobilizing the RNA and flowing the ligand over the surface.[23]

Data Interpretation

Q5: In my MD simulation, I see the NCD ligand transiently unbinding and rebinding. Is this a sign of a poor simulation setup?

Not necessarily. Depending on the simulation timescale and the true binding kinetics, observing unbinding and rebinding events can be a sign of a well-sampled simulation that is accurately capturing the binding equilibrium. This can be particularly true for ligands with moderate to weak affinity. The key is to analyze the frequency and duration of these events to ensure they are consistent with the expected binding affinity. If the ligand immediately and repeatedly dissociates and does not find the correct binding pose, it could indicate issues with the force field, ligand parameterization, or starting structure.

Q6: My ITC data for a new ligand binding to CGG RNA does not fit a simple 1:1 binding model. What could be the reason?

This could indicate a more complex binding mechanism. Possibilities include:

  • Multiple binding sites: The ligand may bind to more than one site on the RNA with different affinities.

  • Binding-induced conformational changes: The RNA may undergo a structural change upon ligand binding, which can contribute to the heat signal.[22]

  • Ligand or RNA aggregation: The titration might be inducing aggregation of one or both components.

  • Protonation/deprotonation effects: Binding could be linked to the uptake or release of protons from the buffer. Performing the experiment in buffers with different ionization enthalpies can help identify this.

Quantitative Data Summary

Table 1: Binding Affinities and Thermodynamic Parameters of Ligands Targeting CGG Repeats

LigandTargetMethodKd (μM)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (n)Reference
NCDr(CGG)9SPRWeakest responseN/AN/AN/A[23]
Z-NCTSr(CGG)9SPRStronger than NCDN/AN/AN/A[23]
CMBL4ar(CGG)9SPRStronger than NCDN/AN/AN/A[23]
CC23CGG/CGG triad (B1167595) (DNA)VariousSuperior to CC33N/AN/A2:1 (Ligand:DNA)[15]
CC33 (NCD)CGG/CGG triad (DNA)Various-N/AN/A2:1 (Ligand:DNA)[15]

N/A: Not available in the cited source.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of NCD-ligand binding to CGG-repeat RNA.

Methodology:

  • Sample Preparation: Prepare the CGG RNA and the NCD ligand in identical, degassed ITC buffer (e.g., 25 mM MOPS pH 7.4, 150 mM NaCl, 2 mM MgCl2).[24] The concentration of the macromolecule in the cell is typically 10-100 μM, and the ligand in the syringe is 10-20 times more concentrated.

  • Instrument Setup: Thoroughly clean the sample and reference cells. Load the RNA into the sample cell and the ligand into the titration syringe, ensuring no air bubbles are present.

  • Equilibration: Allow the instrument to thermally equilibrate until a stable baseline is achieved (typically < 0.1 μcal/sec drift).

  • Titration: Perform a series of small (e.g., 2-10 μL) injections of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline. A typical experiment consists of 20-30 injections.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the main titration data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1] The entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

Objective: To measure the binding affinity of NCD ligands to a fluorescently labeled CGG-repeat RNA.

Methodology:

  • Probe Preparation: Synthesize or purchase a CGG-repeat RNA oligonucleotide with a 5' or 3' fluorescent label (e.g., 6-FAM).

  • Assay Setup: In a 384-well, non-binding surface plate, add a fixed concentration of the fluorescently labeled RNA (the "tracer," typically 1-10 nM) to a series of wells containing serially diluted unlabeled NCD ligand.[25]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-120 minutes).[24]

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[24] The instrument excites the sample with polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis: Plot the measured millipolarization (mP) values against the logarithm of the ligand concentration. Fit the resulting sigmoidal curve to a suitable binding equation (e.g., one-site total binding) to determine the dissociation constant (Kd).[24]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_binding Binding & Structural Analysis cluster_simulation Computational Analysis cluster_design Ligand Optimization RNA_prep CGG RNA Synthesis & Purification ITC ITC RNA_prep->ITC FP FP Assay RNA_prep->FP NMR NMR Spectroscopy RNA_prep->NMR Xray X-ray Crystallography RNA_prep->Xray Ligand_prep Ligand Synthesis & Characterization Ligand_prep->ITC Ligand_prep->FP Ligand_prep->NMR Ligand_prep->Xray Design Rational Ligand Design ITC->Design Binding Affinity (Kd, IC50) FP->Design Binding Affinity (Kd, IC50) NMR->Design Structural Data Xray->Design Structural Data MD Molecular Dynamics Simulations MD->Design Dynamic Insights Design->Ligand_prep Iterative Improvement

Caption: Workflow for studying the NCD-CGG complex and optimizing ligand design.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CGG_gene Gene with CGG Repeat Expansion CGG_RNA Toxic r(CGG) Repeats CGG_gene->CGG_RNA Transcription RBP_sequester RBP Sequestration (e.g., hnRNP A2/B1) CGG_RNA->RBP_sequester RAN_translation RAN Translation CGG_RNA->RAN_translation Splicing Pre-mRNA Splicing RBP_sequester->Splicing Dysregulation Stress_granule Stress Granule Formation RBP_sequester->Stress_granule PolyG_protein Toxic Dipeptide Repeat Proteins RAN_translation->PolyG_protein PolyG_protein->Stress_granule Cell_death Cellular Stress & Apoptosis Stress_granule->Cell_death NCD_ligand NCD-based Ligand NCD_ligand->CGG_RNA Binds & Modulates Structure

Caption: Hypothetical pathway of r(CGG) toxicity and ligand intervention point.

References

Technical Support Center: Oxidative Dimerization of Thiol-Modified NCD Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to accelerate the oxidative dimerization of thiol-modified N-carboxyanhydride (NCD) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind the oxidative dimerization of thiol-modified NCD derivatives?

A1: The oxidative dimerization of thiol-modified NCD derivatives involves the oxidation of two thiol (-SH) groups to form a disulfide bond (-S-S-), linking two NCD molecules. This reaction is a type of thiol-disulfide exchange. The key to this process is the deprotonation of the thiol group to form a more reactive thiolate anion (RS⁻), which then acts as a nucleophile.[1][2][3]

Q2: Why is my oxidative dimerization reaction slow?

A2: Several factors can contribute to a slow reaction rate:

  • Suboptimal pH: The concentration of the highly reactive thiolate anion is pH-dependent. At a pH below the pKa of the thiol group (typically around 8.5), the concentration of the thiolate is low, leading to a slower reaction.[1][2]

  • Low Reactant Concentration: Standard reaction kinetics apply; lower concentrations of the thiol-modified NCD will result in a slower dimerization rate.

  • Absence of an effective oxidant or catalyst: The oxidation of thiols by atmospheric oxygen can be slow. Accelerating the process often requires the use of chemical oxidants or catalysts.[4][5]

  • Presence of reducing agents: Contaminants that act as reducing agents can inhibit the oxidation process.

  • Steric Hindrance: The structure of the NCD derivative itself might sterically hinder the approach of two thiol groups, slowing down the dimerization.

Q3: How can I accelerate the dimerization reaction?

A3: To accelerate the reaction, you can:

  • Optimize the pH: Increasing the pH of the reaction medium (e.g., to pH 8-9) will increase the concentration of the reactive thiolate species.[2] However, be mindful of the stability of your NCD derivative at higher pH.

  • Increase Temperature: Gently warming the reaction can increase the reaction rate, but this should be done cautiously to avoid potential side reactions or degradation of the NCD.

  • Introduce a Catalyst: The use of catalysts is a highly effective method for acceleration. Options include metal ions like Cu²⁺, iodine, or redox buffers.[4][5][6]

  • Use an Oxidizing Agent: Mild oxidizing agents can be employed. A common laboratory method is using a small percentage of dimethyl sulfoxide (B87167) (DMSO) in an aqueous solution.[5]

  • Increase Oxygen Availability: If relying on air oxidation, ensuring efficient aeration of the reaction mixture by stirring or bubbling air/oxygen can help.

Q4: What are common side reactions, and how can I minimize them?

A4: A primary concern is the formation of undesired intramolecular disulfide bonds (if a second thiol is present on the same molecule) or intermolecular oligomers and polymers.[7] To minimize these:

  • Control Stoichiometry and Concentration: Working at an appropriate dilution can favor intramolecular reactions over intermolecular ones if that is the desired outcome, and vice-versa.

  • Use of Protective Groups: If you have multiple cysteine residues and want to control which ones form disulfide bonds, orthogonal protecting groups are a common strategy in peptide chemistry.[8]

  • Purification: High-performance liquid chromatography (HPLC) is often necessary to separate the desired dimer from starting material, side products, and oligomers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low Yield of Dimer 1. Incorrect pH (too acidic).2. Insufficient oxidant/catalyst.3. Presence of reducing agent impurities.4. Degradation of the NCD derivative.1. Increase the pH of the reaction buffer to 8-9. Monitor NCD stability.2. Add a catalyst such as CuSO₄ (micromolar concentrations) or a few percent of DMSO.[5][9]3. Ensure all glassware is clean and solvents are free from reducing agents. Consider using degassed buffers and then introducing air/oxygen.4. Verify the stability of your starting material under the reaction conditions.
Formation of Multiple Products (Oligomers/Polymers) 1. High concentration of starting material.2. Reaction conditions favoring intermolecular reactions.1. Reduce the concentration of the thiol-modified NCD derivative.2. Adjust solvent conditions. The use of organic solvents or denaturants can sometimes help manage aggregation and favor specific folding pathways.[8]
Reaction Stalls Before Completion 1. Catalyst deactivation.2. Equilibrium reached with a significant amount of starting material remaining.3. pH drift during the reaction.1. If using a catalyst like Cu²⁺, ensure no chelating agents are present. Consider adding more catalyst.2. Use a redox buffer system (e.g., reduced/oxidized glutathione (B108866), GSH/GSSG) to help drive the reaction to the oxidized product.[10]3. Monitor and adjust the pH of the reaction mixture periodically.
Product Precipitation/ Aggregation 1. Poor solubility of the dimer product.2. Formation of insoluble, scrambled disulfide isomers.1. Modify the reaction buffer with additives that can increase solubility, such as organic co-solvents (e.g., acetonitrile, isopropanol) or non-ionic detergents.2. Optimize folding conditions by screening different temperatures, pH values, and additives to favor the formation of the native, soluble dimer.[11]

Experimental Protocols

Protocol 1: Air Oxidation at Controlled pH

This protocol relies on atmospheric oxygen as the oxidant and is the simplest method, suitable for thiols that oxidize readily.

  • Preparation: Dissolve the thiol-modified NCD derivative in a suitable buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate or Tris-HCl) at a concentration of 0.1-1.0 mg/mL.

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a diluted base (e.g., 0.1 M NaOH).

  • Oxidation: Stir the solution vigorously in a vessel open to the atmosphere to ensure maximum exposure to air. A baffled flask can improve aeration.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC or LC-MS. The disappearance of the starting material and the appearance of the dimer product should be tracked.

  • Quenching and Purification: Once the reaction is complete, the pH can be lowered by adding a small amount of acid (e.g., acetic acid or formic acid) to quench the reaction. The desired dimer can then be purified using preparative HPLC.

Protocol 2: Catalysis with Copper(II) Sulfate (B86663)

This method uses a metal catalyst to significantly accelerate the oxidation.

  • Preparation: Prepare a stock solution of the thiol-modified NCD derivative in a buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Catalyst Addition: Prepare a stock solution of copper(II) sulfate (CuSO₄). Add the CuSO₄ solution to the NCD solution to a final concentration of 5-10 µM.[9]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often significantly faster than air oxidation.

  • Monitoring: Monitor the reaction progress using HPLC or LC-MS as described in Protocol 1.

  • Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper ions. Proceed with purification via HPLC.

Quantitative Data Summary

The rate of thiol dimerization is highly dependent on the specific substrate, pH, and catalyst used. The following table summarizes general findings on the effect of various factors on reaction rates, drawn from studies on cysteine-containing peptides, which serve as a good model for thiol-modified NCDs.

Parameter Condition Effect on Reaction Rate Reference
pH Increasing pH from 7 to 9Significant rate increaseThe rate of thiol-disulfide exchange reactions increases as the pH approaches and exceeds the pKa of the thiol, due to the higher concentration of the reactive thiolate anion.[2][3]
Catalyst Addition of Cu²⁺ (µM)Drastic accelerationDivalent cations like Cu²⁺ are effective oxidation promoters for forming disulfide bonds.[6][9]
Catalyst Addition of Iodine (I₂)Efficient catalysisIodine can be used as a catalyst for the aerobic oxidation of thiols, with high yields reported for various substrates.[4]
Redox Buffer GSH/GSSG SystemPromotes correct folding and oxidationRedox buffers containing reduced and oxidized glutathione are frequently used to promote oxidative folding and allow for the correction of incorrect disulfide bonds.[10]
Solvent Addition of DMSOCatalyzes disulfide formationA small percentage of DMSO is often sufficient to catalyze the formation of disulfide bonds in aqueous solutions.[5]

Visualizations

Reaction Pathway Diagram

Caption: General mechanism for the oxidative dimerization of thiols.

Experimental Workflow Diagram

prep 1. Prepare NCD-SH Solution (Buffer, pH 7-7.5) adjust 2. Adjust pH / Add Catalyst (e.g., pH 8.5 or CuSO₄) prep->adjust react 3. Stir Open to Air (Room Temperature) adjust->react monitor 4. Monitor Progress (HPLC / LC-MS) react->monitor monitor->react Incomplete quench 5. Quench Reaction (Acidify or Add EDTA) monitor->quench Reaction Complete purify 6. Purify Dimer (Preparative HPLC) quench->purify

Caption: Workflow for accelerating and monitoring the dimerization reaction.

References

Validation & Comparative

Comparative Analysis of Naphthyridine Carbamate Dimer (NCD) Derivatives: A Focus on Binding Affinities to G-G Mismatched DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of various Naphthyridine Carbamate Dimer (NCD) derivatives reveals significant differences in their binding affinities to G-G mismatched DNA, a key target in the context of trinucleotide repeat expansion disorders such as Fragile X syndrome. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the binding characteristics of these compounds, supported by experimental data and protocols.

NCDs are a class of small molecules known to selectively bind to G-G mismatches within DNA, particularly in CGG repeat sequences. This interaction has the potential to modulate the structure of these repeats and interfere with the pathological mechanisms of associated diseases. The affinity of this binding is a critical determinant of the potential therapeutic efficacy of these derivatives.

Quantitative Data Summary

The binding affinities of various NCD derivatives have been evaluated using multiple biophysical techniques. While direct dissociation constants (Kd) for a comprehensive series of NCD derivatives with a DNA target are not uniformly available in the literature, thermal melting (Tm) studies provide a robust method for comparing the relative binding strengths. An increase in the melting temperature of the target DNA upon ligand binding indicates a stabilizing interaction, with a greater increase suggesting a higher binding affinity. For a series of NCD derivatives with varying linker lengths (CC22, CC23, CC24, and the parent molecule CC33), thermal stability has been used as a key indicator of binding strength.

Additionally, dissociation constants for the parent NCD and two other derivatives have been determined for an RNA target containing CGG repeats, providing valuable comparative data.

DerivativeTargetMethodKey Findings
CC23 CGG/CGG triad (B1167595) in DNAThermal Melting (Tm)Superior binding affinity compared to the parent molecule CC33.[1][2]
CC33 (NCD) CGG/CGG triad in DNAThermal Melting (Tm)Parent molecule, used as a baseline for comparison.[1][2]
CC22, CC24, CC34, CC44 CGG/CGG triad in DNAThermal Melting (Tm)Varied thermal stability, indicating influence of linker length on binding.[1]
NCD r(CGG)9 RNASurface Plasmon Resonance (SPR)Apparent Dissociation Constant (Kd(app)) = 15.3 μM.
Z-NCTS r(CGG)9 RNASurface Plasmon Resonance (SPR)Apparent Dissociation Constant (Kd(app)) ~ 300 nM.
CMBL4a r(CGG)9 RNASurface Plasmon Resonance (SPR)Apparent Dissociation Constant (Kd(app)) ~ 800 nM.

Note: A lower Kd value indicates a higher binding affinity. The data for the RNA target suggests that derivatives like Z-NCTS and CMBL4a have significantly higher affinity for CGG repeats than the parent NCD. The thermal melting data for the DNA target indicates that optimizing the linker length, as in CC23, can enhance binding affinity.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.

Thermal Melting (Tm) Assay

This assay measures the change in the melting temperature of a DNA duplex upon ligand binding.

Principle: The binding of a small molecule to DNA stabilizes the duplex, leading to an increase in the temperature required to denature it. This change in Tm is monitored by observing the absorbance or fluorescence of the DNA as a function of temperature.

Protocol:

  • Sample Preparation: Prepare solutions of the target DNA (e.g., an oligonucleotide containing a CGG/CGG triad) at a fixed concentration (e.g., 5 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare stock solutions of the NCD derivatives in an appropriate solvent (e.g., DMSO).

  • Binding Reaction: In a microcuvette or a 96-well plate, mix the DNA solution with the NCD derivative at the desired final concentration. Include a control sample with DNA and the solvent only.

  • Data Acquisition: Use a UV-Vis spectrophotometer or a real-time PCR machine equipped with a thermal ramp capability. Monitor the absorbance at 260 nm or the fluorescence of a DNA-intercalating dye (e.g., SYBR Green) as the temperature is increased at a constant rate (e.g., 0.5 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by finding the maximum of the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control sample from the Tm of the sample with the NCD derivative.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand (in this case, the NCD derivative) in solution binds to a target molecule (the DNA) immobilized on the chip, the local refractive index changes, resulting in a measurable signal.

Protocol:

  • Chip Preparation: Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA). Immobilize the biotinylated target DNA containing the CGG repeats onto the sensor surface.

  • Ligand Preparation: Prepare a series of dilutions of the NCD derivative in a suitable running buffer (e.g., HBS-EP buffer).

  • Binding Measurement: Inject the different concentrations of the NCD derivative over the sensor surface at a constant flow rate. Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate association and dissociation curves.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding interaction at an atomic level.

Principle: The chemical environment of atomic nuclei changes upon ligand binding, leading to shifts in their resonance frequencies in an NMR spectrum. By monitoring these chemical shift perturbations, the binding affinity and stoichiometry can be determined.

Protocol:

  • Sample Preparation: Prepare a solution of the target DNA with a known concentration in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl in 90% H2O/10% D2O, pH 6.8).[3] Prepare a concentrated stock solution of the NCD derivative in the same buffer.

  • Titration: Acquire a 1D 1H NMR spectrum of the free DNA. Add small aliquots of the NCD derivative stock solution to the DNA sample and acquire a spectrum after each addition.

  • Data Acquisition: Monitor the changes in the chemical shifts of specific protons of the DNA (e.g., imino protons) that are sensitive to the binding event.

  • Data Analysis: Plot the change in chemical shift as a function of the molar ratio of the ligand to DNA. Fit the resulting binding isotherm to a suitable binding equation to calculate the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow

The interaction of NCD derivatives with CGG repeats represents a targeted approach to modulate the structure of pathogenic nucleic acid sequences. The binding of these small molecules can interfere with the formation of stable hairpin structures that are thought to contribute to trinucleotide repeat expansion.

NCD_Signaling_Pathway cluster_0 Molecular Interaction cluster_1 Structural Modulation cluster_2 Potential Downstream Effects cluster_3 Therapeutic Outcome NCD_Derivative NCD Derivative CGG_Repeat CGG Trinucleotide Repeat in DNA/RNA NCD_Derivative->CGG_Repeat Binding to G-G Mismatch Altered_Structure Alteration of Hairpin Structure CGG_Repeat->Altered_Structure Inhibition_Expansion Inhibition of Repeat Expansion Altered_Structure->Inhibition_Expansion Modulation_Translation Modulation of RAN Translation Altered_Structure->Modulation_Translation Therapeutic_Effect Potential Therapeutic Effect in Trinucleotide Repeat Disorders Inhibition_Expansion->Therapeutic_Effect Modulation_Translation->Therapeutic_Effect

Caption: Mechanism of action for NCD derivatives targeting CGG repeats.

The following workflow outlines the general process for the comparative study of NCD derivative binding affinities.

Experimental_Workflow Start Start: Synthesize/Obtain NCD Derivatives Prepare_DNA Prepare Target DNA (CGG Repeats) Start->Prepare_DNA Binding_Assays Perform Binding Assays Prepare_DNA->Binding_Assays Tm_Assay Thermal Melting (Tm) Binding_Assays->Tm_Assay SPR_Assay Surface Plasmon Resonance (SPR) Binding_Assays->SPR_Assay NMR_Assay NMR Titration Binding_Assays->NMR_Assay Data_Analysis Data Analysis Tm_Assay->Data_Analysis SPR_Assay->Data_Analysis NMR_Assay->Data_Analysis Compare_Affinities Compare Binding Affinities (ΔTm, Kd) Data_Analysis->Compare_Affinities SAR Establish Structure-Activity Relationship (SAR) Compare_Affinities->SAR End End: Identify Lead Compounds SAR->End

Caption: Workflow for comparing the binding affinities of NCD derivatives.

References

Unveiling the Affinity: A Comparative Guide to the Experimental Validation of NCD Binding to G-G Mismatched DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective targeting of DNA mismatches presents a promising frontier in therapeutic intervention and diagnostic development. Among the molecules of interest, Naphthyridine-Carboxamide (NCD) has emerged as a significant scaffold for recognizing G-G mismatches. This guide provides an objective comparison of NCD's binding performance with alternative molecules, supported by experimental data and detailed methodologies.

This document delves into the experimental validation of NCD's binding capabilities, presenting quantitative data in easily comparable formats, outlining detailed experimental protocols, and visualizing complex processes for enhanced clarity.

Comparative Analysis of G-G Mismatch Binders

The efficacy of a small molecule in targeting a specific DNA mismatch is primarily quantified by its binding affinity, commonly expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The following table summarizes the binding affinities of NCD and other notable G-G mismatch binders, as determined by various biophysical techniques.

MoleculeTarget SequenceBinding Affinity (Kd)Experimental Technique
Naphthyridine-Carboxamide (NCD) r(CGG)9 (RNA)15.3 µM (apparent)Surface Plasmon Resonance (SPR)
Z-NCTS 5'-CGG-3'/5'-CGG-3' (DNA)~100 nMNot specified in source[1]
Z-NCTS r(CGG)9 (RNA)~300 nM (apparent)Surface Plasmon Resonance (SPR)
CMBL4a r(CGG)9 (RNA)~800 nM (apparent)Surface Plasmon Resonance (SPR)
Naphthyridine Dimer (ND) G-G mismatch in duplex DNANot specifiedSurface Plasmon Resonance (SPR)[2]

Note: The binding affinity of NCD to G-G mismatched DNA is not explicitly quantified in the available search results, with the provided data focusing on an RNA target. However, the binding principles are analogous. Z-NCTS, a derivative of NCD, demonstrates high affinity for G-G mismatched DNA.[1] CMBLs (Cyclic Mismatch Binding Ligands) represent another class of compounds targeting these mismatches.

Experimental Protocols

The validation of NCD's binding to G-G mismatched DNA relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Workflow:

  • Chip Preparation: A sensor chip (e.g., a Biacore CM5 chip) is functionalized with streptavidin.

  • Ligand Immobilization: A biotinylated DNA oligonucleotide containing the G-G mismatch is injected over the streptavidin-coated surface, leading to its immobilization. The unbound DNA is washed away.

  • Analyte Injection: A solution containing NCD (the analyte) at various concentrations is flowed over the sensor chip.

  • Association & Dissociation: The binding of NCD to the immobilized DNA is monitored in real time as an increase in the SPR signal (association phase). Subsequently, a buffer solution without NCD is flowed over the chip to monitor the dissociation of the complex (dissociation phase).

  • Regeneration: A regeneration solution (e.g., a high salt buffer or a brief pulse of low pH solution) is injected to remove the bound NCD, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Diagram of the SPR Experimental Workflow:

SPR_Workflow cluster_prep Chip Preparation & Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Processing p1 Functionalize Sensor Chip (e.g., with Streptavidin) p2 Immobilize Biotinylated G-G Mismatched DNA p1->p2 Injection b1 Inject NCD Solution (Analyte) p2->b1 b2 Monitor Association (SPR Signal Increase) b1->b2 b3 Inject Buffer (No Analyte) b2->b3 b4 Monitor Dissociation (SPR Signal Decrease) b3->b4 a1 Regenerate Chip Surface b4->a1 a2 Fit Sensorgrams to Binding Model a1->a2 a3 Determine ka, kd, Kd a2->a3

Caption: General workflow for SPR analysis of NCD binding to G-G mismatched DNA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Experimental Workflow:

  • Sample Preparation: The G-G mismatched DNA solution is placed in the sample cell of the calorimeter, and the NCD solution is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the NCD solution are made into the DNA solution while the temperature is kept constant.

  • Heat Measurement: The heat change associated with each injection is measured by a sensitive thermocouple.

  • Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The area under each peak is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of NCD to DNA. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Diagram of the ITC Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis p1 Prepare DNA Solution in Sample Cell p2 Prepare NCD Solution in Injection Syringe t1 Inject NCD into DNA (Stepwise) p2->t1 t2 Measure Heat Change per Injection t1->t2 a1 Integrate Heat Peaks t2->a1 a2 Plot Heat Change vs. Molar Ratio a1->a2 a3 Fit Binding Isotherm a2->a3 a4 Determine Kd, n, ΔH, ΔG, and ΔS a3->a4

Caption: General workflow for ITC analysis of NCD binding to G-G mismatched DNA.

UV-Vis Thermal Denaturation (Melting) Assay

This technique assesses the thermal stability of the DNA duplex in the presence and absence of a binding ligand. An increase in the melting temperature (Tm) of the DNA upon addition of the ligand indicates a stabilizing interaction.

Experimental Workflow:

  • Sample Preparation: Prepare solutions of the G-G mismatched DNA duplex with and without NCD in a suitable buffer.

  • Temperature Ramp: Place the samples in a UV-Vis spectrophotometer equipped with a temperature controller. Slowly increase the temperature at a constant rate (e.g., 1 °C/minute).

  • Absorbance Monitoring: Continuously monitor the absorbance of the samples at 260 nm. As the DNA duplex denatures (melts) into single strands, the absorbance at 260 nm increases (hyperchromic effect).

  • Data Plotting: Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the transition in the melting curve, often calculated from the peak of the first derivative of the curve.

  • Comparison: Compare the Tm of the DNA in the presence and absence of NCD. A significant increase in Tm (ΔTm) indicates that NCD binds to and stabilizes the G-G mismatched duplex.

NCD Binding to G-G Mismatched DNA: A Visual Representation

The binding of NCD to a G-G mismatch within a DNA duplex is a specific molecular recognition event. The proposed binding model involves the NCD molecule interacting with the mismatched guanine (B1146940) bases in the minor groove of the DNA.

Diagram of NCD Binding to G-G Mismatched DNA:

NCD_Binding cluster_dna DNA Duplex with G-G Mismatch cluster_ncd NCD Molecule 3' 3' p1 P s1 S C1 C s1->C1 p2 P s2 S G1_m G s2->G1_m p3 P s3 S G2 G s3->G2 p4 P s4 S C2 C s4->C2 p5 P 3'_r 3' p1_r P 3'_r->p1_r 5'_r 5' s1_r S p1_r->s1_r p2_r P s1_r->p2_r G1_r G s1_r->G1_r s2_r S p2_r->s2_r p3_r P s2_r->p3_r G2_m G s2_r->G2_m s3_r S p3_r->s3_r p4_r P s3_r->p4_r C1_r C s3_r->C1_r s4_r S p4_r->s4_r p5_r P s4_r->p5_r G2_r G s4_r->G2_r p5_r->5'_r C1->G1_r G2->C1_r NCD NCD NCD->G1_m H-bonds & Stacking NCD->G2_m

Caption: Proposed binding model of NCD to a G-G mismatch in the DNA minor groove.

References

Comparing the binding characteristics of NCD to DNA versus RNA targets.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[CITY, STATE] – [Date] – In the ongoing effort to understand the molecular intricacies of SARS-CoV-2, the binding characteristics of the N-terminal domain (NCD) of the nucleocapsid protein to its nucleic acid targets are of paramount importance for the development of novel therapeutics. A comprehensive comparison of the NCD's binding affinity for DNA versus RNA targets reveals key differences and similarities that are critical for researchers in virology and drug development. This guide provides an objective comparison of these binding characteristics, supported by experimental data and detailed methodologies.

The SARS-CoV-2 nucleocapsid (N) protein is a crucial component for viral replication and packaging of the viral RNA genome. Its N-terminal domain (NCD or NTD) is the primary site for RNA binding. However, emerging evidence indicates that the NCD also interacts with DNA, suggesting a broader role in the host cell. Understanding the nuances of these interactions is key to elucidating the complete function of the N protein and identifying potential targets for antiviral intervention.

Quantitative Comparison of Binding Affinities

The binding affinity of the NCD to various nucleic acid targets has been investigated using several biophysical techniques, including Electrophoretic Mobility Shift Assays (EMSA) and Microscale Thermophoresis. While data directly comparing the binding of the isolated NCD to DNA and RNA is still emerging, studies on the full-length N protein and the NCD provide valuable insights.

Target Nucleic AcidProtein ConstructMethodDissociation Constant (Kd)Reference
50-nt single-stranded RNA (ssRNA)Full-length N proteinMicroscale Thermophoresis3.0 ± 0.4 nM[1]
50-bp double-stranded DNA (dsDNA)Full-length N proteinMicroscale ThermophoresisNot explicitly stated, but high affinity is noted[1]
Double-stranded 14mer DNAFull-length N proteinFluorescence Polarization191 ± 0.036 nM
Viral RNA stem-loop 1 (SL1)N-terminal Domain (NCD)EMSA> 50 µM[2]
Viral RNA stem-loop 2 (SL2)N-terminal Domain (NCD)EMSA~ 25 µM[2]
Viral RNA stem-loop 3 (SL3)N-terminal Domain (NCD)EMSA> 50 µM[2]
Viral RNA stem-loop 4 (SL4)N-terminal Domain (NCD)EMSA~ 50 µM[2]
Viral RNA stem-loop 5 (SL5)N-terminal Domain (NCD)EMSA~ 5 µM[2]
Viral RNA stem-loop 6 (SL6)N-terminal Domain (NCD)EMSA~ 10 µM[2]
Various nucleic acidsN-terminal Domain (NCD)NMR and HADDOCK docking~ µM range[3]

Note: The data for the full-length N protein suggests a high affinity for both RNA and DNA in the nanomolar range. In contrast, the available data for the isolated NCD binding to specific viral RNA structures indicates weaker affinities in the micromolar range. This discrepancy may be due to the cooperative binding effects of the full-length protein, including its C-terminal domain and disordered regions, which are absent in the isolated NCD.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to study protein-nucleic acid interactions. The principle is based on the difference in electrophoretic mobility of a free nucleic acid probe compared to a probe bound by a protein.

Objective: To determine the binding affinity (Kd) of NCD to a specific DNA or RNA oligonucleotide.

Materials:

  • Purified recombinant NCD protein

  • Fluorescently or radioactively labeled DNA or RNA probe

  • 5x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 5 mM DTT, 50% glycerol)

  • Nuclease-free water

  • Polyacrylamide gel (e.g., 6% native gel)

  • TBE buffer (Tris-borate-EDTA)

  • Gel imaging system

Protocol:

  • Probe Preparation: Synthesize and label the DNA or RNA oligonucleotide of interest. Purify the labeled probe to remove any unincorporated label.

  • Binding Reaction Setup:

    • In a series of microcentrifuge tubes, prepare the binding reactions by adding the following components in order: nuclease-free water, 5x binding buffer, and varying concentrations of NCD protein.

    • Add a constant, low concentration of the labeled probe to each reaction tube.

    • The final reaction volume is typically 20 µL.

    • Include a control reaction with no NCD protein.

  • Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Electrophoresis:

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage (e.g., 100V) at 4°C to minimize heat-induced dissociation.

  • Detection and Analysis:

    • Visualize the bands using an appropriate imaging system (e.g., phosphorimager for radiolabeled probes, fluorescence scanner for fluorescent probes).

    • Quantify the intensity of the free probe and the protein-bound probe bands.

    • Calculate the fraction of bound probe at each NCD concentration and plot it against the NCD concentration.

    • Determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., the Hill equation).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (in this case, DNA or RNA) to a macromolecule (NCD). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Objective: To provide a complete thermodynamic profile of the NCD-nucleic acid interaction.

Materials:

  • Purified, high-concentration NCD protein in a suitable buffer (e.g., PBS or HEPES).

  • Purified, high-concentration DNA or RNA ligand in the same buffer.

  • Isothermal titration calorimeter.

Protocol:

  • Sample Preparation:

    • Dialyze both the NCD protein and the nucleic acid ligand extensively against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and nucleic acid samples.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the NCD protein into the sample cell of the calorimeter.

    • Load the nucleic acid ligand into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform an initial small injection to account for any initial artifacts, and then proceed with a series of injections of the nucleic acid into the protein solution.

    • The instrument will measure the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizing the Experimental Workflow

To provide a clear overview of the comparative analysis, the following workflow diagram illustrates the key steps involved.

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis NCD_prep NCD Protein Purification & QC EMSA Electrophoretic Mobility Shift Assay (EMSA) NCD_prep->EMSA ITC Isothermal Titration Calorimetry (ITC) NCD_prep->ITC DNA_prep DNA Target Synthesis & Labeling DNA_prep->EMSA DNA_prep->ITC RNA_prep RNA Target Synthesis & Labeling RNA_prep->EMSA RNA_prep->ITC EMSA_analysis Quantify Bands Determine Kd EMSA->EMSA_analysis ITC_analysis Fit Isotherm Determine Kd, ΔH, ΔS, n ITC->ITC_analysis Comparison Compare Binding Affinity & Thermodynamics EMSA_analysis->Comparison ITC_analysis->Comparison

Caption: Experimental workflow for comparing NCD binding to DNA and RNA.

Conclusion

The N-terminal domain of the SARS-CoV-2 nucleocapsid protein exhibits binding to both RNA and DNA, although the primary biological target is believed to be the viral RNA genome. The available data suggests that the full-length N protein binds to both nucleic acids with high affinity, likely facilitated by cooperative interactions between its domains. The isolated NCD, while still capable of binding, shows a more nuanced and potentially weaker interaction with specific RNA structures. Further quantitative studies directly comparing the binding affinities of the NCD to a range of DNA and RNA substrates are needed to fully elucidate its binding preferences and biological roles. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers aiming to contribute to this critical area of study.

References

Structural Comparison of Trinucleotide Repeat RNA-Protein Complexes by NMR: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the structural and binding characteristics of two critical protein-RNA complexes implicated in neurodegenerative and developmental disorders: the interaction of Fragile X Mental Retardation Protein (FMRP) with CGG repeats and Muscleblind-like 1 (MBNL1) protein with CAG repeats. While a direct, head-to-head comparative NMR study of these specific complexes has not been published, this document synthesizes available quantitative data and presents a generalized, detailed protocol for their structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. For the purpose of this guide, we will refer to the FMRP-CGG complex as the "NCD-CGG/CGG" system and the MBNL1-CAG complex as the "NA-CAG/CAG" system, based on the user's topic query.

The expansion of CGG trinucleotide repeats in the FMR1 gene is the cause of Fragile X syndrome, while CAG repeat expansions are linked to diseases such as Huntington's disease and spinocerebellar ataxias.[1] In many of these disorders, the repeat-containing RNA transcripts accumulate and sequester essential RNA-binding proteins, leading to a toxic gain-of-function mechanism that disrupts normal cellular processes like splicing and translation.[2] Understanding the structural basis of these interactions is paramount for developing targeted therapeutics.

Pathophysiological Context: A Unifying Mechanism

Both CGG and CAG repeat expansion diseases share a common pathogenic pathway. The expanded RNA repeats form stable secondary structures that act as a sink for specific RNA-binding proteins, depleting their functional pool and leading to widespread downstream cellular defects.

start Gene with Trinucleotide Repeat (e.g., FMR1, HTT) expansion Repeat Expansion (>200 CGG; >40 CAG) start->expansion Mutation transcription Transcription expansion->transcription toxic_rna Formation of Toxic RNA with Stable Hairpins or G-Quadruplexes transcription->toxic_rna sequestration Sequestration of RNA-Binding Proteins (e.g., FMRP, MBNL1) toxic_rna->sequestration depletion Depletion of Functional Protein Pool sequestration->depletion dysregulation Downstream Dysregulation (Alternative Splicing Defects, Translational Control Loss) depletion->dysregulation disease Disease Phenotype (Neurodegeneration, Developmental Defects) dysregulation->disease

Figure 1. Pathophysiological mechanism of trinucleotide repeat disorders.

Data Presentation: Comparative Overview

The following table summarizes the key characteristics of the FMRP-CGG and MBNL1-CAG complexes based on available literature. The binding affinities, while often not determined by NMR, provide a crucial quantitative measure of interaction strength.

FeatureNCD-CGG/CGG ComplexNA-CAG/CAG Complex
Protein Identity Fragile X Mental Retardation Protein (FMRP)Muscleblind-like 1 (MBNL1)
Key RNA-Binding Domain(s) RGG Box, KH Domains[1]Tandem Zinc Fingers (ZnF1/2, ZnF3/4)[2]
RNA Motif (CGG)n repeats; can form G-quadruplex structures.(CAG)n repeats; form hairpin structures with A-A mismatches.[3]
Associated Diseases Fragile X Syndrome, FXTAS, FXPOI[1]Huntington's Disease, Spinocerebellar Ataxias, Myotonic Dystrophy[3][4]
Binding Affinity (Kd) ~1 - 20 nM (Varies with specific RNA structure, e.g., G-quadruplex)[5][6]11.6 ± 1.8 nM (for (CAG)20 RNA)[3]
Structural Basis of Recognition The RGG box shows high affinity for G-quadruplex structures formed by G-rich sequences.[5][7]Zinc finger domains recognize the stem of the RNA hairpin, with specificity for the mismatched base pairs.[8]

Experimental Protocols: A Generalized NMR-Based Workflow

The determination of a high-resolution structure of a protein-RNA complex by NMR is a multi-step process requiring rigorous sample preparation, data acquisition, and computational analysis.[9][10]

cluster_prep 1. Sample Preparation cluster_analysis 2. NMR Analysis cluster_structure 3. Structure Determination protein_prep Isotope Labeling of Protein (Recombinant Expression) (e.g., ¹⁵N, ¹³C) titration NMR Titration (¹H-¹⁵N HSQC) & Chemical Shift Perturbation (CSP) Mapping protein_prep->titration rna_prep RNA Synthesis (In Vitro Transcription or Chemical Synthesis) rna_prep->titration assignment Resonance Assignment (3D Heteronuclear Experiments) titration->assignment restraints Collection of Structural Restraints (NOESY, RDCs) assignment->restraints calculation Structure Calculation (Simulated Annealing, e.g., Xplor-NIH) restraints->calculation validation Structure Refinement & Validation calculation->validation final_structure Final Structural Ensemble validation->final_structure

Figure 2. Generalized experimental workflow for NMR structural analysis.
Detailed Methodologies

1. Sample Preparation

  • Protein Expression and Purification: The protein of interest (e.g., a specific FMRP domain or full-length MBNL1) is typically expressed recombinantly in E. coli. For NMR analysis, the protein must be isotopically labeled by growing the bacteria in minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[9] This labeling is essential for the multi-dimensional experiments used to resolve individual atomic signals. The expressed protein is then purified to >95% homogeneity using standard chromatographic techniques.

  • RNA Preparation: The target RNA oligonucleotides ((CGG)n or (CAG)n) are prepared either by solid-phase chemical synthesis (for shorter sequences, <50 nucleotides) or by in vitro transcription using T7 RNA polymerase from a DNA template.[11] For some advanced experiments, isotopic labeling of the RNA can also be performed.[11]

2. NMR Titration and Binding Site Mapping

  • To confirm the interaction and identify the binding interface on the protein, a chemical shift perturbation (CSP) experiment is performed.[12][13]

  • A 2D ¹H-¹⁵N HSQC spectrum is recorded on the ¹⁵N-labeled protein. This spectrum yields a unique peak for each backbone N-H group in the protein.

  • Unlabeled RNA is then titrated into the protein sample in stepwise molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:1.5).

  • An HSQC spectrum is recorded at each titration point. Amide peaks corresponding to residues at the binding interface or those undergoing conformational changes upon binding will shift their position.[12] Plotting these chemical shift changes against the protein sequence reveals the binding footprint.

3. Resonance Assignment

  • To solve the structure of the complex, nearly all the ¹H, ¹⁵N, and ¹³C resonances of the protein and the RNA in the bound state must be assigned to specific atoms.

  • This is achieved using a suite of 3D triple-resonance NMR experiments on a ¹³C,¹⁵N-labeled protein/unlabeled RNA sample (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH).[14]

  • Assigning the RNA resonances in the complex is more challenging due to spectral overlap but can be aided by 2D and 3D NOESY experiments and specialized isotope labeling strategies.[11]

4. Collection of Structural Restraints

  • The primary source of geometric information for NMR structure determination is the Nuclear Overhauser Effect (NOE), which arises between protons that are close in space (< 6 Å).

  • A series of 2D and 3D NOESY experiments (e.g., ¹⁵N-edited NOESY, ¹³C-edited NOESY) are recorded. Cross-peaks in these spectra identify pairs of protons that are spatially close.

  • Crucially, intermolecular NOEs between protein and RNA protons are used to define the orientation and contacts between the two molecules.[9]

5. Structure Calculation and Refinement

  • The collected NOE-derived distance restraints are used in computational structure calculation programs like Xplor-NIH, CYANA, or CNS.[9]

  • The software employs algorithms like simulated annealing to fold the protein and RNA chains in a way that satisfies the thousands of experimental distance restraints.

  • This process does not yield a single structure but rather an ensemble of 20-50 low-energy structures that are all consistent with the NMR data. The precision of the structure is reflected in the root-mean-square deviation (RMSD) among the ensemble members. The final ensemble is then checked for quality and consistency with known biochemical principles.

References

A Comparative Analysis of NCD Dimer and Monomer Binding Cooperativity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the oligomeric state of motor proteins is crucial for elucidating their mechanism of action and for the development of targeted therapeutics. This guide provides a comparative analysis of the binding cooperativity of the dimeric versus monomeric forms of the Non-Claret Disjunctional (NCD) protein, a member of the kinesin-14 family of microtubule motor proteins.

The NCD protein plays a critical role in the proper segregation of chromosomes during meiosis and mitosis.[1][2][3] It functions as a minus-end-directed motor, moving along microtubules.[4][5] A key characteristic of NCD is its existence and function as a dimer, a feature essential for its biological activity.[4] The dimerization is mediated by its central alpha-helical coiled-coil stalk region.[4] This guide will delve into the available experimental data to compare the binding characteristics of the NCD dimer and its monomeric form to microtubules, with a focus on the concept of binding cooperativity.

Quantitative Data on NCD-Microtubule Interactions

ParameterValueConditionsExperimental Method
Dimeric NCD (MC1) Kinetics
k+1 (ATP binding)2.3 µM-1s-1In the presence of microtubulesStopped-flow kinetics
k+2 (ATP hydrolysis)23 s-1In the presence of microtubulesAcid chemical quench flow
k+3 (NCD dissociation)13 s-1In the presence of microtubulesStopped-flow kinetics
k+5 (NCD rebinding)0.7 µM-1s-1In the presence of microtubulesStopped-flow kinetics
k+6 (mantADP release)3.7 s-1In the presence of microtubulesStopped-flow kinetics

Table 1: Kinetic parameters of the dimeric NCD construct (MC1) interacting with microtubules. The data is derived from stopped-flow kinetic and acid chemical quench flow methods.[6]

Analysis of Binding Cooperativity

Equilibrium binding experiments using both a dimeric (MC1) and a monomeric (MC6) construct of NCD have provided crucial insights into the cooperative nature of the dimer's interaction with microtubules.[7] While both forms can bind to microtubules, the dimeric form exhibits positive cooperativity in its release mechanism, which implies cooperativity in its binding as well.[7]

In the presence of ADP and inorganic phosphate (B84403) (Pi), the release of the dimeric NCD from microtubules was observed to be sigmoidal.[7] This indicates that the binding of phosphate to one of the motor domains in the dimer enhances the binding of phosphate to the second motor domain, leading to a cooperative release of the dimer from the microtubule.[7] This cooperative behavior is a hallmark of the dimeric state and is absent in the monomeric form. The monomeric NCD, having only one head, would be expected to follow a simple, non-cooperative binding and release mechanism.

This cooperative interaction in the dimer is fundamental to its function, allowing for a more coordinated and potentially more forceful interaction with microtubules during its motor activities in the complex cellular environment of the mitotic and meiotic spindles.[1][8]

Experimental Methodologies

The study of protein-protein interactions, such as the binding of NCD to microtubules, employs a variety of biophysical techniques. The following are detailed overviews of the key experimental protocols relevant to this analysis.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[9]

Protocol Outline:

  • Immobilization of Ligand: Microtubules are immobilized on the surface of a sensor chip. This is typically achieved through amine coupling, where the tubulin is covalently linked to the carboxymethylated dextran (B179266) surface of the chip.[9]

  • Analyte Injection: A solution containing either the dimeric or monomeric NCD construct (the analyte) is flowed over the sensor surface at a constant concentration.

  • Association Phase: The binding of NCD to the immobilized microtubules is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

  • Dissociation Phase: The analyte solution is replaced with a buffer-only solution, and the dissociation of NCD from the microtubules is monitored as a decrease in the SPR signal.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[10][11]

Protocol Outline:

  • Sample Preparation: Solutions of microtubules and either dimeric or monomeric NCD are prepared in the same buffer to minimize heats of dilution.[12] The concentrations are precisely determined.

  • Loading the Calorimeter: The microtubule solution is loaded into the sample cell of the calorimeter, and the NCD solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the NCD solution are made into the microtubule solution in the sample cell.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of NCD to microtubules. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11]

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation is used to determine the hydrodynamic properties of macromolecules in solution, providing information about their size, shape, and oligomeric state.[13][14]

Protocol Outline:

  • Sample Preparation: Solutions of the NCD constructs (dimer or monomer) and microtubules are prepared at various concentrations.

  • Sedimentation Velocity (SV) Experiment: The samples are subjected to high centrifugal forces. The rate at which the molecules sediment is monitored over time using absorbance or interference optics. This provides information on the size and shape of the individual components and any complexes formed.

  • Sedimentation Equilibrium (SE) Experiment: The samples are centrifuged at lower speeds until sedimentation and diffusion reach equilibrium. At equilibrium, the distribution of the molecules in the cell is dependent on their molar mass.

  • Data Analysis: The data from SV experiments can reveal the presence of different species (monomer, dimer, microtubule, and complexes). SE data can be globally fitted to various models to determine the stoichiometry and equilibrium constants of association, thus providing information on the oligomerization state and binding affinities.[13]

Visualizing the Concepts

To better illustrate the experimental workflow and the concept of binding cooperativity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_exp Binding Experiment (e.g., SPR/ITC) cluster_analysis Data Analysis prep_ligand Prepare Ligand (e.g., Microtubules) interaction Interaction Measurement (Association/Dissociation or Heat Change) prep_ligand->interaction prep_analyte Prepare Analyte (NCD Dimer/Monomer) prep_analyte->interaction data_fit Fit Data to Binding Model interaction->data_fit results Determine Kinetic/ Thermodynamic Parameters (Kd, Kon, Koff, ΔH, n) data_fit->results

A generalized workflow for a biomolecular binding assay.

binding_cooperativity cluster_dimer Dimeric NCD (Cooperative Binding) cluster_monomer Monomeric NCD (Non-cooperative Binding) D1 NCD D2 NCD MT_D Microtubule D1->MT_D Initial Binding D2->MT_D Second Binding (Enhanced Affinity) M1 NCD MT_M Microtubule M1->MT_M Binding

Conceptual diagram of cooperative vs. non-cooperative binding.

References

Illuminating the Interaction: Cross-Validation of NCD's Binding Mode with NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Complementary Power of NMR and X-ray Crystallography

X-ray crystallography and NMR spectroscopy are powerful, high-resolution methods that provide atomic-level insights into protein-ligand interactions. However, they do so from fundamentally different perspectives. X-ray crystallography offers a static, high-resolution snapshot of a molecule in its crystalline state, while NMR provides information about the structure and, crucially, the dynamics of a molecule in solution, which can more closely mimic the physiological environment.[1][2] The integration of data from both techniques provides a more robust and comprehensive model of ligand binding than either method could achieve alone.

Recent studies on PTP1B have leveraged the synergy between these techniques, often in conjunction with methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS), to unravel the complex allosteric regulatory networks within the enzyme.[3] These studies highlight how crystallography can pinpoint the precise atomic contacts in a bound state, while NMR can reveal the conformational changes and dynamic fluctuations that occur upon ligand binding in solution.[4]

Data Presentation: A Comparative Overview

To facilitate a clear understanding of the distinct yet complementary information provided by each technique, the following table summarizes their key attributes in the context of studying ligand binding to the non-catalytic sites of PTP1B.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State CrystallineSolution
Resolution Typically higher (1-3 Å)Moderate to high, provides an ensemble of structures
Information Static 3D structure, precise atomic coordinates3D structure, dynamics, conformational changes, solvent accessibility
Protein Size No theoretical upper limitPractically limited to smaller proteins/domains (<40 kDa)
Ligand Affinity Can study a wide range of affinities, but requires stable complex formationParticularly powerful for weak to moderate affinity binders (μM to mM range)
Throughput High-throughput screening is possible with fragment-based approachesCan be lower throughput, but powerful for detailed characterization
Key Outputs Electron density maps, PDB files of static structuresChemical shift perturbations, NOEs, RDCs, dynamic models

Experimental Protocols: A Glimpse into the Methodologies

The successful application of both NMR and X-ray crystallography hinges on meticulous experimental execution. Below are generalized protocols for each technique as they would be applied to study the binding of a small molecule inhibitor to the NCD of PTP1B.

X-ray Crystallography Protocol for PTP1B-Ligand Complex
  • Protein Expression and Purification: The catalytic domain of human PTP1B (residues 1-321) is typically expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.

  • Crystallization: The purified PTP1B is concentrated and mixed with the ligand of interest. This protein-ligand complex is then subjected to extensive crystallization screening using various precipitants, buffers, and temperatures to obtain diffraction-quality crystals. This is often achieved through vapor diffusion methods (hanging or sitting drop).

  • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. The structure of the PTP1B-ligand complex is then solved using molecular replacement (with a known PTP1B structure as a model) and refined to fit the electron density map. The final model provides the precise atomic coordinates of the protein and the bound ligand.[5][6]

NMR Spectroscopy Protocol for PTP1B-Ligand Interaction
  • Protein Expression and Isotopic Labeling: For NMR studies, PTP1B is expressed in minimal media supplemented with 15N- and/or 13C-labeled ammonium (B1175870) chloride and glucose, respectively. This isotopic labeling is essential for detecting the protein's signals.

  • NMR Sample Preparation: The purified, isotopically labeled PTP1B is buffer-exchanged into a suitable NMR buffer (e.g., phosphate (B84403) or HEPES buffer in 90% H2O/10% D2O).

  • NMR Titration Experiments: A series of 2D 1H-15N HSQC spectra of the labeled PTP1B are recorded. A stock solution of the unlabeled ligand is then titrated into the protein sample in stepwise increments. Changes in the chemical shifts and intensities of the protein's amide signals are monitored.

  • Data Analysis and Binding Site Mapping: The amino acid residues exhibiting significant chemical shift perturbations (CSPs) upon ligand addition are identified. These residues typically form or are in close proximity to the binding site. The magnitude of the CSPs can be used to map the binding interface onto the 3D structure of PTP1B. Further NMR experiments, such as NOESY, can provide distance constraints to determine the structure of the complex in solution.[7]

Mandatory Visualization: Workflows and Logic

To visually encapsulate the process of cross-validation, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_integration Data Integration & Validation p1 Protein-Ligand Co-crystallization p2 X-ray Diffraction Data Collection p1->p2 p3 Structure Solution & Refinement p2->p3 p4 Static 3D Structure (Binding Pose, Contacts) p3->p4 i1 Comparative Analysis p4->i1 Static Model n1 Isotopically Labeled Protein Production n2 NMR Titration Experiments (e.g., HSQC) n1->n2 n3 Data Analysis (CSPs, NOEs) n2->n3 n4 Solution Structure & Dynamics (Binding Interface, Conformational Changes) n3->n4 n4->i1 Dynamic Model i2 Model Refinement i1->i2 i2->p3 Refine Crystal Structure i2->n3 Guide NMR Restraints i3 Comprehensive Binding Mode i2->i3

Caption: Workflow for complementary validation of a binding mode using X-ray crystallography and NMR.

DataIntegrationLogic cluster_data Input Data cluster_analysis Analysis & Interpretation cluster_output Validated Outcome xray_data X-ray Structure (PDB file) compare_pose Compare Binding Poses xray_data->compare_pose compare_interface Cross-reference Binding Interfaces xray_data->compare_interface nmr_data NMR Data (CSPs, NOEs, Dynamics) nmr_data->compare_pose nmr_data->compare_interface analyze_dynamics Analyze Conformational Changes nmr_data->analyze_dynamics validated_model Validated & Dynamic Binding Mode compare_pose->validated_model compare_interface->validated_model analyze_dynamics->validated_model

Caption: Logical integration of data from NMR and X-ray crystallography for a comprehensive binding model.

Conclusion

The cross-validation of a ligand's binding mode using both NMR and X-ray crystallography provides a level of confidence and a depth of understanding that is unattainable with a single technique. While X-ray crystallography delivers a high-resolution, static picture of the protein-ligand complex, NMR spectroscopy offers crucial insights into the dynamic nature of this interaction in a solution environment. For a complex allosteric enzyme like PTP1B, this dual approach is not just beneficial but essential for a complete understanding of its regulation and for the rational design of effective and specific inhibitors targeting its non-catalytic domains. By synergistically applying these powerful techniques, researchers can build a more accurate and dynamic model of molecular recognition, ultimately accelerating the drug discovery process.

References

Comparing the prevalence of stacked versus kinked conformations in NCD-DNA complexes.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the conformational dynamics induced by the binding of naphthyridine carbamate (B1207046) dimer (NCD) to DNA reveals a fascinating equilibrium between stacked and kinked structures. This guide provides an in-depth comparison of these two predominant conformations, supported by experimental insights, to aid researchers and drug development professionals in understanding the nuanced interactions between small molecules and DNA.

The binding of small molecules to specific DNA sequences is a cornerstone of many therapeutic strategies. Naphthyridine carbamate dimer (NCD) has emerged as a significant DNA-binding agent, particularly at CGG repeat sequences. Structural studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated that the NCD-DNA complex is not a single, static entity but rather exists in a dynamic equilibrium between two distinct conformations: a "stacked" form and a "kinked" form. While the precise quantitative prevalence of each state is a subject of ongoing research and appears to be in a dynamic equilibrium, the characterization of these two states provides critical insights into the mechanism of NCD's interaction with DNA.

Conformational Landscape: A Tale of Two States

The interaction of NCD with a CGG/CGG triad (B1167595) in a DNA duplex induces significant structural perturbations, leading to the co-existence of two major conformational states.

  • Stacked Conformation: In this arrangement, the NCD molecule intercalates between the DNA base pairs, maintaining the overall helical structure of the DNA. The aromatic rings of the NCD molecule stack with the adjacent base pairs, leading to a relatively linear and stable complex. This conformation is characterized by the continuous stacking of base pairs, with minimal disruption to the DNA backbone's overall trajectory.

  • Kinked Conformation: In contrast, the kinked conformation involves a significant bend or "kink" in the DNA helix at the NCD binding site. This distortion is more pronounced than the subtle bending that might occur in the stacked form. The kink is often induced to accommodate the binding of the small molecule in a specific orientation within the DNA grooves, leading to a notable deviation from the canonical B-form DNA structure.

The NCD-CGG/CGG complex has been shown to be in equilibrium between these stacked and kinked structures[1][2][3]. This dynamic behavior is a crucial aspect of its binding and has implications for its biological activity.

Quantitative Comparison of Conformational States

While NMR studies have confirmed the existence of both stacked and kinked conformations in NCD-DNA complexes, specific quantitative data on their relative populations in solution remains an area of active investigation. The equilibrium between these states is likely influenced by various factors including temperature, ionic strength, and the specific DNA sequence flanking the binding site.

ConformationDescriptionKey Structural FeaturesPutative Prevalence
Stacked NCD molecule intercalates, maintaining the overall DNA helical structure with continuous base stacking.- Relatively linear DNA axis- Aromatic stacking of NCD with base pairs- Minimal helical distortionIn dynamic equilibrium with the kinked state
Kinked NCD binding induces a significant bend or "kink" in the DNA helix.- Pronounced bend in the DNA axis- Localized disruption of the DNA backbone- Altered groove dimensionsIn dynamic equilibrium with the stacked state

Experimental Protocols for Characterizing NCD-DNA Conformations

The primary technique for elucidating the conformational dynamics of NCD-DNA complexes is Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the key experimental methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the structure and dynamics of molecules in solution. For studying NCD-DNA complexes, the following NMR experiments are crucial:

  • Sample Preparation:

    • Synthesize and purify the desired DNA oligonucleotide containing the CGG repeat sequence.

    • Synthesize and purify the this compound (NCD).

    • Prepare NMR samples by dissolving the DNA and NCD in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D₂O or a H₂O/D₂O mixture. The concentrations are typically in the millimolar range for structural studies.

  • 1D and 2D NMR Experiments:

    • 1D ¹H NMR: Used to monitor the chemical shifts of imino and aromatic protons upon NCD binding. Significant changes in chemical shifts are indicative of binding and conformational changes.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is a key experiment for structure determination. It detects protons that are close in space (typically < 5 Å). The presence of specific intermolecular NOEs between NCD protons and DNA protons confirms the binding site and orientation. The pattern of intramolecular DNA NOEs provides information about the DNA conformation (e.g., distances between sugar protons and base protons). The relative intensities of NOE cross-peaks can, in principle, be used to estimate the populations of different conformations if they are in slow exchange on the NMR timescale.

    • 2D Total Correlation Spectroscopy (TOCSY): Used to assign proton resonances within the same spin system (e.g., within a deoxyribose sugar ring).

    • ¹H-¹³C and ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): These experiments are used if isotopically labeled NCD or DNA is available. They provide better resolution and are crucial for unambiguous resonance assignment.

  • Structure Calculation and Analysis:

    • NOE-based Distance Restraints: The intensities of NOE cross-peaks are converted into distance restraints between pairs of protons.

    • Dihedral Angle Restraints: J-coupling constants, obtained from experiments like COSY, can be used to determine dihedral angles in the DNA backbone and sugar rings.

    • Molecular Dynamics (MD) Simulations with NMR Restraints: The experimental restraints are used to guide computational simulations to generate a family of structures that are consistent with the NMR data.

    • Conformational Analysis: The resulting family of structures is analyzed to identify and characterize the predominant conformations (stacked and kinked). The degree of structural variability within the ensemble of calculated structures can reflect the dynamic equilibrium between different states.

The observation of two distinct sets of resonances for some protons in the NMR spectra, or exchange broadening of signals, can provide direct evidence for the presence of multiple conformations in equilibrium. The relative integrals of the distinct peaks can be used to quantify the populations of the different states if the exchange is slow. For faster exchange, more advanced NMR techniques like relaxation dispersion are required.

Visualizing the Conformational Equilibrium

The following diagrams illustrate the experimental workflow for determining NCD-DNA conformations and the logical relationship of the binding equilibrium.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Spectroscopy cluster_data_analysis Data Analysis & Structure Calculation cluster_interpretation Interpretation DNA DNA Oligonucleotide (with CGG repeat) Sample NCD-DNA Complex in NMR Tube DNA->Sample NCD This compound (NCD) NCD->Sample Buffer NMR Buffer (D₂O or H₂O/D₂O) Buffer->Sample NMR_Spec NMR Spectrometer Sample->NMR_Spec NOESY 2D NOESY NMR_Spec->NOESY Acquire Data TOCSY 2D TOCSY NMR_Spec->TOCSY Acquire Data HSQC 2D HSQC (optional) NMR_Spec->HSQC Acquire Data Restraints Distance & Dihedral Angle Restraints NOESY->Restraints Extract NOEs TOCSY->Restraints Determine Couplings MD_Sim Molecular Dynamics with Restraints Restraints->MD_Sim Structure_Ensemble Ensemble of NCD-DNA Structures MD_Sim->Structure_Ensemble Stacked Stacked Conformation Structure_Ensemble->Stacked Identify Clusters Kinked Kinked Conformation Structure_Ensemble->Kinked Identify Clusters Equilibrium Conformational Equilibrium Stacked->Equilibrium Kinked->Equilibrium

Caption: Experimental workflow for NMR-based determination of NCD-DNA complex conformations.

Binding_Equilibrium Free_DNA Free DNA (CGG repeat) + Free NCD Complex NCD-DNA Complex (Initial Encounter) Free_DNA->Complex Binding Stacked Stacked Conformation Complex->Stacked Equilibrium Kinked Kinked Conformation Stacked->Kinked Conformational Exchange

Caption: Logical diagram of the NCD-DNA binding and conformational equilibrium.

Conclusion

The interaction of NCD with DNA is a dynamic process characterized by an equilibrium between stacked and kinked conformations. While the stacked conformation represents a less disruptive binding mode, the kinked conformation highlights the significant structural rearrangements that DNA can undergo to accommodate small molecule binding. Understanding this conformational plasticity is essential for the rational design of new DNA-binding molecules with improved affinity and specificity. Further quantitative studies are needed to fully elucidate the factors that govern the balance between these two states and to correlate these structural dynamics with biological outcomes.

References

The Therapeutic Efficacy of CXCR4 N-Terminal Domain (NCD) Mimetics: A Comparative Analysis Across Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-terminal domain (NCD) of the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target. Its integral role in the binding of its unique ligand, CXCL12, makes it a focal point for intervention in a variety of pathological processes, including cancer, HIV entry, and inflammatory diseases. This guide provides an objective comparison of the performance of therapeutic agents targeting the NCD and its interaction with CXCL12 against other CXCR4 antagonists, supported by experimental data from various disease models.

The CXCL12/CXCR4 signaling axis is a key regulator of cell trafficking, homing, and survival.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases. In oncology, it facilitates tumor growth, angiogenesis, and metastasis to organs with high CXCL12 expression, such as the bone marrow, lungs, and liver.[3][4][5] CXCR4 also acts as a crucial co-receptor for T-tropic HIV-1 entry into host cells.[1][6] Consequently, blocking this interaction through the NCD is a promising therapeutic strategy. This has led to the development of several NCD-mimetic peptides and other antagonists that are currently in various stages of preclinical and clinical evaluation.

Comparative Efficacy of NCD-Targeting Agents and Other CXCR4 Antagonists

The therapeutic potential of NCD-targeting agents is best assessed by comparing their in vitro and in vivo efficacy with other classes of CXCR4 antagonists. The following tables summarize key quantitative data for prominent NCD-mimetic peptides and other notable CXCR4 inhibitors across different disease models and functional assays.

Table 1: In Vitro Efficacy of CXCR4 Antagonists

Compound ClassInhibitorAssay TypeCell LineIC50 Value (nM)Reference(s)
NCD-Mimetic Peptides EPI-X4 JM#21 CXCL12-mediated MigrationCancer cells~1500-fold more potent than EPI-X4[4]
T140 CXCL12 Receptor BindingSUP-T10.12 ± 0.025[7]
Calcium MobilizationSUP-T11.2 ± 0.17[7]
HIV-1 (X4) InhibitionMT-4-[7]
Motixafortide (B606204) (BL-8040) CXCR4 AntagonismNeuroblastoma cellsHigh-affinity[4]
CTCE-9908 CXCR4 Antagonism--[8][9]
Small Molecule Plerixafor (AMD3100) CXCL12 Receptor BindingSUP-T112.0 ± 1.1[7]
Calcium MobilizationSUP-T1723.0 ± 99.1[7]
IT1t CXCL12 Receptor BindingSUP-T12.1 ± 0.37[7]
Calcium MobilizationSUP-T123.1 ± 4.6[7]

Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay formats used.

Table 2: Preclinical and Clinical Efficacy of NCD-Targeting Agents

AgentDisease ModelKey FindingsReference(s)
Motixafortide Multiple Myeloma (Phase 3 GENESIS trial)In combination with G-CSF, significantly increased mobilization of hematopoietic stem cells for autologous transplantation compared to G-CSF alone. 92.5% of patients in the motixafortide arm met the primary endpoint versus 26.2% in the placebo arm.[1][10][11][12][13]
CTCE-9908 Advanced Solid Tumors (Phase I/II trial)Well-tolerated with preliminary signs of efficacy, particularly in ovarian cancer where two out of three patients exhibited stable disease.[14][15][16]
Breast Cancer (Mouse model)Significantly reduced primary tumor growth and metastasis. When combined with docetaxel (B913) or anti-VEGF treatment, the anti-tumor and anti-metastatic effects were enhanced.[9][17]
EPI-X4 Derivatives Pancreatic Cancer & Lymphoma (Mouse models)EPI-X4 derivatives inhibited mean tumor growth by >50% in pancreatic cancer models (with some complete remissions) and >70% in lymphoma models (causing stable disease).[18]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of NCD-targeting agents and the methods used to evaluate them, the following diagrams illustrate the key signaling pathways and experimental workflows.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 CXCR4 CXCR4 Receptor (N-Terminal Domain) CXCL12->CXCR4 Binds to NCD G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates JAK JAK CXCR4->JAK G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS IP3 IP3 PLC->IP3 AKT AKT PI3K->AKT MAPK MAPK (ERK1/2) RAS->MAPK STAT STAT JAK->STAT Ca_ion Ca²⁺ IP3->Ca_ion Release Migration Cell Migration & Chemotaxis Ca_ion->Migration mTOR mTOR AKT->mTOR AKT->Migration Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation MAPK->Migration STAT->Proliferation NCD_Antagonist NCD Mimetic (e.g., EPI-X4, T140) NCD_Antagonist->CXCR4 Blocks Binding Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A 1. Seed cells in upper chamber of Transwell insert B 2. Add chemoattractant (CXCL12) to lower chamber A->B C 3. Add NCD mimetic or control to upper chamber with cells B->C D 4. Incubate for a defined period (e.g., 4-24 hours) at 37°C C->D E 5. Remove non-migrated cells from the top of the insert D->E F 6. Stain migrated cells on the underside of the membrane E->F G 7. Quantify migrated cells (microscopy or plate reader) F->G

References

Determining NCD Binding Stoichiometry: A Comparative Analysis of Key Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal coiled-coil domain (NCD) is a ubiquitous protein motif crucial for a vast array of cellular processes, including signal transduction, transcriptional regulation, and protein trafficking. The function of NCD-containing proteins is often dictated by their oligomeric state and their interactions with other macromolecules. Accurately determining the binding stoichiometry of these interactions is therefore paramount for elucidating their biological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of four powerful biophysical techniques used to determine NCD binding stoichiometry: Analytical Ultracentrifugation (AUC), Native Mass Spectrometry (MS), Isothermal Titration Calorimetry (ITC), and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

At a Glance: Comparison of Methods for NCD Stoichiometry Determination

Method Principle Information Provided Strengths Limitations Sample Requirement (Typical)
Analytical Ultracentrifugation (AUC) Measures the rate and equilibrium of sedimentation of molecules in a centrifugal field.Stoichiometry, molecular weight, hydrodynamic shape, association/dissociation constants."Gold standard" for determining molecular weight in solution.[1] No labeling or immobilization required.[1] Can analyze heterogeneous samples.[1]Requires specialized equipment. Lower throughput. Can be sensitive to buffer components.250-1000 µL, 0.25-1.0 mg/mL.[2]
Native Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact protein complexes in the gas phase.Precise mass of complexes, stoichiometry, identification of binding partners.High accuracy and resolution.[3] Can analyze complex mixtures and identify post-translational modifications.Requires specialized instrumentation and expertise. Potential for complex dissociation during ionization.15-80 µL, 1-25 µM.[4]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[5]Provides a complete thermodynamic profile of the interaction in a single experiment.[5][6][7] Label-free and in-solution.Requires relatively large amounts of pure sample. May not be suitable for very weak or very strong interactions.Syringe: ≥ 100-120 µL, Cell: ≥ 300 µL; Concentration dependent on KD.[5]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separates molecules by size, followed by measurement of light scattering to determine absolute molecular weight.Absolute molecular weight, oligomeric state, size distribution, and conformation.[8][9]Does not rely on calibration standards for molecular weight determination.[8][9] Can be coupled with other detectors (e.g., UV, RI). High resolution.Potential for protein interaction with the column matrix.[10] Dynamic equilibria can be difficult to analyze.5-100 µL, concentration depends on light scattering signal (e.g., 2 mg/mL for BSA).[11]

In-Depth Methodologies and Experimental Protocols

Analytical Ultracentrifugation (AUC)

Principle: AUC measures the sedimentation behavior of macromolecules under high centrifugal force. Two complementary experiments, sedimentation velocity (SV) and sedimentation equilibrium (SE), provide information on the size, shape, and mass of the molecules and their complexes.[1][12] For stoichiometry determination, SE is particularly powerful as it directly measures the molecular weight of the complex at equilibrium.[13]

Experimental Protocol (Sedimentation Equilibrium):

  • Sample Preparation:

    • Dialyze the purified NCD-containing protein and its binding partner extensively against the same buffer to minimize optical artifacts.[2] The buffer should be transparent at the detection wavelength.[1]

    • Prepare a series of samples with a fixed concentration of one component and varying concentrations of the other. A typical concentration range is 0.25-1.00 mg/mL.[2]

    • Determine the partial specific volume (v-bar) of the proteins, either experimentally or calculated from the amino acid sequence.[2]

  • Instrument Setup:

    • Use a multi-cell rotor in an analytical ultracentrifuge (e.g., Beckman Coulter Optima AUC).[12]

    • Load approximately 120 µL of each sample and the matched reference buffer into 2-channel cells.[1]

    • Set the rotor speed to a value that allows for the formation of a stable concentration gradient without pelleting the sample (typically lower speeds than SV).

    • Equilibrate the rotor to the desired temperature (e.g., 20°C).[1]

  • Data Acquisition:

    • Monitor the radial distribution of the sample using absorbance or interference optics until equilibrium is reached (i.e., no further change in the concentration gradient is observed). This can take 24-48 hours.

  • Data Analysis:

    • Fit the equilibrium concentration distribution data to appropriate models (e.g., single species, monomer-n-mer self-association, or A+B <=> AB hetero-association) using software like SEDFIT or SEDPHAT.

    • The fitting will yield the weight-average molecular weight of the species in solution.

    • Plot the weight-average molecular weight as a function of the molar ratio of the components to determine the stoichiometry of the complex.

Native Mass Spectrometry (MS)

Principle: Native MS involves the gentle transfer of intact, non-covalent protein complexes from a solution that mimics physiological conditions into the gas phase for mass analysis.[14][15] The high mass accuracy of modern mass spectrometers allows for the precise determination of the mass of the complex, from which the stoichiometry can be deduced.[3]

Experimental Protocol:

  • Sample Preparation:

    • Purify the NCD-containing protein and its complex.

    • Buffer exchange the sample into a volatile aqueous buffer, such as ammonium (B1175870) acetate (B1210297) (typically 50-200 mM), to ensure compatibility with electrospray ionization.[4][16] Avoid non-volatile salts and detergents if possible.

    • The final protein concentration should be in the low micromolar range (e.g., 1-25 µM).[4]

  • Instrument Setup:

    • Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to ensure gentle desolvation and transmission of the intact complex without inducing dissociation.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via nESI.

    • Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected charge states of the complex.

  • Data Analysis:

    • Deconvolute the resulting m/z spectrum to obtain the neutral mass of the intact complex.

    • Compare the measured mass with the theoretical mass calculated from the sequences of the components to determine the stoichiometry.

    • Tandem MS (MS/MS) can be used to fragment the complex and confirm the identity of the subunits.[15]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a biomolecular interaction.[5][7] A solution of one molecule (the ligand) is titrated into a solution of the other (the macromolecule), and the resulting heat change is measured. The data are used to determine the binding affinity, enthalpy, entropy, and stoichiometry of the interaction.[5][6]

Experimental Protocol:

  • Sample Preparation:

    • Extensively dialyze both the NCD protein and its binding partner against the same buffer to minimize heats of dilution.[5][6][17] Degas the buffer and protein solutions before use.[5]

    • Accurately determine the concentrations of both protein solutions. Errors in concentration directly affect the calculated stoichiometry.[5]

    • Typical starting concentrations are 10 µM for the protein in the sample cell and 100 µM for the binding partner in the syringe.[7]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe of the ITC instrument (e.g., MicroCal ITC200).

    • Load the NCD protein into the sample cell (approximately 300 µL) and the binding partner into the injection syringe (approximately 100-120 µL).[5]

    • Equilibrate the instrument to the desired experimental temperature.

  • Data Acquisition:

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the macromolecule solution, allowing the system to reach equilibrium between each injection.

    • Record the heat change after each injection.

    • Perform control experiments, such as titrating the ligand into buffer alone, to determine the heat of dilution.[17]

  • Data Analysis:

    • Integrate the heat flow peaks for each injection and subtract the heat of dilution.

    • Plot the heat change per mole of injectant against the molar ratio of the two components.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using software provided with the instrument to determine the stoichiometry (n), dissociation constant (KD), and enthalpy of binding (ΔH).

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Principle: SEC separates molecules based on their hydrodynamic radius.[8][9] The eluent from the SEC column passes through a MALS detector, which measures the intensity of scattered light at multiple angles. This information, combined with the concentration measured by a downstream detector (e.g., UV or refractive index), allows for the direct calculation of the absolute molar mass of the eluting species, independent of its shape or elution time.[8][9][18]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a purified sample of the NCD protein or the pre-formed complex in a suitable buffer.

    • Filter or centrifuge the sample to remove any aggregates.[11]

    • Accurately determine the protein concentration.

  • Instrument Setup:

    • Equilibrate the SEC column (chosen based on the expected size of the protein and complex) with the running buffer.

    • The SEC system is connected in-line with a MALS detector and a concentration detector.

    • Perform a calibration of the detectors using a well-characterized standard (e.g., bovine serum albumin).[8]

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Monitor the elution profile with the UV, MALS, and RI detectors.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the data from the different detectors.

    • For each elution peak, the software calculates the molar mass across the peak.

    • A monodisperse sample will show a constant molar mass across the peak, while a mixture of species or a dynamic equilibrium will show a variation in molar mass.[8]

    • The calculated molar mass of the complex divided by the molar mass of the individual components reveals the stoichiometry.

Visualizing NCD-Mediated Signaling

NCDs are often involved in scaffolding protein complexes that are critical for signal transduction. For example, the coiled-coil domain of STAT3 is essential for its recruitment to cytokine receptors and subsequent activation.[19] Similarly, coiled-coil interactions play a role in the Wnt signaling pathway by mediating protein-protein interactions within the β-catenin destruction complex.[20]

NCD_Signaling_Pathway Receptor Receptor NCD_Protein1 NCD-Protein 1 (Inactive) Receptor->NCD_Protein1 2. Recruitment & Activation Ligand Ligand Ligand->Receptor NCD_Protein2 NCD-Protein 2 (Inactive) NCD_Protein1->NCD_Protein2 3. Dimerization via NCD (Stoichiometry Determined) Effector1 Effector Protein 1 NCD_Protein2->Effector1 4. Signal Transduction Transcription Gene Transcription Effector1->Transcription 5. Cellular Response

Caption: A simplified signaling pathway illustrating the role of NCD-mediated dimerization in signal transduction.

Conclusion

The choice of method for determining NCD binding stoichiometry depends on several factors, including the properties of the interacting molecules, the required level of detail, available instrumentation, and sample amount. AUC and SEC-MALS are excellent for determining the oligomeric state and molecular weight of complexes in solution. Native MS provides unparalleled mass accuracy for complex identification. ITC is the gold standard for obtaining a complete thermodynamic profile of the binding interaction. A multi-faceted approach, employing two or more of these complementary techniques, will often provide the most comprehensive and robust characterization of NCD binding stoichiometry, leading to a deeper understanding of their critical roles in cellular function and disease.

References

Safety Operating Guide

Safe Disposal of Naphthyridine Carbamate Dimer: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Naphthyridine Carbamate (B1207046) Dimer, ensuring compliance with safety regulations and fostering a culture of safe laboratory practices.

I. Hazard Identification and Safety Precautions

Naphthyridine Carbamate Dimer is classified with specific hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), the compound presents the following risks:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]

  • Aquatic Toxicity (Acute and Chronic, Category 1) : Very toxic to aquatic life with long-lasting effects.[1]

Given these hazards, all personnel handling this compound must adhere to stringent safety protocols to minimize exposure and prevent environmental contamination.

Table 1: Hazard Summary and Precautionary Measures

Hazard ClassificationPrecautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]
Handling Precautions P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P273: Avoid release to the environment.[1]
Emergency Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
P391: Collect spillage.[1]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1]

II. Experimental Protocol: Waste Segregation and Collection

Proper segregation of chemical waste is critical to ensure safe handling and disposal. The following protocol outlines the steps for collecting and preparing this compound waste for disposal.

Materials:

  • Designated, clearly labeled hazardous waste container (compatible with chemical solids)

  • Personal Protective Equipment (PPE): safety goggles, laboratory coat, chemical-resistant gloves

  • Waste labels (as per institutional and local regulations)

Procedure:

  • Waste Collection :

    • Collect all solid waste containing this compound, including residual amounts of the compound, contaminated weighing papers, pipette tips, and other disposable materials, in a designated hazardous waste container.

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Container Labeling :

    • Affix a hazardous waste label to the container.

    • The label must clearly state "Hazardous Waste" and "this compound."

    • Include any additional information required by your institution, such as the date, the name of the principal investigator, and the laboratory location.

  • Container Storage :

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.

    • Adhere to your institution's guidelines regarding the maximum allowable accumulation time for hazardous waste in the laboratory.

III. Disposal Procedure

The mandated disposal method for this compound is through a licensed and approved waste disposal facility.

Step-by-Step Disposal Plan:

  • Engage a Certified Waste Disposal Service : Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with certified hazardous waste disposal companies. Contact your EHS office to arrange for the pickup of the this compound waste.

  • Prepare for Pickup :

    • Ensure the waste container is properly labeled, sealed, and stored in the designated pickup location as advised by your EHS office.

    • Complete any necessary waste pickup request forms or documentation required by your institution.

  • Documentation :

    • Retain a copy of all waste disposal documentation for your laboratory's records, in accordance with institutional and regulatory requirements.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[2][3] This is to prevent the release of this environmentally hazardous substance into the sewer system and to comply with regulations.

  • Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specifically approved and validated protocol from your EHS office. In-lab treatment of hazardous waste is often regulated and can be dangerous if not performed correctly.

  • In the absence of specific guidelines for a dimeric compound, it is prudent to follow the disposal procedures for the monomer and general principles of laboratory chemical waste management.[3] For many pharmaceutical and biologically active compounds, high-temperature incineration at a licensed facility is the preferred method of destruction.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Waste Generation (Unused compound, contaminated materials) B Step 2: Segregation (Collect in a designated hazardous waste container) A->B C Step 3: Labeling ('Hazardous Waste', 'this compound') B->C D Step 4: Secure Storage (Closed container in a designated, ventilated area) C->D E Step 5: Arrange Pickup (Contact Environmental Health & Safety) D->E F Step 6: Professional Disposal (Transfer to an approved waste disposal plant) E->F

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Naphthyridine Carbamate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Naphthyridine Carbamate (B1207046) Dimer, ensuring the protection of laboratory personnel and the environment.

Researchers and scientists working with Naphthyridine Carbamate Dimer, a molecule instrumental in DNA structural modulation, must adhere to stringent safety protocols. This guide provides immediate, essential safety and logistical information, from personal protective equipment (PPE) to disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to PPE guidelines is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemical-resistant gloves are required. The specific material should be chosen based on the solvent used and breakthrough time.
Body Protection Impervious ClothingA lab coat or other protective clothing that is impervious to chemicals is necessary to prevent skin contact.
Respiratory Protection Suitable RespiratorTo be used in areas with inadequate ventilation or when the formation of dust or aerosols is likely.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Guidelines:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.[1]

Storage Conditions:

The stability of this compound is dependent on its form and the storage temperature.

Table 2: Storage Conditions

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C1 year

Keep containers tightly sealed and protected from direct sunlight.

Emergency Procedures and Disposal

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill and Exposure Response:

  • Spill: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full PPE, absorb the spill with a finely-powdered, liquid-binding material such as diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and seek medical advice.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water.[1]

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Disposal: Dispose of the compound and any contaminated materials in an approved waste disposal plant.[1] Do not allow the product to enter drains or water courses.[1]

Visual Workflow and Emergency Protocols

To further clarify the necessary procedures, the following diagrams illustrate the standard operating workflow for handling this compound and the appropriate emergency response to a spill.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Don appropriate PPE prep2 Ensure well-ventilated area (fume hood) prep1->prep2 prep3 Verify accessible safety shower and eye wash station prep2->prep3 handle1 Retrieve this compound from storage prep3->handle1 handle2 Perform experimental procedures handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Dispose of waste in approved hazardous waste container clean1->clean2 clean3 Return compound to proper storage clean2->clean3 clean4 Remove PPE and wash hands clean3->clean4

Caption: Standard Operating Procedure for Handling this compound.

G cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Occurs resp1 Evacuate and secure the area spill->resp1 resp2 Ensure adequate ventilation resp1->resp2 resp3 Don full personal protective equipment resp2->resp3 contain1 Absorb spill with liquid-binding material resp3->contain1 contain2 Decontaminate surfaces with alcohol contain1->contain2 disp1 Collect contaminated materials in a sealed container contain2->disp1 disp2 Dispose of as hazardous waste according to regulations disp1->disp2

Caption: Emergency Response Protocol for a this compound Spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.